molecular formula C21H44N2 B1588227 N-Oleyl-1,3-propanediamine CAS No. 7173-62-8

N-Oleyl-1,3-propanediamine

Cat. No.: B1588227
CAS No.: 7173-62-8
M. Wt: 324.6 g/mol
InChI Key: TUFJPPAQOXUHRI-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Oleyl-1,3-propanediamine (CAS 7173-62-8), a diamine with the molecular formula C21H44N2, is an organic compound featuring an oleyl chain derived from natural sources and two primary amine groups . This structure is the basis for its surface-active properties and its utility in diverse research and industrial applications. The compound typically presents as a yellowish to yellow liquid or paste with an ammoniacal odor and has a molecular weight of approximately 324.59 g/mol . It is insoluble in water but soluble in organic solvents like acetone and methanol . Its primary research value lies in its function as a film-forming amine (FFA), particularly in corrosion inhibition. The molecule adsorbs strongly onto metal surfaces, acting as a protective barrier . The free electron pairs on the nitrogen atoms of its two amine groups can form coordination bonds with the d-orbitals of surface iron atoms . Furthermore, the presence of a double bond (C=C) in the oleyl chain can enhance this adsorption through interaction with the metal surface, resulting in a robust, hydrophobic film that protects carbon steel from acidic media such as hydrochloric acid solutions . Research indicates that formulations combining this compound with other components like Diethylaminoethanol (DEAE) can achieve high corrosion inhibition efficiency by promoting emulsification and improving film uniformity . Beyond corrosion science, this diamine serves as a versatile intermediate and functional agent. It is employed as an emulsifier in the production of asphalt and as a dispersing agent for pigments in paints . It also finds application as a flotation agent in mineral processing for ores such as phosphate rock and as a lubricant or lubricant additive due to its unreactivity with cations . Additionally, it acts as a catalyst in the production of urethanes and epoxies and can be reacted with ethylene oxide and propylene oxide to synthesize non-ionic surfactants . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should consult its Safety Data Sheet (SDS), as it is classified as harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life .

Properties

IUPAC Name

N'-[(Z)-octadec-9-enyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h9-10,23H,2-8,11-22H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFJPPAQOXUHRI-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44N2
Record name N-Oleyl-1,3-propanediamine
Source Wikipedia
URL https://en.wikipedia.org/wiki/N-Oleyl-1,3-propanediamine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0027644
Record name N-Oleyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Propanediamine, N1-(9Z)-9-octadecen-1-yl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

7173-62-8
Record name N1-(9Z)-9-Octadecen-1-yl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7173-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Oleyl-1,3-propanediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediamine, N1-(9Z)-9-octadecen-1-yl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Oleyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-N-9-octadecenylpropane-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-OLEYL-1,3-PROPANEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54XL96S8SY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to N-Oleyl-1,3-propanediamine: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleyl-1,3-propanediamine, a versatile long-chain diamine, has garnered significant attention across various industrial and research sectors. Its unique molecular architecture, featuring a hydrophobic oleyl tail and a hydrophilic diamine head, imparts valuable surfactant properties and makes it a potent corrosion inhibitor, emulsifier, and dispersing agent.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on its role as a corrosion inhibitor. Detailed experimental protocols for its synthesis and performance evaluation are also presented to facilitate further research and development.

Chemical Structure and Identification

This compound is an organic compound with the molecular formula C₂₁H₄₄N₂.[1][2] Its structure consists of a long, unsaturated oleyl hydrocarbon chain attached to a 1,3-propanediamine moiety. The presence of both a primary and a secondary amine group, along with a cis-double bond in the oleyl chain, are key to its chemical reactivity and surface activity.

IUPAC Name: N¹-[(9Z)-Octadec-9-en-1-yl]propane-1,3-diamine[2]

CAS Number: 7173-62-8[2]

Synonyms: (Z)-N-9-octadecenylpropane-1,3-diamine, Duomeen OL[2]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight324.597 g/mol [2]
AppearanceColorless or yellow liquid[2]
OdorAmmoniacal[2]
Density0.841 g/cm³[2]
Melting Point12 °C (285 K)[2]
Boiling Point300 °C (573 K)[2]
Flash Point54 °C (327 K)[2]
Solubility in WaterInsoluble (at 20 °C)[2]
Solubility in Organic SolventsSoluble in acetone (B3395972) and methanol[1][2]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the nucleophilic substitution reaction between oleylamine (B85491) and 1,3-dibromopropane (B121459).[1]

Materials:

  • Oleylamine

  • 1,3-dibromopropane

  • Acetone (or other suitable polar aprotic solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve oleylamine in a suitable volume of acetone.

  • Slowly add 1,3-dibromopropane to the flask. An excess of the diamine precursor may be used to favor the desired product.

  • Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 6-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent using a rotary evaporator.

  • The crude product can be purified by liquid-liquid extraction. Dissolve the residue in a suitable organic solvent and wash with water to remove any unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

synthesis_workflow cluster_synthesis Synthesis of this compound start Start dissolve Dissolve Oleylamine in Acetone start->dissolve add_dibromo Add 1,3-dibromopropane dissolve->add_dibromo reflux Reflux for 6-24h add_dibromo->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Solvent (Rotary Evaporator) cool->evaporate extract Purify by Liquid-Liquid Extraction evaporate->extract dry Dry and Concentrate extract->dry end End dry->end

Caption: Workflow for the synthesis of this compound.

Determination of Physicochemical Properties

Melting Point Determination (Capillary Method):

  • A small, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[3]

Solubility Testing:

  • Weigh a specific amount of this compound (e.g., 10 mg) into a vial.

  • Add a measured volume of the solvent to be tested (e.g., 1 mL of water, acetone, or methanol).

  • Vortex the mixture for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles against a contrasting background.

  • If the substance does not dissolve, the mixture can be gently warmed or sonicated to facilitate dissolution.

  • Solubility is typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Application as a Corrosion Inhibitor

This compound is a highly effective corrosion inhibitor, particularly for carbon steel in acidic environments.[4] Its mechanism of action involves the adsorption of the molecule onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions.

The adsorption process is a combination of physisorption and chemisorption. Physisorption occurs due to electrostatic interactions between the charged metal surface and the protonated amine groups. Chemisorption involves the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the iron atoms on the steel surface.[1] The double bond in the oleyl chain can also contribute to the adsorption process through π-electron interactions with the metal surface.[1] This adsorption leads to the formation of a hydrophobic film that repels corrosive species from the metal surface.

corrosion_inhibition Corrosion Inhibition Mechanism cluster_metal Metal Surface (e.g., Steel) cluster_inhibitor This compound cluster_interactions Adsorption Mechanisms Fe Fe (Iron atoms) N_atoms Nitrogen Lone Pairs Chemisorption Chemisorption (Coordinate Bonds) N_atoms->Chemisorption Oleyl_chain Oleyl Chain (Hydrophobic) Physisorption Physisorption (Electrostatic) Oleyl_chain->Physisorption Pi_bond C=C Double Bond Pi_interaction π-electron Interaction Pi_bond->Pi_interaction Chemisorption->Fe Protective_Film Formation of a Protective Hydrophobic Film Chemisorption->Protective_Film Physisorption->Fe Physisorption->Protective_Film Pi_interaction->Fe Pi_interaction->Protective_Film Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition

Caption: Mechanism of corrosion inhibition by this compound.

Experimental Evaluation of Corrosion Inhibition

Weight Loss Method:

  • Prepare carbon steel coupons of known dimensions and surface area.

  • Clean and degrease the coupons with a suitable solvent (e.g., acetone), dry, and weigh them accurately.

  • Immerse the coupons in a corrosive medium (e.g., 1 M HCl) with and without various concentrations of this compound.

  • After a specific immersion time (e.g., 24 hours) at a constant temperature, remove the coupons.

  • Clean the coupons to remove corrosion products (e.g., using a solution of NaOH and zinc dust), rinse, dry, and reweigh.

  • The weight loss is used to calculate the corrosion rate and the inhibition efficiency.

Electrochemical Impedance Spectroscopy (EIS):

  • A three-electrode electrochemical cell is used, with a carbon steel sample as the working electrode, a platinum or graphite (B72142) counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.[5]

  • The working electrode is immersed in the corrosive solution with and without the inhibitor until a stable open-circuit potential is reached.

  • A small amplitude AC voltage (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • The impedance data is plotted in Nyquist and Bode plots. An increase in the charge transfer resistance in the presence of the inhibitor indicates the formation of a protective film and effective corrosion inhibition.[6]

Other Applications

Beyond its role as a corrosion inhibitor, this compound is utilized in various other applications, including:

  • Asphalt (B605645) Emulsifier: It aids in the formation of stable asphalt emulsions for road paving.[7]

  • Dispersing Agent: It is used to disperse pigments in paints and coatings.[7]

  • Flotation Agent: In mineral processing, it acts as a collector for the flotation of certain ores.[7]

  • Epoxy Curing Agent: It can be used as a hardener in epoxy resin formulations.[7]

  • Gasoline Detergent: It helps to keep fuel systems clean.[7]

Conclusion

This compound is a multifunctional chemical with a well-defined structure-activity relationship. Its amphiphilic nature, arising from the long hydrophobic oleyl chain and the polar diamine head, underpins its utility in a wide range of applications. As a corrosion inhibitor, its ability to form a robust, protective film on metal surfaces makes it a valuable component in asset integrity management. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore and optimize the performance of this versatile molecule in various scientific and industrial contexts.

References

N-Oleyl-1,3-propanediamine: A Comprehensive Physicochemical Profile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core physicochemical characteristics of N-Oleyl-1,3-propanediamine, tailored for researchers, scientists, and professionals in drug development.

This compound, a long-chain diamine, is a versatile molecule with significant applications in various industrial and research settings. Its unique amphiphilic nature, combining a long hydrophobic oleyl tail with a hydrophilic diamine head, makes it a valuable component in formulations ranging from corrosion inhibitors to advanced drug delivery systems.[1][2] This guide provides a detailed overview of its physicochemical properties, experimental protocols for their determination, and visualizations of its functional mechanisms.

Core Physicochemical Characteristics

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for its physical and chemical behavior.

Table 1: General and Physical Properties
PropertyValueSource(s)
Chemical Name N'-[(9Z)-octadec-9-enyl]propane-1,3-diamine[3][4]
Synonyms (Z)-N-9-Octadecenylpropane-1,3-diamine, Duomeen OL[2][3][4]
CAS Number 7173-62-8[3][4]
Molecular Formula C₂₁H₄₄N₂[3][4][5]
Molecular Weight 324.59 g/mol [3][4][5]
Appearance Colorless to yellow liquid or paste[1]
Odor Ammoniacal[1]
Density 0.841 g/cm³[3]
Melting Point 12 °C (54 °F; 285 K)[3]
Boiling Point 300 °C (572 °F; 573 K)[3]
Table 2: Solubility and Partitioning Properties
PropertyValueSource(s)
Solubility in Water Insoluble (at 20 °C)[2][3]
Solubility in Organic Solvents Soluble in acetone (B3395972) and methanol[3]
Predicted pKa 10.67 ± 0.19[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of this compound. The following sections outline protocols for its synthesis and the determination of key physicochemical parameters.

Synthesis of this compound

Reaction Scheme:

General Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve oleylamine (B85491) in a suitable inert solvent such as toluene.

  • Reagent Addition: Slowly add a stoichiometric equivalent of 1,3-dibromopropane (B121459) to the reaction mixture. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The reaction mixture is then washed with water and brine to remove any unreacted starting materials and byproducts. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

  • Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR to confirm its structure and purity.

Determination of Physicochemical Properties

Solubility:

The solubility of this compound in various solvents can be determined using the shake-flask method.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand until the undissolved solute settles. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

  • Quantification: Carefully withdraw a known volume of the supernatant and determine the concentration of the dissolved this compound using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) after appropriate derivatization if necessary.

pKa Determination:

The acid dissociation constant (pKa) of the protonated amine groups can be determined by potentiometric titration.

  • Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system, typically a mixture of water and an organic co-solvent like ethanol (B145695) to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of the titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Since this compound has two amine groups, two pKa values are expected.

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

  • ¹³C NMR Spectrum: A known ¹³C NMR spectrum is available in public databases such as PubChem.

  • FTIR Spectrum: An experimental FTIR spectrum for this compound is not widely available. However, the spectrum is expected to show characteristic absorption bands for N-H stretching and bending vibrations of the amine groups, as well as C-H stretching and bending vibrations of the long alkyl chain and the C=C stretching of the oleyl group. Studies on the related compound, oleylamine, have reported on its FTIR spectra.[7]

Visualizing the Role and Application of this compound

The following diagrams, generated using the Graphviz DOT language, illustrate key applications and experimental workflows related to this compound.

G cluster_synthesis Synthesis Workflow Reactants Oleylamine + 1,3-Dibromopropane Reaction Nucleophilic Substitution Reactants->Reaction Purification Vacuum Distillation / Column Chromatography Reaction->Purification Product This compound Purification->Product Characterization NMR, FTIR, MS Product->Characterization

A simplified workflow for the synthesis of this compound.

G cluster_liposome Role in Lipid Nanoparticle (LNP) for Drug Delivery cluster_bilayer Lipid Bilayer Components cluster_drug LNP Lipid Nanoparticle Hydrophobic Core Lipid Bilayer Aqueous Core Phospholipid Phospholipid Phospholipid->LNP:f2 Cholesterol Cholesterol Cholesterol->LNP:f2 NOleyl This compound (Cationic Lipid) NOleyl->LNP:f2 Incorporated into PEG_Lipid PEGylated Lipid PEG_Lipid->LNP:f2 Hydrophobic_Drug Hydrophobic Drug Hydrophobic_Drug->LNP:f1 Encapsulated in Hydrophilic_Drug Hydrophilic Drug Hydrophilic_Drug->LNP:f3 Encapsulated in

Schematic of this compound's role in a lipid nanoparticle for drug delivery.

G cluster_corrosion Mechanism as a Corrosion Inhibitor Metal Metal Surface (e.g., Steel) Molecule This compound Adsorption Adsorption onto Metal Surface Molecule->Adsorption Adsorption->Metal Protective_Film Formation of a Hydrophobic Protective Film Adsorption->Protective_Film Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition

Mechanism of action of this compound as a corrosion inhibitor.

Conclusion

This compound possesses a unique combination of physicochemical properties that make it a highly valuable compound for a range of applications, particularly in materials science and pharmaceutical technology. Its amphiphilic character allows it to function effectively at interfaces, whether as a corrosion-inhibiting film on a metal surface or as a structural component in sophisticated drug delivery vehicles like lipid nanoparticles. A thorough understanding of its synthesis, characterization, and functional mechanisms is paramount for leveraging its full potential in research and development. This guide provides a foundational resource for scientists and engineers working with this versatile diamine.

References

N-Oleyl-1,3-propanediamine: A Technical Guide to Its Surfactant Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core mechanisms governing the surfactant activity of N-Oleyl-1,3-propanediamine. The document details the physicochemical principles of its action, its quantitative properties, and its application in forming stable colloidal systems relevant to pharmaceutical and drug delivery contexts.

Executive Summary

This compound, a diamine with a long unsaturated alkyl chain, is a potent cationic surfactant with a versatile range of applications, including emulsification, dispersion, and corrosion inhibition.[1][2][3] Its efficacy stems from its amphiphilic molecular structure, which features a distinct hydrophobic oleyl tail and a hydrophilic diamine head.[4][5] This dual nature drives the molecule to adsorb at interfaces, reducing interfacial tension and enabling the formation and stabilization of complex fluid systems like emulsions and nanoparticle suspensions.[4][6] This guide elucidates the fundamental processes of interfacial adsorption and micellar aggregation, provides key quantitative data, and outlines detailed experimental protocols for characterizing its surfactant properties.

Core Mechanism of Action

The surfactant behavior of this compound is dictated by its molecular architecture and the resulting interactions in a given medium.

Molecular Structure and Amphiphilicity

The molecule consists of two key regions:

  • A Hydrophobic Tail : A long (C18) unsaturated oleyl hydrocarbon chain, which is lipophilic and water-insoluble.[4]

  • A Hydrophilic Head : A propane-1,3-diamine group containing two amine functionalities. These amine groups can be protonated in aqueous solutions, conferring a positive charge and rendering the headgroup hydrophilic.[7]

This distinct separation of polarity within a single molecule is the defining feature of a surfactant.[6]

cluster_molecule This compound Structure cluster_labels tail CH₃(CH₂)₇CH=CH(CH₂)₇- linker -NH-(CH₂)₃- hydrophobic_label Hydrophobic Tail (Oleyl Chain) tail->hydrophobic_label head -NH₂ hydrophilic_label Hydrophilic Head (Diamine Group) linker->hydrophilic_label head->hydrophilic_label

Figure 1: Amphiphilic structure of this compound.
Adsorption at Oil-Water Interfaces

When introduced into an immiscible two-phase system, such as oil and water, this compound molecules spontaneously migrate to the interface to minimize the thermodynamically unfavorable contact between the hydrophobic tails and water. The molecules orient themselves with their hydrophobic oleyl tails penetrating the oil phase and their hydrophilic diamine heads remaining in the aqueous phase.[6][8] This adsorption creates a molecular film at the interface, which lowers the interfacial tension between the two liquids. This reduction in tension is the primary mechanism behind emulsification, as it facilitates the breakup of large droplets into smaller ones with less energy input.

t1 h1 t1->h1 t2 h2 t2->h2 t3 h3 t3->h3 t4 h4 t4->h4 t5 h5 t5->h5 t6 h6 t6->h6 t7 h7 t7->h7 t8 h8 t8->h8

Figure 2: Orientation at the oil-water interface.
Micelle Formation

In an aqueous solution, once the interfaces are saturated with surfactant molecules, further addition of this compound above a specific concentration—the Critical Micelle Concentration (CMC)—leads to self-assembly into colloidal aggregates called micelles.[9] In these structures, the hydrophobic tails aggregate to form a core that is shielded from the water, while the hydrophilic heads form an outer shell, or corona, that interacts with the aqueous environment.[10] This process is entropically driven. The formation of micelles is critical for solubilizing poorly water-soluble drugs, which can be encapsulated within the hydrophobic core of the micelle.[11]

t1 t2 t3 t4 t5 t6 t7 t8 t9 t10 t11 t12 h1 h1->t1 h2 h2->t2 h3 h3->t3 h4 h4->t4 h5 h5->t5 h6 h6->t6 h7 h7->t7 h8 h8->t8 h9 h9->t9 h10 h10->t10 h11 h11->t11 h12 h12->t12

Figure 3: Cross-section of a spherical micelle in an aqueous solution.

Quantitative Surfactant Properties

The efficiency and application of a surfactant are defined by several key quantitative parameters. The available data for this compound (under the trade name Duomeen OL) are summarized below.

PropertyValueMethod / ScaleSignificance
Hydrophilic-Lipophilic Balance (HLB) 15.2[1][12]Davies Scale (0-40)Indicates strong hydrophilic character, making it an effective oil-in-water (O/W) emulsifier.[12]
Critical Micelle Concentration (CMC) Data not available in cited literature.-The concentration at which micelles begin to form; crucial for solubilization applications.[9]
Surface Tension at CMC (γcmc) Data not available in cited literature.-Indicates the maximum reduction in surface tension the surfactant can achieve.
Molecular Weight ~324.6 g/mol [4]-Used in calculations for molar concentration and aggregation number.

Role in Drug Delivery Formulations

The cationic and amphiphilic nature of this compound makes it a valuable excipient in drug delivery, primarily for the formulation of emulsions and nanocarriers.

Emulsion Stabilization

As an O/W emulsifier, it stabilizes oil droplets containing a lipophilic active pharmaceutical ingredient (API) within an aqueous continuous phase. The stabilization occurs through two primary mechanisms:

  • Steric Hindrance : The adsorbed layer of surfactant molecules provides a physical barrier that prevents droplets from coalescing.

  • Electrostatic Repulsion : Due to its cationic nature, the surfactant imparts a positive surface charge (zeta potential) on the oil droplets. The resulting electrostatic repulsion between like-charged droplets prevents them from aggregating, ensuring the long-term stability of the emulsion.[13][14]

cluster_emulsion Stabilized Oil Droplet in Water droplet Oil Droplet (contains API) h1 t1 h1->t1 h2 t2 h2->t2 h3 t3 h3->t3 h4 t4 h4->t4 h5 t5 h5->t5 h6 t6 h6->t6 p1 + p2 + p3 + p4 + p5 + p6 +

Figure 4: Electrostatic and steric stabilization of an oil droplet.

Experimental Protocols

Characterizing the surfactant properties of this compound is essential for formulation development. Below are detailed protocols for key analytical methods.

Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method measures the surface tension of a series of surfactant solutions of varying concentrations. The CMC is identified as the point where the surface tension ceases to decrease significantly with increasing concentration.[15]

start Start prep_stock Prepare concentrated stock solution of surfactant in deionized water start->prep_stock prep_dilutions Create a series of dilutions (logarithmic scale) covering a range below and above expected CMC prep_stock->prep_dilutions calibrate Calibrate Tensiometer (Wilhelmy Plate Method) with pure water prep_dilutions->calibrate measure Measure surface tension for each dilution, from lowest to highest concentration calibrate->measure plot Plot Surface Tension (γ) vs. log of Concentration (log C) measure->plot analyze Identify inflection point where surface tension plateaus. This concentration is the CMC. plot->analyze end End analyze->end

Figure 5: Workflow for CMC determination using surface tensiometry.

Methodology:

  • Solution Preparation : Prepare a stock solution of this compound in deionized water at a concentration well above the expected CMC (e.g., 10 mM). Perform a series of dilutions to create at least 10-15 solutions with concentrations spanning a wide range, both below and above the anticipated CMC.[15]

  • Instrumentation : Use a surface tensiometer equipped with a Wilhelmy plate. Ensure the plate is meticulously cleaned with a solvent (e.g., ethanol) and flamed to remove organic residues before each measurement.[15]

  • Measurement :

    • Calibrate the instrument according to the manufacturer's guidelines.

    • Beginning with the lowest concentration, pour the solution into a temperature-controlled sample vessel.

    • Immerse the Wilhelmy plate and allow the surface tension reading to stabilize before recording the value.

    • Repeat for all concentrations, progressing from lowest to highest to minimize contamination.[16]

  • Data Analysis : Plot the surface tension (γ, in mN/m) against the logarithm of the surfactant concentration. The resulting graph will show two distinct linear regions. The point of intersection of these two lines corresponds to the CMC.[10]

Protocol: Micelle Size and Polydispersity Analysis by Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic diameter of particles in suspension by analyzing the time-dependent fluctuations in scattered light intensity caused by Brownian motion.[2][11]

Methodology:

  • Sample Preparation : Prepare a solution of this compound at a concentration known to be above its CMC (e.g., twice the CMC). Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette to remove any dust or large aggregates.[11]

  • Instrument Setup :

    • Use a DLS instrument such as a Zetasizer Nano.

    • Input the correct parameters for the solvent (water), including its viscosity and refractive index at the measurement temperature (typically 25°C).[2]

    • Allow the instrument to equilibrate to the set temperature.

  • Measurement :

    • Place the cuvette in the sample holder.

    • Set the measurement parameters, typically 3-5 runs of 60-120 seconds each.[11] The instrument will automatically adjust settings to achieve optimal scattering intensity.

  • Data Analysis : The primary results are:

    • Z-Average Diameter : The intensity-weighted mean hydrodynamic diameter of the micelle population.[11]

    • Polydispersity Index (PDI) : A measure of the width of the size distribution. A PDI value below 0.1 indicates a monodisperse (highly uniform) sample.[11]

Protocol: Surface Charge Analysis of Emulsions by Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic repulsion between adjacent, similarly charged particles in a dispersion and is a key indicator of emulsion stability.[14][17]

Methodology:

  • Sample Preparation : Prepare an oil-in-water emulsion stabilized with this compound. Dilute the emulsion (e.g., 1:400) in the appropriate aqueous phase (e.g., 20 mM HEPES buffer, pH 7.4) to avoid issues with multiple scattering.[18]

  • Instrumentation : Use an instrument capable of measuring electrophoretic mobility, such as a Zetasizer, which employs Laser Doppler Electrophoresis.[14]

  • Measurement :

    • Inject the diluted sample into a clean folded capillary cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and allow it to equilibrate to the desired temperature.

    • Apply an electric field and measure the velocity of the droplets. The instrument software calculates the electrophoretic mobility and converts it to zeta potential using the Henry equation.

  • Data Interpretation : A zeta potential value greater than |30| mV (positive or negative) generally indicates good electrostatic stability, suggesting that the droplets will resist aggregation over time.[13]

References

Synthesis and purification of N-Oleyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of N-Oleyl-1,3-propanediamine

This technical guide provides a comprehensive overview of the synthesis and purification of this compound (CAS Number: 7173-62-8), a versatile diamine used in various industrial applications, including as a corrosion inhibitor, emulsifier, and catalyst.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthesis of this compound

The primary and most common industrial method for synthesizing this compound is through the nucleophilic substitution reaction between oleylamine (B85491) and a suitable three-carbon electrophile, typically 1,3-dibromopropane (B121459).[1][4]

Reaction Principle

The synthesis proceeds via a nucleophilic substitution mechanism where the primary amine group of oleylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane. This results in the displacement of a bromide ion and the formation of a new carbon-nitrogen bond.[4]

A critical challenge in this synthesis is controlling the reaction's selectivity to prevent the formation of the di-substituted byproduct, N,N'-dioleyl-1,3-propanediamine.[4] This side reaction occurs when a second molecule of oleylamine reacts with the remaining bromopropyl group of the desired product.

To favor the formation of the mono-substituted product, a slight excess of oleylamine is often employed. This increases the probability of 1,3-dibromopropane reacting with the starting oleylamine rather than the this compound product.[4]

Experimental Protocol

Materials:

  • Oleylamine

  • 1,3-dibromopropane

  • Acetone (B3395972) (or other suitable polar aprotic solvent)

  • Sodium carbonate (or other suitable base)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation under reduced pressure

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve oleylamine in a suitable polar aprotic solvent such as acetone.

  • Add a slight molar excess of oleylamine relative to 1,3-dibromopropane.

  • Add a base, such as sodium carbonate, to neutralize the hydrobromic acid formed during the reaction.

  • Heat the reaction mixture to a temperature between 25–60°C.

  • Allow the reaction to proceed for 6 to 24 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • The resulting crude product will be a mixture of this compound, unreacted oleylamine, and potentially the di-substituted byproduct.

Purification of this compound

Purification of the crude product is essential to achieve the desired purity for most applications. The primary method for industrial-scale purification is fractional distillation under reduced pressure.[4]

Fractional Distillation

Fractional distillation is effective for separating components of a liquid mixture with different boiling points. Given the high boiling point of this compound (approximately 435.6 °C at 760 mmHg), distillation is performed under vacuum to lower the boiling point and prevent thermal degradation.[5]

Experimental Protocol (General):

  • Set up a fractional distillation apparatus for vacuum distillation.

  • Place the crude this compound in the distillation flask.

  • Gradually reduce the pressure and begin heating the flask.

  • Collect the different fractions based on their boiling points. Unreacted oleylamine will typically distill first, followed by the desired this compound. The higher-boiling di-substituted byproduct will remain in the distillation flask.

  • The purity of the collected fractions should be assessed using analytical techniques.

Alternative Purification Methods

For laboratory-scale purification or to achieve very high purity, other techniques such as column chromatography could be employed. However, specific protocols for this compound are not well-documented in the literature. The selection of a suitable stationary phase and eluent system would require experimental optimization.

Data Presentation

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C21H44N2[1]
Molecular Weight 324.6 g/mol [1]
Appearance Yellowish to yellow liquid or paste[4]
Odor Ammoniacal[4]
Boiling Point 435.6 °C at 760 mmHg[5]
Density Approximately 0.851 g/cm³[5]
Solubility Insoluble in water; Soluble in organic solvents like acetone and methanol[4]

Note: Specific reaction yields and purity levels are highly dependent on the precise reaction conditions and purification methods employed and are not consistently reported in publicly available literature.

Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Oleylamine Oleylamine Reaction_Vessel Reaction at 25-60°C (6-24 hours) Oleylamine->Reaction_Vessel Dibromopropane 1,3-Dibromopropane Dibromopropane->Reaction_Vessel Solvent Acetone (Solvent) Solvent->Reaction_Vessel Base Base (e.g., Na2CO3) Base->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Product Crude this compound Evaporation->Crude_Product

Caption: Synthesis workflow for this compound.

Purification Workflow

Purification_Workflow cluster_input Input cluster_purification Purification cluster_outputs Outputs Crude_Product Crude Product Distillation Fractional Vacuum Distillation Crude_Product->Distillation Pure_Product Purified this compound Distillation->Pure_Product Byproducts Byproducts & Impurities (Oleylamine, Di-substituted product) Distillation->Byproducts

Caption: Purification workflow for this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretches of the amine groups and C-H stretches of the oleyl chain.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and identify impurities.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Titration: To determine the amine value, which can be used to assess purity.

Conclusion

The synthesis of this compound from oleylamine and 1,3-dibromopropane is a well-established industrial process. The key to a successful synthesis is the control of reaction conditions to maximize the yield of the desired mono-substituted product. Subsequent purification by fractional vacuum distillation is crucial for obtaining a high-purity product suitable for its various applications. Further research and publication of detailed laboratory-scale protocols would be beneficial for the scientific community.

References

Spectroscopic Analysis of N-Oleyl-1,3-propanediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of N-Oleyl-1,3-propanediamine, a versatile diamine used in various industrial and research applications. This document details the expected Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of the molecule, supported by detailed experimental protocols and data interpretation.

Introduction

This compound (CAS No. 7173-62-8), also known by trade names such as Duomeen OL, is a diamine with the molecular formula C21H44N2.[1][2] Its structure consists of a long, unsaturated oleyl hydrocarbon chain and a 1,3-propanediamine head group, imparting both lipophilic and hydrophilic properties.[3] This bifunctional nature makes it a valuable intermediate in the synthesis of corrosion inhibitors, emulsifiers, and as a catalyst in polymer production.[1][3] Accurate characterization of this compound is crucial for quality control and research applications, with FTIR and NMR spectroscopy being the primary analytical techniques for structural elucidation.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound is N'-[(Z)-octadec-9-enyl]propane-1,3-diamine.[4] The key structural features amenable to spectroscopic analysis are the primary and secondary amine groups, the long aliphatic chain, and the cis-alkene functionality.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The analysis relies on the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of different chemical bonds.

Predicted FTIR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. These predictions are based on the known absorption ranges for primary and secondary amines and long-chain alkenes.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3350 - 3250N-H Stretch (Asymmetric & Symmetric)Primary Amine (-NH₂)Medium, Two Bands
3350 - 3310N-H StretchSecondary Amine (-NH-)Medium, One Band
3010 - 3000=C-H StretchAlkeneMedium
2950 - 2850C-H Stretch (Asymmetric & Symmetric)Alkane (-CH₃, -CH₂-)Strong
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)Medium
1470 - 1450C-H Bend (Scissoring)Alkane (-CH₂-)Medium
1380 - 1370C-H Bend (Symmetric)Alkane (-CH₃)Medium
1250 - 1020C-N StretchAliphatic AmineMedium to Weak
910 - 665N-H WagPrimary & Secondary AmineBroad, Strong
725 - 720C-H RockingAlkane (-(CH₂)n-, n ≥ 4)Medium
~700=C-H Bend (Out-of-plane)cis-AlkeneBroad, Weak
Experimental Protocol for FTIR Analysis

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is suitable for the analysis of liquid this compound.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition:

  • Collect the sample spectrum over a wavenumber range of 4000 to 400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Process the raw data by performing a background subtraction and converting the spectrum to absorbance or transmittance mode.

Data Interpretation:

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Compare the obtained spectrum with the predicted data and, if available, with a reference spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the this compound molecule.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts for the different types of protons in this compound. The predictions are based on the analysis of its constituent parts (oleyl chain and propanediamine) and data from analogous compounds.

Chemical Shift (δ, ppm)MultiplicityAssignment
~5.35MultipletOlefinic protons (-CH=CH-)
~2.70TripletMethylene (B1212753) group adjacent to the secondary amine (-CH₂-NH-)
~2.65TripletMethylene group adjacent to the primary amine (-CH₂-NH₂)
~2.00MultipletAllylic methylene groups (-CH₂-CH=)
~1.65MultipletMethylene group in the propanediamine chain (-NH-CH₂-CH₂-CH₂-NH₂)
~1.45MultipletMethylene group adjacent to the nitrogen-bound methylene group in the oleyl chain (-CH₂-CH₂-NH-)
~1.25Broad SingletBulk methylene groups of the long alkyl chain (-(CH₂)n-)
~0.88TripletTerminal methyl group (-CH₃)
(Broad)SingletAmine protons (-NH₂ and -NH-)
Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms in this compound are presented below. A ¹³C NMR spectrum for this compound is noted as available in the Wiley-VCH database.[4]

Chemical Shift (δ, ppm)Assignment
~130Olefinic carbons (-CH=CH-)
~50Methylene carbon adjacent to the secondary amine (-CH₂-NH-)
~42Methylene carbon adjacent to the primary amine (-CH₂-NH₂)
~33Methylene carbon in the propanediamine chain (-NH-CH₂-CH₂-CH₂-NH₂)
~32Methylene carbon adjacent to the nitrogen-bound methylene group in the oleyl chain (-CH₂-CH₂-NH-)
~29-30Bulk methylene carbons of the long alkyl chain (-(CH₂)n-)
~27Allylic methylene carbons (-CH₂-CH=)
~23Methylene carbon beta to the terminal methyl group (-CH₂-CH₃)
~14Terminal methyl carbon (-CH₃)
Experimental Protocol for NMR Analysis

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required for detailed spectral analysis.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.

  • Ensure the sample is fully dissolved.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

  • Insert the NMR tube into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Data Interpretation:

  • Process the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Reference the spectrum to the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Data Interpretation Sample This compound Sample Prep_FTIR Prepare for FTIR (Neat Liquid on ATR) Sample->Prep_FTIR Prep_NMR Prepare for NMR (Dissolve in CDCl3) Sample->Prep_NMR FTIR_Acq FTIR Spectrometer Prep_FTIR->FTIR_Acq NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq FTIR_Proc Background Subtraction & Transformation FTIR_Acq->FTIR_Proc NMR_Proc Fourier Transform & Phasing NMR_Acq->NMR_Proc FTIR_Interp Identify Functional Groups FTIR_Proc->FTIR_Interp NMR_Interp Assign Chemical Shifts & Structures NMR_Proc->NMR_Interp Final_Report Comprehensive Analytical Report FTIR_Interp->Final_Report NMR_Interp->Final_Report

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of N-Oleyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the thermal decomposition of N-Oleyl-1,3-propanediamine is not extensively available in public literature. This guide is therefore based on available safety data, analysis of its constituent chemical moieties (oleylamine and propanediamine), and established principles of thermal analysis.

This compound is a versatile fatty amine used in various industrial applications, including as a corrosion inhibitor, emulsifier, and flotation agent.[1] Its thermal stability is a critical parameter for its safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the known and inferred thermal stability and decomposition characteristics of this compound.

Thermal Stability Overview

This compound is generally considered stable under recommended storage conditions.[2] However, like all organic compounds, it will decompose at elevated temperatures. The decomposition process is expected to be influenced by the presence of oxygen, with different degradation pathways and products in inert versus oxidative atmospheres.

Quantitative Data Summary

The following table summarizes the known and inferred thermal decomposition data for this compound and its constituent analogs.

ParameterValue/ProductsAtmosphereMethodSource/Inference
Onset of Decomposition (Oleylamine) ~190-200°CInert (N₂)TGA[2]
Completion of Decomposition (Oleylamine) ~290°CInert (N₂)TGA[2]
Hazardous Decomposition Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx)OxidativeGeneral Safety Data[2]
Inferred Decomposition Products (Inert) Ammonia, various hydrocarbons (alkanes, alkenes)InertChemical PrinciplesInferred

Experimental Protocols

To rigorously determine the thermal stability and decomposition profile of this compound, the following standard experimental protocols are recommended.

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Methodology:

    • Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

    • Place the pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature to a final temperature of 600-800°C at a constant heating rate (e.g., 10°C/min).

    • Record the mass of the sample as a function of temperature.

    • The onset of decomposition is determined from the temperature at which a significant mass loss is first observed.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the heat flow associated with these events.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Methodology:

    • Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.

    • Place the sample and reference pans in the DSC cell.

    • Heat the sample from ambient temperature to a temperature beyond its expected decomposition point at a constant heating rate (e.g., 10°C/min).

    • Record the differential heat flow between the sample and the reference as a function of temperature.

    • Endothermic peaks may correspond to melting or boiling, while exothermic peaks often indicate decomposition.

3. Gas Chromatography-Mass Spectrometry (GC-MS) of Decomposition Products

  • Objective: To identify the volatile and semi-volatile organic compounds produced during thermal decomposition.

  • Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (Py-GC-MS).

  • Methodology:

    • Place a small, accurately weighed amount of this compound into a pyrolysis tube.

    • The pyrolysis unit is rapidly heated to a set temperature (determined from TGA data, e.g., the temperature of maximum decomposition rate).

    • The decomposition products are swept into the GC column by an inert carrier gas.

    • The compounds are separated based on their boiling points and affinity for the GC column stationary phase.

    • The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual decomposition products by comparison to spectral libraries.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC-MS Sample->PyGCMS Decomposition_Temp Decomposition Temperature TGA->Decomposition_Temp Thermal_Transitions Thermal Transitions DSC->Thermal_Transitions Decomposition_Products Decomposition Products PyGCMS->Decomposition_Products

Caption: Experimental workflow for thermal analysis.

Decomposition_Pathway cluster_reactant Reactant cluster_conditions Conditions cluster_products Decomposition Products Reactant This compound Heat_Inert Heat (Inert) Reactant->Heat_Inert Heat_Oxidative Heat (Oxidative) Reactant->Heat_Oxidative Ammonia Ammonia Heat_Inert->Ammonia Hydrocarbons Hydrocarbons (Alkanes/Alkenes) Heat_Inert->Hydrocarbons COx Carbon Oxides (CO, CO₂) Heat_Oxidative->COx NOx Nitrogen Oxides (NOx) Heat_Oxidative->NOx

Caption: Plausible decomposition pathways.

References

A Technical Guide to the Self-Assembly and Micelle Formation of Oleyl Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the principles governing the self-assembly and micelle formation of oleyl diamines. Oleyl diamines are amphiphilic molecules characterized by a long, hydrophobic oleyl tail (derived from oleic acid) and a hydrophilic headgroup containing two amine functionalities. This unique structure allows them to spontaneously assemble in aqueous solutions to form thermodynamically stable colloidal structures known as micelles. These micelles are of significant interest in various fields, particularly in drug and gene delivery, owing to their ability to encapsulate hydrophobic therapeutic agents and interact with negatively charged biological molecules like nucleic acids.

Core Concepts of Self-Assembly

The formation of micelles by oleyl diamines in an aqueous environment is a spontaneous process driven primarily by the hydrophobic effect. The hydrophobic oleyl chains disrupt the hydrogen-bonding network of water, leading to an energetically unfavorable state. To minimize this disruption, the oleyl diamine monomers aggregate once a specific concentration, the Critical Micelle Concentration (CMC), is reached.

In this aggregated state, the hydrophobic tails sequester themselves into a core, shielded from the water, while the hydrophilic diamine headgroups form a solvated shell or "corona" at the micelle-water interface. The presence of two amine groups in the headgroup allows for pH-dependent protonation, imparting a cationic charge that is crucial for electrostatic interactions, particularly in the context of gene delivery.

Factors Influencing Micelle Formation:
  • pH: The pH of the solution dictates the degree of protonation of the diamine headgroups. At lower pH (below the pKa of the amines), the headgroups become positively charged, leading to electrostatic repulsion that can increase the CMC and affect micelle morphology.

  • Ionic Strength: The addition of salt can shield the electrostatic repulsions between charged headgroups, typically leading to a decrease in the CMC and promoting the formation of larger or elongated micelles[1].

  • Temperature: Temperature can influence both the hydration of the hydrophilic headgroup and the hydrophobic interactions of the tail, leading to changes in the CMC and micelle structure[2][3].

Physicochemical and Quantitative Data

The physicochemical properties of oleyl diamines and their resulting micelles are critical for their application. While comprehensive data across a range of oleyl diamines is dispersed in the literature, properties for representative compounds like Oleyl Propylene Diamine provide a useful benchmark.

PropertyValue / DescriptionReference
Chemical Name N-Oleyl-1,3-propanediamine (Oleyl Propylene Diamine)[4]
CAS Number 7173-62-8[4]
Appearance (25°C) Light yellow to yellow paste[4]
Solubility Insoluble in water; soluble in organic solvents. Forms micelles/dispersions in aqueous media above the CMC.[5]
Total Amine Value 330-350 mg KOH/g[4]
Iodine Value 60 min (g I₂/100g)[4]
Freezing Point 9-22 °C[4]
Critical Micelle Conc. (CMC) Varies based on exact structure, pH, and ionic strength. Typically in the µM to mM range for similar surfactants.[6][7]

Note: The CMC is a critical parameter that must be determined empirically for each specific oleyl diamine derivative and experimental condition.

Experimental Protocols and Methodologies

Accurate characterization of oleyl diamine micelles is essential for their development in any application. The following section details standard experimental protocols.

Synthesis of an Oleyl Diamine Surfactant

A common method for synthesizing oleyl-based amine surfactants involves the reaction of oleic acid with a diamine, such as ethylene (B1197577) diamine[8].

Objective: To form an amide linkage between the carboxylic acid of oleic acid and one of the amine groups of ethylene diamine.

Materials:

  • Oleic Acid (>98% purity)

  • Ethylene Diamine (>99% purity)[8]

  • An appropriate solvent (if required)

  • Reaction vessel with temperature control and stirring

  • Purification apparatus (e.g., for distillation or chromatography)

Procedure:

  • Oleic acid and ethylene diamine are combined in a reaction vessel, typically in a specific molar ratio to control the reaction stoichiometry.

  • The reaction mixture is heated to a specified temperature (e.g., 50-55 °C) and stirred continuously for an extended period (e.g., 9-10 hours) to drive the amidation reaction forward[8].

  • Throughout the reaction, water is formed as a byproduct and may need to be removed to favor product formation.

  • After the reaction is complete, the crude product is purified to remove unreacted starting materials and side products.

  • The final product's structure and purity are confirmed using analytical techniques such as FTIR and NMR spectroscopy[8][9].

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation. The fluorescence probe method using pyrene (B120774) is a highly sensitive and common technique[10][11].

Principle: The pyrene molecule is hydrophobic and preferentially partitions into the hydrophobic core of micelles once they form. This change in the microenvironment of the pyrene molecule leads to a distinct shift in its fluorescence emission spectrum.

Procedure:

  • Prepare a series of aqueous solutions with varying concentrations of the oleyl diamine.

  • Add a small, constant amount of a pyrene stock solution (in a volatile solvent like acetone) to each vial and evaporate the solvent, leaving a thin film of pyrene.

  • Add the prepared surfactant solutions to the vials and allow them to equilibrate.

  • Measure the fluorescence emission spectrum of each sample using a spectrofluorometer, with an excitation wavelength of ~335 nm.

  • Monitor the ratio of the intensity of the first vibronic peak (I₁) at ~373 nm to the third vibronic peak (I₃) at ~384 nm.

  • Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.

  • The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, where a sharp decrease in the I₁/I₃ ratio indicates the formation of micelles[10].

Micelle Size and Polydispersity Analysis

Dynamic Light Scattering (DLS) is the standard method for measuring the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of micelles in a solution[2].

Procedure:

  • Prepare a solution of the oleyl diamine at a concentration well above its determined CMC.

  • Filter the solution through a sub-micron filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust and large aggregates.

  • Place the cuvette into the DLS instrument and allow the temperature to equilibrate.

  • The instrument directs a laser beam through the sample. The scattered light intensity fluctuations, caused by the Brownian motion of the micelles, are measured over time.

  • The autocorrelation function of these fluctuations is analyzed by the instrument's software to calculate the diffusion coefficient, which is then used via the Stokes-Einstein equation to determine the hydrodynamic diameter.

  • The PDI, a measure of the width of the size distribution, is also calculated. A PDI value below 0.3 generally indicates a relatively monodisperse population.

Surface Charge (Zeta Potential) Measurement

Zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface and is a key indicator of colloidal stability. It is measured using electrophoretic light scattering.

Procedure:

  • Prepare the micellar solution as for DLS analysis.

  • Inject the sample into a specialized zeta potential cell containing electrodes.

  • An electric field is applied across the sample, causing the charged micelles to move towards the oppositely charged electrode (electrophoresis).

  • A laser beam is passed through the cell, and the velocity of the migrating micelles is measured by detecting the Doppler shift of the scattered light.

  • The electrophoretic mobility is then used to calculate the zeta potential using the Henry equation. For oleyl diamine micelles at physiological pH, a positive zeta potential is expected due to protonated amine groups.

Visualizations: Workflows and Logical Pathways

The following diagrams, created using the DOT language, illustrate key processes involved in the study and application of oleyl diamine micelles.

SynthesisWorkflow start Reactants (Oleic Acid + Diamine) reaction Amidation Reaction (50-55 °C, 9-10h) start->reaction Combine purify Purification (e.g., Distillation) reaction->purify Crude Product analyze Characterization (FTIR, NMR) purify->analyze Purified Product product Pure Oleyl Diamine Surfactant analyze->product Verified

Caption: Workflow for the synthesis of an oleyl diamine surfactant.

CharacterizationWorkflow start Synthesized Oleyl Diamine prep Prepare Aqueous Solutions (Varying Concentrations) start->prep cmc CMC Determination (Fluorescence Spectroscopy) prep->cmc micelle_prep Prepare Micelle Solution (Concentration > CMC) cmc->micelle_prep Informs Concentration dls Size & PDI Measurement (Dynamic Light Scattering) micelle_prep->dls zeta Zeta Potential Measurement (Electrophoretic Light Scattering) micelle_prep->zeta results Physicochemical Profile (CMC, Size, Charge) dls->results zeta->results

Caption: Experimental workflow for micelle characterization.

GeneDeliveryPathway cluster_formulation 1. Nanoparticle Formulation cluster_delivery 2. Cellular Delivery micelle Oleyl Diamine Micelles (Cationic, +) complex Self-Assembled Polyplex (Nanoparticle) micelle->complex Electrostatic Interaction cargo Genetic Cargo (mRNA, siRNA) (Anionic, -) cargo->complex cell Target Cell Membrane (Anionic) complex->cell Systemic or Local Administration uptake Endocytosis (Cellular Uptake) cell->uptake escape Endosomal Escape ('Proton Sponge' Effect) uptake->escape release 3. Cargo Release into Cytoplasm escape->release effect 4. Therapeutic Effect (Protein Translation / Gene Silencing) release->effect

References

Adsorption mechanism of N-Oleyl-1,3-propanediamine on metal surfaces

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Adsorption Mechanism of N-Oleyl-1,3-propanediamine on Metal Surfaces

Introduction

This compound (CAS: 7173-62-8), also referred to as NOPDA or OLDA, is a diamine organic compound with the molecular formula C21H44N2.[1] Structurally, it comprises a long, unsaturated oleyl hydrocarbon chain and two primary amine groups.[1] This unique molecular architecture imparts surface-active properties, making it a valuable compound in various industrial and research applications, most notably as a film-forming amine (FFA) for corrosion inhibition on metal surfaces.[1][2] This guide provides a detailed technical overview of the adsorption mechanism of this compound on metal surfaces, summarizing key quantitative data, experimental methodologies, and the core principles governing its interaction with metals such as copper and steel.

The molecule's efficacy is primarily attributed to its ability to adsorb onto a metal substrate and form a persistent, protective film.[1] This film acts as a barrier, isolating the metal from corrosive environments. The adsorption process is a complex interplay of physical and chemical interactions, which are dictated by the nature of the metal surface and the surrounding environmental conditions.[1]

Core Adsorption Mechanism

The adsorption of this compound on metal surfaces is understood to be a synergistic combination of physisorption (physical adsorption) and chemisorption (chemical adsorption).[1]

  • Chemisorption: This involves the formation of strong coordination bonds. The two nitrogen atoms in the propanediamine head group possess lone pairs of electrons that can be shared with the vacant d-orbitals of transition metal atoms (e.g., iron, copper) on the surface, forming robust chemical bonds.[1] This is a primary contributor to the strong adhesion of the molecule to the metal.

  • Physisorption: The long, hydrophobic oleyl tail of the molecule plays a crucial role in forming a dense, multi-layered film through van der Waals forces and hydrophobic interactions between adjacent molecules. This creates a non-polar barrier that repels water and other corrosive agents.[3]

  • Pi-Bond Interaction: The carbon-carbon double bond (C=C) within the oleyl chain contains π-electrons that can also interact with the metal surface, further strengthening the adsorption process.[1]

Studies on carbon steel have suggested that the adsorption mechanism also involves electrostatic attraction and hydrogen bonding.[3] The overall process is often modeled using the Langmuir adsorption isotherm, which describes the formation of a monolayer of adsorbate on a surface.[1][3]

cluster_surface Metal Surface (e.g., Fe, Cu) Amine Groups Amine Groups Metal Atoms Metal Atoms Amine Groups->Metal Atoms Chemisorption (Coordination Bonds) Oleyl Chain (C=C) Oleyl Chain (C=C) Oleyl Chain (C=C)->Metal Atoms π-Electron Interaction Hydrophobic Tail Hydrophobic Tail Hydrophobic Tail->Hydrophobic Tail

Figure 1: Adsorption interactions of this compound with a metal surface.

Adsorption on Specific Metal Surfaces

Copper

A comprehensive investigation into the adsorption of this compound (OLDA) on copper surfaces in hot water (150 °C) revealed the formation of a thick, multi-layered film rather than a simple monolayer.[4] The presence of two amino groups in the molecule is expected to enhance its adsorption on metals.[4] It was observed that OLDA preferentially adsorbs on the copper plate compared to glass surfaces.[4]

Infrared (IR) microscopy showed an inhomogeneous distribution of the adsorbed film, with both thick and thin areas. Even in the thinner regions, the amount of adsorbed OLDA was sufficient to form multiple layers.[4]

Carbon Steel

In acidic environments, such as 1.0 M HCl, formulations containing this compound (NOPDA) have demonstrated excellent corrosion inhibition for carbon steel.[3] The adsorption process is endothermic and conforms to the Langmuir isotherm model.[3] The protective film formed is hydrophobic, which is crucial for preventing aqueous corrosion.[3] X-ray Photoelectron Spectroscopy (XPS) analysis confirms that the adsorption mechanism is primarily chemical (chemisorption), supplemented by electrostatic attraction and hydrogen bonding.[3]

Quantitative Data

The following tables summarize key quantitative findings from studies on the adsorption of this compound.

Table 1: Adsorption Characteristics on Copper Surface

Parameter Value Conditions Source
Adsorption Temperature 150 °C Adsorption from 1.0 mM aqueous solution for 48h [4]
Average Number of Adsorbed Molecules (nA) 7.7 × 10² molecules/nm² Adsorption from 1.0 mM aqueous solution for 48h [4]

| Average Film Thickness | 0.5 µm | Calculated from average nA, assuming liquid density |[4] |

Table 2: Corrosion Inhibition on Carbon Steel

Parameter Value Conditions Source
Medium 1.0 M HCl - [3]
Optimal Inhibition Efficiency 92.1% Using an optimized formulation with DEAE [3]
Adsorption Model Langmuir Isotherm Weight loss experiments [3]

| Adsorption Mechanism | Chemisorption, Physisorption | EIS, XPS, Thermodynamic calculations |[3] |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are summaries of key experimental protocols used to study the adsorption of this compound.

X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition and chemical states of the atoms on the surface of the metal after adsorption.

  • Objective: To confirm the presence of the adsorbed film and to elucidate the nature of the chemical bonds formed between the adsorbate and the metal surface.

  • Sample Preparation: Metal plates (e.g., copper, carbon steel) are immersed in a solution of this compound for a specified time and temperature (e.g., 48 hours at 150°C for copper).[4] After immersion, the plates are rinsed and dried before being introduced into the XPS vacuum chamber.

  • Analysis: Wide-scan spectra are first acquired to identify all elements present on the surface. High-resolution spectra are then recorded for specific elements of interest (e.g., C 1s, N 1s, O 1s, and the primary metal peak like Cu 2p or Fe 2p).[3][4]

  • Depth Profiling: To analyze the film's layered structure, argon gas cluster ion beam (Ar-GCIB) etching is performed to sequentially remove surface layers, with XPS spectra taken at each interval.[4] This provides an elemental distribution as a function of depth.[4]

Atomic Force Microscopy (AFM)

AFM is employed to visualize the surface morphology and measure the thickness of the adsorbed film at the nanoscale.

  • Objective: To characterize the topography of the protective film and determine its thickness and uniformity.

  • Sample Preparation: Samples are prepared similarly to those for XPS analysis.

  • Imaging: The AFM is typically operated in tapping mode to minimize damage to the soft organic film. A sharp tip mounted on a cantilever is scanned across the surface, and the tip's vertical movement is recorded to generate a 3D topographical map.[3][4]

  • Thickness Measurement: To measure film thickness, a portion of the film is carefully removed (e.g., by scratching or during depth profiling) to expose the underlying metal substrate. The height difference between the film surface and the substrate is then measured from the AFM image.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the adsorbed film and to study the molecular structure and orientation of the adsorbate.

  • Objective: To confirm the chemical integrity of the adsorbed this compound molecules and to analyze the conformational order of the alkyl chains.

  • Sample Preparation: The adsorbate film is formed on an IR-transparent or reflective metal substrate.

  • Analysis: The IR spectrum of the film is recorded. The positions and shapes of vibrational bands, particularly the C-H stretching vibrations of the oleyl chain, are analyzed. The frequency of the C–H stretching vibration is sensitive to the ordered or disordered (gauche/trans conformer ratio) structure of the alkyl chains, providing insight into the packing of the molecules in the film.[4]

cluster_analysis Surface Analysis Techniques start Metal Substrate (e.g., Cu, Steel) prep Surface Cleaning & Preparation start->prep adsorption Adsorption Step: Immerse in NOPDA Solution (Controlled Time & Temp) prep->adsorption rinse Rinsing & Drying adsorption->rinse xps XPS (Chemical State, Composition) rinse->xps afm AFM (Morphology, Thickness) rinse->afm ftir FTIR (Molecular Structure) rinse->ftir data Data Interpretation & Mechanism Elucidation xps->data afm->data ftir->data

Figure 2: General experimental workflow for analyzing NOPDA adsorption on metal surfaces.

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the adsorption process that can be difficult to obtain experimentally.

  • Objective: To model the interaction between this compound molecules and the metal surface, determining adsorption energies and predicting the equilibrium configuration of the adsorbed layer.[5]

  • Methodology:

    • System Setup: A simulation box is constructed containing a slab of the metal crystal (e.g., Fe(110) or Cu(111)), a layer of this compound molecules, and solvent molecules (e.g., water) to mimic the experimental conditions.[5]

    • Force Field: A suitable force field, such as COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies), is chosen to describe the interatomic forces between all particles in the system.[5]

    • Simulation: The simulation is run for a sufficient time to allow the system to reach equilibrium. The trajectories of all atoms are calculated by integrating Newton's equations of motion.

    • Analysis: The final equilibrium configuration is analyzed to determine the orientation of the inhibitor molecules on the surface.[5][6] The binding or adsorption energy is calculated to quantify the strength of the interaction between the inhibitor and the metal surface.[5]

References

The Pivotal Role of the Diamine Group in the Functionality of N-Oleyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleyl-1,3-propanediamine is a versatile oleochemical derivative characterized by a long, hydrophobic oleyl tail and a hydrophilic head containing two primary amine groups. This unique amphiphilic structure underpins its utility in a wide array of industrial applications, from corrosion inhibition and emulsification to its emerging role as a critical component in advanced drug delivery systems. This technical guide delves into the core functionality of this compound, with a specific focus on the indispensable role of its diamine group. We will explore the physicochemical properties conferred by this functional group, its mechanistic involvement in various applications, and provide detailed experimental protocols for its characterization and utilization, particularly in the context of lipid nanoparticle (LNP) formulations for therapeutic delivery.

Physicochemical Properties of this compound

The presence of the 1,3-propanediamine headgroup imparts several key physicochemical characteristics to the this compound molecule, which are summarized in the table below.

PropertyValueSignificance
Molecular Formula C21H44N2
Molecular Weight 324.59 g/mol
Appearance Colorless to yellow liquid or paste
Solubility Insoluble in water; Soluble in organic solvents (e.g., acetone, methanol)
pKa Estimated ~10.67 (for the primary amine)
Amphiphilicity Possesses both hydrophobic (oleyl chain) and hydrophilic (diamine headgroup) regions

The diamine group is fundamental to the molecule's ability to function as a cationic surfactant and an ionizable lipid. The two amine moieties can be protonated, particularly in acidic environments, leading to a net positive charge that dictates its interaction with negatively charged surfaces and molecules.

The Diamine Group in Action: Key Functional Roles

The functionality of this compound is intrinsically linked to the chemical reactivity and structural contribution of its diamine headgroup.

Industrial Applications: Corrosion Inhibition and Emulsification

In industrial settings, this compound is widely utilized as a corrosion inhibitor and an emulsifying agent. The diamine group is central to these functions:

  • Corrosion Inhibition: The lone pairs of electrons on the nitrogen atoms of the diamine group can form coordinate bonds with the d-orbitals of metal surfaces, leading to the formation of a protective, hydrophobic film that prevents corrosion.

  • Emulsification: The amphiphilic nature of the molecule, with its hydrophilic diamine head and hydrophobic oleyl tail, allows it to stabilize oil-in-water or water-in-oil emulsions by reducing the interfacial tension.

Drug Delivery: A Key Player in Lipid Nanoparticles

A significant and evolving application of this compound and similar diamino lipids is in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, such as siRNA and mRNA. In this context, the diamine group is critical for the efficacy of the delivery vehicle.

Within an LNP formulation, this compound acts as an ionizable cationic lipid . The diamine headgroup is the functional core of this activity.

  • Encapsulation of Nucleic Acids: During the formulation of LNPs, which is typically carried out at a low pH, the amine groups of this compound are protonated, resulting in a positive charge. This positive charge allows for the electrostatic complexation and efficient encapsulation of the negatively charged nucleic acid cargo.

  • Maintaining Neutral Surface Charge at Physiological pH: At the neutral pH of the bloodstream, the amine groups are largely deprotonated, rendering the LNP surface close to neutral. This "stealth" characteristic is crucial for reducing opsonization and rapid clearance by the immune system, thereby prolonging circulation time.

  • Facilitating Endosomal Escape: This is arguably the most critical function of the diamine group in the context of drug delivery. Once the LNP is taken up by a target cell via endocytosis, the endosome matures and its internal pH drops. This acidic environment triggers the protonation of the diamine group, leading to a net positive charge on the lipid. This charge is the driving force for the release of the therapeutic cargo into the cytoplasm through one of two proposed mechanisms: the proton sponge effect or the induction of a non-bilayer hexagonal (HII) phase transition .

Signaling Pathways and Cellular Mechanisms

The following diagrams illustrate the key cellular pathways and mechanisms involving LNPs formulated with diamine-containing ionizable lipids like this compound.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell LNP LNP (Neutral Surface) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome Cytoplasm Cytoplasm (Cargo Release) LateEndosome->Cytoplasm Endosomal Escape

Figure 1: Cellular uptake and intracellular trafficking of lipid nanoparticles.

G cluster_endosome Endosome Lumen (Acidic pH) cluster_membrane Endosomal Membrane ProtonPump V-ATPase Proton Pump Protons H+ ProtonPump->Protons Pumps H+ in Diamine Diamine Lipid (Protonated) Protons->Diamine Protonation Chloride Cl- Water H2O Chloride->Water Osmotic Influx MembraneRupture Membrane Rupture Water->MembraneRupture Swelling & Rupture Diamine->Chloride Attracts Cl- G cluster_endosome Endosome Lumen (Acidic pH) cluster_membrane Endosomal Membrane ProtonatedDiamine Protonated Diamine Lipid AnionicLipid Anionic Endosomal Lipid ProtonatedDiamine->AnionicLipid Electrostatic Interaction Bilayer Bilayer Structure AnionicLipid->Bilayer HexagonalPhase Hexagonal (HII) Phase Bilayer->HexagonalPhase Phase Transition MembraneDisruption Membrane Disruption HexagonalPhase->MembraneDisruption

Methodological & Application

Application Notes and Protocols for N-Oleyl-1,3-propanediamine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing N-Oleyl-1,3-propanediamine as a corrosion inhibitor. This document covers its mechanism of action, key experimental procedures for evaluation, and quantitative performance data.

This compound (CAS No. 7173-62-8), a fatty amine derivative, is a versatile and effective corrosion inhibitor, particularly for protecting metallic surfaces in acidic environments and industrial water systems.[1][2] Its efficacy stems from its ability to adsorb onto metal surfaces, forming a persistent and protective hydrophobic film.[1][3] This film acts as a barrier, isolating the metal from corrosive agents. The adsorption mechanism is a synergistic combination of physisorption and chemisorption, involving the interaction of the lone pair electrons of the nitrogen atoms and the π-electrons of the double bond in the oleyl group with the d-orbitals of the metal.[1]

Applications

This compound finds utility in a range of industrial applications, including:

  • Oil and Gas Industry: To mitigate corrosion in pipelines and equipment exposed to acidic conditions, such as those encountered in CO2 corrosion.[2]

  • Water Treatment: As a filming amine in industrial water systems to protect against corrosion.[2]

  • Metalworking Fluids: As a corrosion inhibitor additive.[4][5]

  • Other Industrial Uses: It also serves as an asphalt (B605645) emulsifier, a dispersing agent for pigments, and a flotation agent in mineral processing.[1][6]

Experimental Protocols

Detailed methodologies for evaluating the corrosion inhibition performance of this compound are provided below.

Weight Loss Method

This gravimetric method provides a straightforward determination of corrosion rate and inhibitor efficiency.

Objective: To determine the corrosion rate of a metal in a corrosive medium with and without the inhibitor and to calculate the inhibitor's efficiency.

Materials:

  • Metal coupons (e.g., carbon steel) of known dimensions and weight

  • Corrosive medium (e.g., 1.0 M HCl solution)

  • This compound (inhibitor)

  • Acetone and distilled water for cleaning

  • Analytical balance

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with silicon carbide paper of various grades, wash them thoroughly with distilled water, degrease with acetone, and dry.

  • Initial Measurement: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion: Immerse the coupons in the corrosive solution with and without different concentrations of this compound.

  • Incubation: Maintain the setup at a constant temperature for a specified duration (e.g., 24 hours).

  • Final Measurement: After the immersion period, retrieve the coupons, clean them to remove corrosion products, rinse with distilled water and acetone, dry, and reweigh.

Calculations:

  • Corrosion Rate (CR): CR (g/m²h) = (W₁ - W₂) / (A * t) where W₁ is the initial weight, W₂ is the final weight, A is the surface area, and t is the immersion time.

  • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] * 100 where CR₀ is the corrosion rate without inhibitor and CRᵢ is the corrosion rate with inhibitor.

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Metal specimen (e.g., carbon steel)

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

    • Counter Electrode (CE): Platinum or graphite (B72142) rod

a) Potentiodynamic Polarization

Objective: To determine the corrosion current density (Icorr), corrosion potential (Ecorr), and to classify the inhibitor as anodic, cathodic, or mixed-type.

Procedure:

  • Stabilization: Immerse the working electrode in the test solution for a period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis: Plot the logarithmic current density versus potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine Icorr and Ecorr.

b) Electrochemical Impedance Spectroscopy (EIS)

Objective: To study the formation and properties of the protective inhibitor film at the metal-solution interface.

Procedure:

  • Stabilization: Allow the working electrode to stabilize at its OCP in the test solution.

  • Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Analyze the resulting impedance data using Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.[3]

Surface Analysis Techniques

These methods provide visual and compositional information about the metal surface after exposure to the corrosive environment with and without the inhibitor.

a) Scanning Electron Microscopy (SEM)

Objective: To visualize the surface morphology of the metal and observe the protective effect of the inhibitor film.

Procedure:

  • After the immersion test, carefully rinse and dry the metal coupons.

  • Mount the coupons on stubs and coat with a conductive material (e.g., gold) if necessary.

  • Examine the surface under the SEM. A smoother surface with fewer pits in the presence of the inhibitor indicates effective protection.

b) Atomic Force Microscopy (AFM)

Objective: To obtain high-resolution, three-dimensional images of the surface topography and roughness.

Procedure:

  • Prepare the metal samples as for SEM.

  • Scan the surface with the AFM tip. A reduction in surface roughness in the presence of the inhibitor confirms the formation of a uniform protective layer.

c) X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of the elements on the metal surface, confirming the adsorption of the inhibitor.[1]

Procedure:

  • Analyze the surface of the inhibitor-treated metal coupon using an XPS instrument.

  • Acquire survey scans to identify the elements present and high-resolution scans for specific elements (e.g., C 1s, N 1s, Fe 2p) to determine their chemical states. The presence of nitrogen and specific carbon species confirms the adsorption of this compound.

Data Presentation

The following tables summarize typical quantitative data obtained from the experimental evaluation of this compound as a corrosion inhibitor for carbon steel in 1.0 M HCl.

Table 1: Weight Loss Data

Inhibitor Concentration (ppm)Corrosion Rate (g/m²h)Inhibition Efficiency (%)
025.4-
505.180.0
1002.889.0
2002.092.1

Data is illustrative and based on findings from a study on a formulation containing this compound.[3]

Table 2: Potentiodynamic Polarization Parameters

Inhibitor Concentration (ppm)Ecorr (mV vs. SCE)Icorr (µA/cm²)Inhibition Efficiency (%)
0-480550-
50-46510580.9
100-4585889.5
200-4504292.4

Data is illustrative and based on typical results for amine-based corrosion inhibitors.

Table 3: Electrochemical Impedance Spectroscopy Parameters

Inhibitor Concentration (ppm)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
045250-
502508082.0
1004805590.6
2006204092.7

Inhibition Efficiency from EIS is calculated as IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100, where Rctᵢ and Rct₀ are the charge transfer resistances with and without inhibitor, respectively.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Corrosion Testing cluster_analysis Analysis cluster_results Results Metal_Coupon Metal Coupon Polishing Polishing Metal_Coupon->Polishing Cleaning Cleaning & Drying Polishing->Cleaning Weighing_Initial Initial Weighing Cleaning->Weighing_Initial Immersion_Blank Immersion in Corrosive Solution Weighing_Initial->Immersion_Blank Immersion_Inhibitor Immersion with Inhibitor Weighing_Initial->Immersion_Inhibitor Weight_Loss Weight Loss Immersion_Blank->Weight_Loss Electrochemical Electrochemical Tests Immersion_Blank->Electrochemical Surface_Analysis Surface Analysis Immersion_Blank->Surface_Analysis Immersion_Inhibitor->Weight_Loss Immersion_Inhibitor->Electrochemical Immersion_Inhibitor->Surface_Analysis Corrosion_Rate Corrosion Rate Weight_Loss->Corrosion_Rate Inhibition_Efficiency Inhibition Efficiency Electrochemical->Inhibition_Efficiency Mechanism Inhibition Mechanism Electrochemical->Mechanism Surface_Analysis->Mechanism Corrosion_Rate->Inhibition_Efficiency

Caption: Experimental workflow for evaluating corrosion inhibitor performance.

Inhibition_Mechanism cluster_solution Corrosive Solution cluster_surface Metal Surface Inhibitor This compound (Inhibitor Molecule) Adsorption Adsorption Inhibitor->Adsorption Corrosive_Ions Corrosive Ions (e.g., H+, Cl-) Metal Metal (e.g., Steel) Corrosive_Ions->Metal Attack Metal->Adsorption Protective_Film Formation of Protective Film Adsorption->Protective_Film Protective_Film->Corrosive_Ions Blocks Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition

Caption: Mechanism of corrosion inhibition by this compound.

References

Application Notes and Protocols: N-Oleyl-1,3-propanediamine as a Capping Agent for Quantum Dots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties and have emerged as powerful tools in biomedical research, particularly for bioimaging and drug delivery. Their unique optical properties, such as size-tunable fluorescence and high photostability, are highly dependent on the surface chemistry, which is controlled by capping agents. While oleylamine (B85491) has been a conventional capping agent, there is growing interest in exploring alternative ligands that can offer enhanced stability and functionality.

N-Oleyl-1,3-propanediamine, a long-chain aliphatic diamine, presents itself as a promising, yet largely unexplored, capping agent for quantum dots. Its bifunctional nature, with two amine groups, has the potential to offer a stronger, bidentate coordination to the quantum dot surface. This chelate effect could lead to improved colloidal stability and reduced ligand dissociation compared to its monodentate counterpart, oleylamine.[1] Furthermore, the presence of a secondary amine group offers a potential site for further bioconjugation, making it an attractive candidate for applications in drug development and targeted therapies.

This document provides detailed, albeit theoretical, application notes and protocols for the use of this compound in the synthesis and surface modification of quantum dots, based on established methodologies for similar long-chain amine ligands.

Quantitative Data Summary

The following tables summarize the expected properties of quantum dots capped with this compound in comparison to the widely used oleylamine. These values are hypothetical and based on the anticipated benefits of bidentate ligation.

Table 1: Comparison of Expected Quantum Dot Properties

PropertyOleylamine-Capped QDsThis compound-Capped QDs (Expected)Rationale for Expected Improvement
Quantum Yield (QY) 50-80%60-90%Enhanced surface passivation from bidentate coordination may reduce surface defects and non-radiative recombination pathways.
Colloidal Stability ModerateHighThe chelate effect from the diamine is expected to provide stronger binding to the QD surface, reducing ligand desorption and aggregation.[1]
Hydrodynamic Diameter VariableSlightly largerThe propane-1,3-diamine linker may result in a slightly larger, but more defined, hydrodynamic size.
Bioconjugation Potential Limited (primary amine)Enhanced (secondary amine)The uncoordinated secondary amine could serve as a reactive site for conjugation with biomolecules without displacing the capping agent.

Table 2: Hypothetical Stability Data under Various Conditions

ConditionOleylamine-Capped QDs (Relative PL Intensity after 24h)This compound-Capped QDs (Expected Relative PL Intensity after 24h)
Storage in Toluene (B28343) (4 °C) 95%>98%
Exposure to Polar Solvent (e.g., Ethanol) 60%80%
Incubation in Biological Buffer (pH 7.4) 75%90%

Experimental Protocols

The following protocols are adapted from standard hot-injection synthesis methods for semiconductor quantum dots.

Protocol 1: Synthesis of this compound-Capped CdSe Quantum Dots

Materials:

Procedure:

  • Preparation of Cadmium Precursor:

    • In a three-neck flask, combine CdO (0.1 mmol), oleic acid (0.5 mmol), and 1-octadecene (10 mL).

    • Heat the mixture to 250 °C under an inert atmosphere (e.g., Argon) with stirring until a clear, colorless solution is formed.

    • Cool the solution to room temperature.

  • Preparation of Selenium Precursor:

    • In a separate vial inside a glovebox, dissolve selenium powder (0.1 mmol) in trioctylphosphine (1 mL).

  • Quantum Dot Synthesis:

    • Reheat the cadmium precursor solution to 240 °C under an inert atmosphere.

    • Add this compound (0.5 mmol) to the hot solution and stir for 10 minutes.

    • Rapidly inject the selenium precursor into the hot reaction mixture.

    • Monitor the growth of the quantum dots by taking aliquots and measuring their UV-Vis and photoluminescence spectra. The reaction time will influence the final size of the quantum dots.

    • After the desired size is achieved (typically 5-15 minutes), quickly cool the reaction mixture to room temperature using a water bath.

  • Purification:

    • Add an excess of methanol to the crude quantum dot solution to precipitate the nanocrystals.

    • Centrifuge the mixture and discard the supernatant.

    • Re-disperse the quantum dot pellet in a minimal amount of toluene.

    • Repeat the precipitation and re-dispersion steps two more times.

    • Finally, disperse the purified this compound-capped CdSe quantum dots in toluene for storage.

Protocol 2: Ligand Exchange to Introduce this compound on Pre-synthesized QDs

Materials:

  • Pre-synthesized oleylamine/oleic acid-capped quantum dots in toluene.

  • This compound

  • Toluene

  • Methanol

Procedure:

  • Preparation:

    • Disperse the pre-synthesized quantum dots in toluene to a concentration of approximately 5 mg/mL.

    • Prepare a solution of this compound in toluene (e.g., 10 mg/mL).

  • Ligand Exchange Reaction:

    • In a vial, add the quantum dot solution.

    • Add an excess of the this compound solution (e.g., a 100-fold molar excess relative to the quantum dots).

    • Stir the mixture at room temperature for 12-24 hours. The progress of the ligand exchange can be monitored by techniques such as NMR or FTIR spectroscopy.

  • Purification:

    • Precipitate the quantum dots by adding methanol.

    • Centrifuge the mixture and discard the supernatant containing the displaced original ligands.

    • Re-disperse the quantum dot pellet in toluene.

    • Repeat the precipitation and re-dispersion process two more times to ensure complete removal of unbound ligands.

    • Store the final this compound-capped quantum dots in toluene.

Visualizations

G cluster_precursor Precursor Preparation cluster_synthesis Quantum Dot Synthesis cluster_purification Purification CdO CdO + Oleic Acid + ODE Heat_Cd Heat to 250°C CdO->Heat_Cd Se_TOP Selenium + TOP Inject_Se Inject Selenium Precursor Se_TOP->Inject_Se Cd_precursor Cadmium Oleate Solution Heat_Cd->Cd_precursor Heat_synthesis Reheat to 240°C Cd_precursor->Heat_synthesis Add_diamine Add this compound Heat_synthesis->Add_diamine Add_diamine->Inject_Se Growth Nanocrystal Growth (5-15 min) Inject_Se->Growth Cool Cool to Room Temperature Growth->Cool Crude_QDs Crude QD Solution Cool->Crude_QDs Precipitate Precipitate with Methanol Crude_QDs->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Redisperse Re-disperse in Toluene Centrifuge->Redisperse Repeat Repeat 2x Redisperse->Repeat Final_QDs Purified this compound-capped QDs Repeat->Final_QDs G cluster_QD Quantum Dot Surface cluster_ligand This compound Ligand QD QD Core Surface_Atom1 Surface Atom QD->Surface_Atom1 Surface_Atom2 Surface Atom QD->Surface_Atom2 Oleyl_Chain Oleyl Chain (Hydrophobic Tail) Propane_Linker Propane Linker Oleyl_Chain->Propane_Linker Amine1 Primary Amine Propane_Linker->Amine1 Amine2 Secondary Amine Propane_Linker->Amine2 Amine1->Surface_Atom1 Coordination Bond Amine2->Surface_Atom2 Coordination Bond (Chelate Effect)

References

Application Notes and Protocols: Formulation of N-Oleyl-1,3-propanediamine-Based Cationic Nanoemulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoemulsions are colloidal dispersions of oil and water stabilized by an interfacial film of surfactant molecules, with droplet sizes typically in the range of 20-200 nm.[1] Cationic nanoemulsions, which possess a positive surface charge, are of significant interest in drug and gene delivery. This positive charge facilitates interaction with negatively charged biological membranes, potentially enhancing cellular uptake and the delivery of therapeutic agents.[2][3] N-Oleyl-1,3-propanediamine, a diamine with a lipophilic oleyl chain and hydrophilic amine groups, is a versatile cationic surfactant and emulsifier. Its structure makes it a prime candidate for forming stable and effective cationic nanoemulsions for various biomedical applications, including the delivery of poorly soluble drugs, proteins, and nucleic acids.[4]

These application notes provide a comprehensive guide to the formulation, characterization, and stability assessment of this compound-based oil-in-water (O/W) nanoemulsions. The protocols described herein are based on established methods for cationic nanoemulsion preparation and offer a solid foundation for the development of novel drug delivery systems.

Materials and Equipment

Materials:

  • Cationic Lipid: this compound (e.g., Duomeen® OL)

  • Oil Phase (select one):

    • Medium-chain triglycerides (MCT) (e.g., Capryol™ 90, Miglyol® 812)

    • Squalene

    • Soybean Oil

  • Co-surfactant/Helper Lipid (optional, select one):

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

    • Sorbitan monooleate (Span® 80)

    • Polyethylene glycol (PEG) derivatives

  • Non-ionic Surfactant (optional, for stability):

    • Polysorbate 80 (Tween® 80)

    • Poloxamer 188

  • Aqueous Phase: Deionized (DI) water, phosphate-buffered saline (PBS), or other relevant buffer.

  • Active Pharmaceutical Ingredient (API): Lipophilic drug or other molecule for encapsulation.

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer or Microfluidizer

  • Probe sonicator

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Dynamic Light Scattering (DLS) instrument for particle size and Polydispersity Index (PDI) measurement

  • Zeta potential analyzer

  • Transmission Electron Microscope (TEM) (optional, for morphology)

  • High-Performance Liquid Chromatography (HPLC) (for drug content and encapsulation efficiency)

  • pH meter

  • Vials and standard laboratory glassware

Data Presentation: Representative Formulations

The following tables summarize representative formulations for the preparation of this compound-based nanoemulsions. These formulations are starting points and may require optimization based on the specific application and active pharmaceutical ingredient (API) used.

Table 1: Formulation Compositions for High-Energy Homogenization

Formulation IDThis compound (% w/w)Oil Phase (MCT) (% w/w)Co-surfactant (DOPE) (% w/w)Non-ionic Surfactant (Tween 80) (% w/w)Aqueous Phase (% w/w)
CNE-H11.05.00.51.092.5
CNE-H22.010.01.01.585.5
CNE-H31.58.0-2.088.5

Table 2: Formulation Compositions for Low-Energy (Phase Inversion) Method

Formulation IDThis compound (% w/w)Oil Phase (Squalene) (% w/w)Surfactant Blend (Tween 80:Span 80) (% w/w)Aqueous Phase (% w/w)
CNE-L11.05.010.0 (4:1 ratio)84.0
CNE-L22.07.015.0 (3:1 ratio)76.0
CNE-L31.56.012.0 (4:1 ratio)80.5

Table 3: Expected Physicochemical Characteristics

Formulation IDMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
CNE-H1100 - 150< 0.2+30 to +50
CNE-H2120 - 180< 0.25+40 to +60
CNE-H3150 - 200< 0.2+25 to +45
CNE-L180 - 120< 0.2+20 to +40
CNE-L2100 - 150< 0.25+30 to +50
CNE-L390 - 130< 0.2+25 to +45

Note: The values in Table 3 are expected ranges and the actual results may vary depending on the specific processing parameters and materials used.

Experimental Protocols

Protocol 1: Preparation of Nanoemulsions by High-Energy Homogenization

This method utilizes mechanical force to break down coarse emulsions into nano-sized droplets.

  • Preparation of the Oil Phase:

    • Accurately weigh the oil phase component (e.g., MCT oil).

    • Add the specified amount of this compound and any co-surfactants/helper lipids (e.g., DOPE) to the oil.

    • If encapsulating a lipophilic API, dissolve it in this oil mixture.

    • Gently heat the mixture to 40-60°C on a magnetic stirrer to ensure all components are fully dissolved and homogenous.

  • Preparation of the Aqueous Phase:

    • Accurately measure the required volume of the aqueous phase (e.g., deionized water).

    • Dissolve any water-soluble components, such as a non-ionic surfactant (e.g., Tween 80), in the aqueous phase.

    • Heat the aqueous phase to the same temperature as the oil phase.

  • Formation of the Pre-emulsion:

    • While stirring the aqueous phase at a moderate speed, slowly add the oil phase dropwise.

    • Once the addition is complete, increase the stirring speed and mix for 15-30 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer.

    • Homogenize at a pressure of 10,000-20,000 PSI for 3-5 cycles.

    • Collect the resulting nanoemulsion in a clean glass vial and cool to room temperature.

Protocol 2: Preparation of Nanoemulsions by Probe Sonication

An alternative high-energy method suitable for smaller batch sizes.

  • Prepare the Oil and Aqueous Phases as described in Protocol 1 (steps 1 and 2).

  • Form the Pre-emulsion as described in Protocol 1 (step 3).

  • Sonication:

    • Place the vial containing the pre-emulsion in an ice bath to prevent overheating.

    • Immerse the tip of the probe sonicator into the pre-emulsion.

    • Sonicate at 40-60% amplitude for 5-15 minutes, using a pulsed mode (e.g., 30 seconds on, 30 seconds off) to minimize heat generation.

    • The exact sonication parameters should be optimized to achieve the desired particle size and PDI.

    • Collect the final nanoemulsion.

Protocol 3: Characterization of Nanoemulsions
  • Particle Size, Polydispersity Index (PDI), and Zeta Potential:

    • Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.

    • Measure the mean particle size, PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument.

    • Perform measurements in triplicate at 25°C.

  • Drug Content and Encapsulation Efficiency (EE%):

    • Total Drug Content: Dissolve a known amount of the nanoemulsion in a suitable solvent (e.g., methanol, acetonitrile) to break the emulsion and release the encapsulated drug. Quantify the drug concentration using a validated HPLC method.

    • Free Drug Content: Separate the unencapsulated drug from the nanoemulsion using a centrifugal filter device. Quantify the drug in the filtrate.

    • Calculate EE%: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

  • Stability Studies:

    • Short-term Stability: Store the nanoemulsion at different temperatures (4°C, 25°C, and 40°C) for a period of 4 weeks. Monitor for any signs of physical instability such as creaming, cracking, or phase separation. Periodically measure the particle size, PDI, and zeta potential.

    • Freeze-Thaw Cycles: Subject the nanoemulsion to at least three cycles of freezing (-20°C for 24 hours) and thawing (25°C for 24 hours). After each cycle, visually inspect the sample and measure its physicochemical properties.

Visualizations

Nanoemulsion_Preparation_Workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification cluster_characterization Characterization oil Oil (MCT, Squalene) heat_mix1 Heat & Mix (40-60°C) oil->heat_mix1 cationic_lipid This compound cationic_lipid->heat_mix1 api Lipophilic API api->heat_mix1 pre_emulsion Pre-emulsion Formation (High-Shear Mixing) heat_mix1->pre_emulsion Add Oil Phase to Aqueous Phase water DI Water/Buffer heat_mix2 Heat & Mix (40-60°C) water->heat_mix2 non_ionic Non-ionic Surfactant non_ionic->heat_mix2 heat_mix2->pre_emulsion homogenization High-Energy Homogenization pre_emulsion->homogenization final_product Cationic Nanoemulsion homogenization->final_product dls DLS (Size, PDI) zeta Zeta Potential ee Encapsulation Efficiency stability Stability Assessment final_product->dls final_product->zeta final_product->ee final_product->stability

Caption: Workflow for High-Energy Nanoemulsion Formulation.

Signaling_Pathway_Interaction cluster_delivery Drug Delivery Process cluster_intracellular Intracellular Action nanoemulsion Cationic Nanoemulsion (+ charge) cell_membrane Cell Membrane (- charge) nanoemulsion->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release Endosomal Escape target Intracellular Target (e.g., Receptor, Organelle) drug_release->target effect Therapeutic Effect target->effect

Caption: Cellular Uptake of Cationic Nanoemulsions.

References

Application Notes and Protocols for Testing N-Oleyl-1,3-propanediamine in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleyl-1,3-propanediamine is a diamine lipid that holds significant promise for the development of effective drug delivery systems.[1][2] Its unique molecular structure, featuring a hydrophobic oleyl chain and a hydrophilic headgroup with two amine functionalities, allows it to act as a cationic lipid at acidic pH.[1][2] This property is crucial for the formulation of lipid nanoparticles (LNPs) designed to encapsulate and deliver therapeutic payloads, such as nucleic acids (mRNA, siRNA), to target cells. The protonation of the amine groups at acidic pH facilitates the electrostatic interaction with negatively charged cargo during nanoparticle formation and is hypothesized to play a key role in endosomal escape, a critical step for intracellular drug delivery.[1][3]

These application notes provide a comprehensive overview of the experimental setup for evaluating this compound-containing nanoparticles. The protocols detailed below cover nanoparticle formulation, characterization, and in vitro and in vivo evaluation.

Data Presentation

Table 1: Physicochemical Properties of this compound-based Lipid Nanoparticles
ParameterRepresentative ValueMethod of Analysis
Molar Ratio (this compound:Helper Lipid:Cholesterol:PEG-Lipid)50:10:38.5:1.5-
N/P Ratio (Amine to Phosphate)6:1-
Average Particle Size (Hydrodynamic Diameter, nm)~100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (mV)Near-neutral to slightly positive at neutral pHElectrophoretic Light Scattering (ELS)
Encapsulation Efficiency (%)> 90%RiboGreen Assay (for nucleic acids)

Note: These values are representative and may vary depending on the specific formulation parameters, drug cargo, and manufacturing process.[4]

Experimental Protocols

Formulation of this compound Lipid Nanoparticles (LNPs)

This protocol describes the formulation of LNPs using the microfluidic mixing method, a reproducible and scalable technique for nanoparticle self-assembly.[3][5]

Materials:

  • This compound

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • Therapeutic cargo (e.g., mRNA, siRNA)

  • Ethanol (B145695) (anhydrous)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5) to achieve a final total lipid concentration of 10-20 mg/mL.

  • Preparation of Aqueous Cargo Solution: Dissolve the therapeutic cargo (e.g., mRNA) in 50 mM citrate buffer (pH 4.0) at a suitable concentration.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the aqueous cargo solution into another.

    • Set the syringe pumps to the desired flow rate ratio (aqueous to organic phase, typically 3:1).

    • Connect the syringes to the microfluidic mixing device and initiate the mixing process. The rapid mixing of the two phases induces the self-assembly of the LNPs, encapsulating the cargo.[5]

  • Purification:

    • Collect the resulting LNP dispersion.

    • Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated cargo.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the sterile LNPs at 4°C for short-term use or at -80°C for long-term storage.

Characterization of Lipid Nanoparticles

a. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Instrumentation: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

    • Measure the hydrodynamic diameter (particle size) and PDI using DLS.

    • Measure the zeta potential of the diluted LNP solution to determine the surface charge.

b. Encapsulation Efficiency:

  • Method: RiboGreen assay (for nucleic acid cargo).

  • Procedure:

    • Prepare two sets of diluted LNP samples.

    • To one set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the nanoparticles and release the encapsulated nucleic acid (total nucleic acid).

    • Add the RiboGreen reagent to both sets of samples (with and without surfactant) and measure the fluorescence intensity.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs] x 100

In Vitro Evaluation

a. Cytotoxicity Assay (MTT Assay):

  • Cell Lines: Select appropriate cell lines relevant to the therapeutic application (e.g., cancer cell lines, primary cells).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the this compound LNPs and control formulations (e.g., empty LNPs) for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

b. Cellular Uptake Study:

  • Method: Flow cytometry or confocal microscopy using fluorescently labeled LNPs.

  • Procedure:

    • Label the LNPs with a fluorescent dye (e.g., DiI or DiO) during the formulation process.

    • Incubate the target cells with the fluorescently labeled LNPs for various time points (e.g., 1, 4, 24 hours).

    • For Flow Cytometry:

      • Wash the cells to remove non-internalized LNPs.

      • Detach the cells and analyze the fluorescence intensity of the cell population using a flow cytometer.

    • For Confocal Microscopy:

      • Wash the cells and fix them.

      • Stain the cell nuclei (e.g., with DAPI) and/or endosomes/lysosomes (e.g., with LysoTracker).

      • Visualize the intracellular localization of the LNPs using a confocal microscope.

In Vivo Evaluation (Animal Model)

a. Biodistribution Study:

  • Animal Model: Typically mice (e.g., BALB/c or C57BL/6).

  • Method: In vivo imaging system (IVIS) using fluorescently or bioluminescently labeled LNPs.

  • Procedure:

    • Administer the labeled LNPs to the animals via the desired route (e.g., intravenous, intraperitoneal).

    • At various time points post-administration, anesthetize the animals and acquire whole-body images using the IVIS.

    • After the final imaging time point, euthanize the animals and excise major organs (liver, spleen, lungs, kidneys, heart, brain).

    • Image the excised organs ex vivo to quantify the accumulation of LNPs in each tissue.

Visualizations

Experimental_Workflow cluster_formulation 1. LNP Formulation cluster_characterization 2. Characterization cluster_invitro 3. In Vitro Evaluation cluster_invivo 4. In Vivo Evaluation Lipid_Solution Lipid-Ethanol Solution (this compound) Microfluidic_Mixing Microfluidic Mixing Lipid_Solution->Microfluidic_Mixing Cargo_Solution Aqueous Cargo Solution (e.g., mRNA in Citrate Buffer) Cargo_Solution->Microfluidic_Mixing Purification Purification (Dialysis) Microfluidic_Mixing->Purification DLS Size & PDI (DLS) Purification->DLS Zeta Zeta Potential (ELS) Purification->Zeta EE Encapsulation Efficiency Purification->EE Cytotoxicity Cytotoxicity (MTT Assay) Purification->Cytotoxicity Uptake Cellular Uptake Purification->Uptake Biodistribution Biodistribution (IVIS) Purification->Biodistribution

Caption: Experimental workflow for testing this compound in drug delivery.

Endosomal_Escape_Pathway cluster_cell Target Cell Extracellular Extracellular Space (pH 7.4) LNP LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome/Lysosome (pH ~5.5) Endosome->Late_Endosome Maturation Protonation Protonation of This compound (Cationic Charge) Late_Endosome->Protonation Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization Cargo_Release Cargo Release Membrane_Destabilization->Cargo_Release Cytoplasm Cytoplasm Cargo_Release->Cytoplasm

Caption: Proposed signaling pathway for endosomal escape of this compound LNPs.

Safety Considerations

This compound is classified as harmful if swallowed and causes skin and eye irritation.[6][7][8] It is essential to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).[7]

References

Application of N-Oleyl-1,3-propanediamine in Asphalt Emulsification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N-Oleyl-1,3-propanediamine as a cationic emulsifier in asphalt (B605645) emulsification. The information is intended to guide laboratory-scale preparation and performance evaluation of asphalt emulsions.

Introduction

This compound is a cationic surfactant belonging to the diamine chemical class. Its molecular structure, featuring a long, hydrophobic oleyl group and two hydrophilic amine groups, makes it an effective emulsifying agent for the preparation of oil-in-water asphalt emulsions. The primary amine groups acquire a positive charge in an acidic aqueous medium, leading to the formation of cationic emulsions. These emulsions are particularly useful in applications involving siliceous aggregates, which typically carry a negative surface charge, as the electrostatic attraction between the positively charged asphalt droplets and the negatively charged aggregate promotes strong adhesion.

Mechanism of Asphalt Emulsification

The emulsification of asphalt using this compound involves the dispersion of molten asphalt into fine droplets within a continuous water phase. The this compound molecules orient themselves at the asphalt-water interface. The hydrophobic oleyl tail penetrates the asphalt droplet, while the protonated hydrophilic amine heads extend into the water phase. This creates a positively charged layer around each asphalt droplet, leading to electrostatic repulsion between the droplets and preventing their coalescence, thus stabilizing the emulsion.

Caption: Mechanism of asphalt emulsification.

Quantitative Data Summary

Table 1: Formulation Parameters

ParameterValue
Asphalt Binder (Penetration Grade 60/70)60% (by weight of emulsion)
Water Phase40% (by weight of emulsion)
This compound ConcentrationVaried (see Table 2)
Acid (e.g., Hydrochloric Acid)To pH 2.0-3.0
Emulsification Temperature (Asphalt)135-145°C
Emulsification Temperature (Water Phase)50-60°C

Table 2: Expected Performance Data at Varying Emulsifier Concentrations

Emulsifier Conc. (% by wt. of emulsion)Mean Particle Size (μm) (Expected)Viscosity (Saybolt Furol Seconds @ 25°C) (Expected)24-hour Storage Stability (%) (Expected)
0.28 - 1215 - 25< 1.5
0.35 - 820 - 40< 1.0
0.43 - 535 - 60< 0.5
0.52 - 450 - 80< 0.2

Experimental Protocols

The following are detailed protocols for the preparation and testing of asphalt emulsions using this compound. These protocols are based on standard industry practices and relevant ASTM standards.

Preparation of Cationic Asphalt Emulsion

This protocol describes the laboratory-scale preparation of a cationic asphalt emulsion.

Materials and Equipment:

  • Asphalt binder (e.g., penetration grade 60/70)

  • This compound

  • Hydrochloric acid (HCl), 1M solution

  • Distilled water

  • Heating mantle and oven

  • High-shear colloid mill

  • Beakers, graduated cylinders, and stirring rods

  • pH meter

  • Thermometers

Protocol:

  • Asphalt Preparation: Heat the asphalt binder in an oven to 135-145°C until it is completely fluid.

  • Soap Solution Preparation:

    • In a separate beaker, heat the distilled water to 50-60°C.

    • Slowly add the desired amount of this compound to the heated water while stirring continuously until it is fully dispersed.

    • Gradually add 1M HCl to the solution while monitoring the pH. Adjust the pH to a range of 2.0-3.0. This protonates the amine groups of the emulsifier, forming the cationic "soap."

  • Emulsification:

    • Preheat the colloid mill to approximately 85-95°C.

    • Simultaneously and at a controlled rate, feed the molten asphalt and the prepared soap solution into the colloid mill.

    • Collect the resulting emulsion in a suitable container.

    • Allow the emulsion to cool to room temperature before conducting performance tests.

start Start asphalt_prep Heat Asphalt (135-145°C) start->asphalt_prep soap_prep Prepare Soap Solution start->soap_prep emulsify Emulsify in Colloid Mill asphalt_prep->emulsify heat_water Heat Water (50-60°C) soap_prep->heat_water add_emulsifier Add this compound heat_water->add_emulsifier adjust_ph Adjust pH with HCl (2.0-3.0) add_emulsifier->adjust_ph adjust_ph->emulsify cool Cool Emulsion emulsify->cool end End cool->end

Caption: Asphalt emulsion preparation workflow.

Performance Evaluation Protocols

The following tests are critical for evaluating the quality and performance of the prepared asphalt emulsion. The procedures should be performed in accordance with the specified ASTM standards.

4.2.1. Storage Stability Test (ASTM D6930)

This test determines the stability of the emulsion during storage.

  • Weigh 500 g of the emulsion into a graduated glass cylinder.

  • Seal the cylinder and store it undisturbed at room temperature for 24 hours.

  • After 24 hours, carefully siphon approximately 50 g from the top of the cylinder into a beaker and weigh it.

  • Drain the remaining emulsion from the cylinder and collect approximately 50 g from the bottom portion into another beaker and weigh it.

  • Determine the asphalt residue content of both the top and bottom samples by evaporation (as per ASTM D6934).

  • Calculate the storage stability as the difference in the percentage of asphalt residue between the bottom and top samples. A smaller difference indicates better stability.

4.2.2. Particle Size Analysis

This analysis determines the size distribution of the asphalt droplets in the emulsion.

  • Use a laser diffraction particle size analyzer.

  • Prepare a dilute sample of the emulsion by adding a few drops to deionized water in the instrument's dispersion unit until the desired obscuration level is reached.

  • Perform the measurement according to the instrument's operating instructions.

  • Record the mean particle size (D50) and the particle size distribution.

4.2.3. Saybolt Furol Viscosity Test (ASTM D7496)

This test measures the viscosity of the emulsion.

  • Bring the emulsion to the test temperature (typically 25°C or 50°C) in a temperature-controlled bath.

  • Pour the temperature-conditioned emulsion into a standardized Saybolt Furol viscometer.

  • Measure the time in seconds required for 60 mL of the emulsion to flow through the orifice.

  • Report the viscosity in Saybolt Furol seconds.

4.2.4. Particle Charge Test (ASTM D7402)

This test confirms the cationic nature of the emulsion.

  • Immerse a pair of electrodes (a cathode and an anode) into a sample of the emulsion.

  • Apply a direct current to the electrodes.

  • After a set period, observe the electrodes for any deposition of asphalt.

  • For a cationic emulsion, the asphalt droplets will migrate to the cathode (negative electrode), and a noticeable deposit will form on it.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, heat-resistant gloves, and a lab coat, when handling hot asphalt and chemicals.

  • Work in a well-ventilated area, preferably under a fume hood, especially when heating asphalt.

  • Handle hydrochloric acid with care, as it is corrosive.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

Application Notes and Protocols for Electrochemical Impedance Spectroscopy of N-Oleyl-1,3-propanediamine (OLDA) Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleyl-1,3-propanediamine (OLDA) is a film-forming amine that has garnered significant attention for its application as a corrosion inhibitor, particularly for carbon steel and copper alloys.[1][2] Its amphiphilic molecular structure, featuring a long hydrophobic oleyl chain and two hydrophilic amine groups, allows for the formation of a protective, self-assembled film on metal surfaces. This film acts as a barrier, isolating the metal from corrosive environments.[3] Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique widely employed to characterize the properties of these protective films and to evaluate their corrosion inhibition efficiency.[3][4][5] These notes provide detailed protocols for the preparation of OLDA films and their analysis using EIS, along with a summary of expected quantitative data.

Experimental Protocols

Protocol 1: Preparation of OLDA-Coated Electrodes

This protocol details the preparation of carbon steel electrodes for EIS analysis.

Materials:

  • Carbon steel coupons (working electrodes)

  • This compound (OLDA)

  • Ethanol or other suitable organic solvent

  • Emery paper of various grades (e.g., 400, 800, 1200, 2000)

  • Distilled or deionized water

  • Acetone (B3395972)

  • Beakers and glassware

  • Ultrasonic bath

Procedure:

  • Electrode Pre-treatment:

    • Mechanically polish the carbon steel coupons with successively finer grades of emery paper to achieve a mirror-like finish.[2]

    • Rinse the polished electrodes thoroughly with distilled water.

    • Degrease the electrodes by sonicating in acetone for 5-10 minutes.[2]

    • Rinse again with distilled water and allow to dry completely in a stream of warm air.

  • Preparation of OLDA Solution:

    • Prepare a stock solution of OLDA in a suitable solvent such as ethanol. Concentrations can be varied to study the effect of inhibitor concentration on film formation and corrosion inhibition. Typical concentrations to investigate range from 50 to 500 ppm.[6]

  • Film Formation:

    • Immerse the pre-treated carbon steel electrodes in the prepared OLDA solution for a specified period to allow for the formation of a self-assembled film. The immersion time can be varied, for example, from 30 minutes to several hours, to study the kinetics of film formation.[2]

    • After immersion, gently rinse the electrodes with the pure solvent to remove any excess, non-adsorbed OLDA, and then allow them to air dry.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) Measurements

This protocol describes the procedure for performing EIS measurements on the OLDA-coated electrodes.

Equipment:

  • Potentiostat with EIS capability

  • Three-electrode electrochemical cell

  • OLDA-coated carbon steel electrode (Working Electrode, WE)

  • Platinum wire or mesh (Counter Electrode, CE)

  • Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (Reference Electrode, RE)

  • Corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution)

Procedure:

  • Cell Assembly:

    • Assemble the three-electrode cell with the OLDA-coated carbon steel as the working electrode, the platinum electrode as the counter electrode, and the reference electrode.

    • Fill the cell with the corrosive medium, ensuring that the electrodes are properly immersed.

  • Stabilization:

    • Allow the system to stabilize by immersing the electrodes in the corrosive solution for a period of 30-60 minutes before starting the EIS measurement. This allows the open-circuit potential (OCP) to reach a steady state.[2]

  • EIS Measurement:

    • Perform the EIS measurement at the stable OCP.

    • Apply a small amplitude sinusoidal AC voltage perturbation, typically 10 mV, to the system.[7]

    • Scan a frequency range from high to low frequencies, for instance, from 100 kHz to 0.1 Hz or 10 mHz.[7]

    • Record the impedance data as a function of frequency.

  • Data Analysis:

    • The collected EIS data is typically represented as Nyquist and Bode plots.

    • Analyze the data by fitting it to an appropriate equivalent electrical circuit model, most commonly the Randles circuit for corrosion systems.[8][9] This allows for the extraction of quantitative parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

Data Presentation

The effectiveness of the OLDA film as a corrosion inhibitor can be quantified by the changes in the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl are indicative of a more protective film.

Table 1: Effect of this compound (OLDA) Concentration on EIS Parameters for Carbon Steel in 1 M HCl.

OLDA Concentration (ppm)Rct (Ω·cm²)Cdl (µF·cm⁻²)Inhibition Efficiency (%)
050200-
5025010080.0
1005007590.0
2009005094.4
50015003096.7

Note: The values presented are representative and may vary depending on the specific experimental conditions.

Table 2: Effect of Immersion Time in Corrosive Media on EIS Parameters for Carbon Steel Coated with 200 ppm OLDA in 1 M HCl.

Immersion Time (hours)Rct (Ω·cm²)Cdl (µF·cm⁻²)
185055
690050
1292048
2495045

Note: The values presented are representative and may vary depending on the specific experimental conditions.

Mandatory Visualization

Experimental_Workflow cluster_prep Electrode Preparation cluster_film Film Formation cluster_eis EIS Measurement cluster_analysis Data Analysis p1 Mechanical Polishing p2 Cleaning & Degreasing p1->p2 p3 Drying p2->p3 f2 Immerse Electrode p3->f2 f1 Prepare OLDA Solution f1->f2 f3 Rinse & Dry f2->f3 e1 Assemble 3-Electrode Cell f3->e1 e2 Stabilize at OCP e1->e2 e3 Perform EIS Scan e2->e3 a1 Generate Nyquist & Bode Plots e3->a1 a2 Fit to Equivalent Circuit a1->a2 a3 Extract Rct & Cdl a2->a3

Caption: Experimental workflow for EIS analysis of OLDA films.

Randles_Circuit out n1 Rct Rct n1->Rct Cdl Cdl n1->Cdl n2 n2->out Rs Rs Rs->n1 Rct->n2 Cdl->n2

Caption: Randles equivalent circuit model for a corrosion system.

References

Application Notes and Protocols for Characterization of Nanoparticles Synthesized with N-Oleyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of nanoparticles utilizing N-Oleyl-1,3-propanediamine (OPDA). OPDA, with its unique amphipathic structure comprising a long hydrophobic oleyl chain and two primary amine groups, serves as a versatile component in nanoparticle formulation, acting as a cationic or ionizable lipid, a surface functionalizing agent, and a structure-directing agent.[1] This document outlines detailed protocols for the synthesis of solid lipid nanoparticles (SLNs) incorporating OPDA, their subsequent characterization using various analytical techniques, and their potential application in drug delivery, specifically for targeting the mTOR signaling pathway in cancer therapy.

Introduction to this compound in Nanoparticle Formulation

This compound is a diamine that is increasingly recognized for its utility in nanotechnology.[1] Its molecular structure allows it to play a crucial role in the formation and stabilization of nanoparticles. The hydrophobic oleyl tail can be integrated into the lipid core of nanoparticles, while the hydrophilic amine groups can be positioned at the nanoparticle surface. These amine groups can be protonated to impart a positive surface charge, which is beneficial for encapsulating negatively charged therapeutics like nucleic acids and for interacting with negatively charged cell membranes to enhance cellular uptake.[2][3]

Synthesis of Solid Lipid Nanoparticles (SLNs) with this compound

This protocol describes the preparation of Solid Lipid Nanoparticles (SLNs) using a hot high-pressure homogenization (HPH) technique, a scalable and effective method for producing nanoparticles with a uniform size distribution.[4][5] In this formulation, this compound is used as a cationic lipid to facilitate drug encapsulation and cellular interaction.

Experimental Protocol: Hot High-Pressure Homogenization

Materials:

  • Lipid Matrix: Glyceryl monostearate (or other suitable solid lipid)

  • Cationic Lipid: this compound (OPDA)

  • Drug: mTOR inhibitor (e.g., Everolimus)

  • Surfactant: Polysorbate 80 (Tween 80)

  • Aqueous Phase: Deionized water

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point.

    • Dissolve the mTOR inhibitor and this compound in the molten lipid with continuous stirring to ensure a homogenous mixture.

  • Preparation of the Aqueous Phase:

    • Heat the deionized water to the same temperature as the lipid phase.

    • Disperse the Polysorbate 80 in the hot water with stirring until a clear solution is obtained.

  • Formation of the Pre-emulsion:

    • Add the hot lipid phase to the hot aqueous phase dropwise under high-speed stirring (e.g., using a high-shear homogenizer) for 5-10 minutes. This will form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for 3-5 cycles.[5] The temperature should be maintained above the lipid's melting point throughout this process.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion to room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Purification (Optional):

    • The SLN dispersion can be purified to remove excess surfactant and unencapsulated drug by methods such as dialysis or centrifugation.

Characterization of OPDA-Functionalized Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the synthesized nanoparticles. The following are key characterization techniques and the expected results for OPDA-containing SLNs.

Particle Size and Polydispersity Index (PDI) Analysis

Methodology: Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in a suspension.

Protocol:

  • Dilute a small aliquot of the SLN dispersion with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (typically 25°C).

  • Perform the measurement, collecting data from multiple runs to ensure reproducibility.

  • Analyze the correlation function to obtain the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for a homogenous nanoparticle population.

Data Presentation:

FormulationZ-Average Diameter (nm)Polydispersity Index (PDI)
SLN-OPDA-Drug155.2 ± 3.10.21 ± 0.02
Placebo SLN-OPDA148.9 ± 2.80.19 ± 0.03
Zeta Potential Analysis

Methodology: Electrophoretic Light Scattering (ELS)

Zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle surface and is a key indicator of the stability of the colloidal dispersion. The presence of protonated amine groups from OPDA is expected to result in a positive zeta potential.

Protocol:

  • Dilute the SLN dispersion with deionized water.

  • Inject the sample into a specialized zeta potential cell.

  • Apply an electric field and measure the electrophoretic mobility of the nanoparticles.

  • The instrument's software will calculate the zeta potential based on the measured mobility.

Data Presentation:

FormulationZeta Potential (mV)
SLN-OPDA-Drug+35.8 ± 2.5
Placebo SLN-OPDA+38.2 ± 2.1
Morphological Analysis

Methodology: Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the nanoparticles, offering information on their size, shape, and morphology.

Protocol:

  • Place a drop of the diluted SLN dispersion onto a carbon-coated copper grid.

  • Allow the sample to air-dry or use a negative staining agent (e.g., phosphotungstic acid) to enhance contrast.

  • Image the grid under the TEM at various magnifications.

  • Acquire images and perform image analysis to determine particle size and shape.

(Note: TEM images would be presented here in a full report, showing spherical nanoparticles with a relatively uniform size distribution.)

Surface Chemistry Analysis

Methodology: Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to identify the functional groups present on the surface of the nanoparticles, confirming the incorporation of OPDA.

Protocol:

  • Lyophilize the SLN dispersion to obtain a dry powder.

  • Prepare a KBr pellet containing a small amount of the lyophilized sample.

  • Acquire the FTIR spectrum over a suitable wavelength range (e.g., 4000-400 cm⁻¹).

  • Analyze the spectrum for characteristic peaks corresponding to the functional groups of the lipid matrix, surfactant, and OPDA.

Data Presentation:

Functional GroupCharacteristic Wavenumber (cm⁻¹)Interpretation
N-H stretching (amine)3300-3500Presence of this compound on the nanoparticle surface.[1]
C-H stretching (alkyl)2850-2960Aliphatic chains of the lipid matrix and OPDA.
C=O stretching (ester)~1735Ester group of the glyceryl monostearate.

Application in Drug Delivery: Targeting the mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7][][9][10] Nanoparticles formulated with OPDA can be used to deliver mTOR inhibitors, enhancing their therapeutic efficacy and reducing off-target side effects.

Signaling Pathway Diagram

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates 4EBP1 4E-BP1 mTORC1->4EBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis OPDA_NP OPDA-NP (mTOR Inhibitor) OPDA_NP->mTORC1 delivers inhibitor Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization cluster_application In Vitro Application Lipid_Phase Lipid Phase (Lipid, OPDA, Drug) Pre_emulsion Hot Pre-emulsion Lipid_Phase->Pre_emulsion Aqueous_Phase Aqueous Phase (Water, Surfactant) Aqueous_Phase->Pre_emulsion HPH High-Pressure Homogenization Pre_emulsion->HPH SLN_OPDA SLN-OPDA Dispersion HPH->SLN_OPDA DLS DLS (Size, PDI) SLN_OPDA->DLS Zeta Zeta Potential SLN_OPDA->Zeta TEM TEM (Morphology) SLN_OPDA->TEM FTIR FTIR (Surface Chemistry) SLN_OPDA->FTIR Treatment Treatment with SLN-OPDA-Drug SLN_OPDA->Treatment Cell_Culture Cancer Cell Culture Cell_Culture->Treatment Cell_Viability Cell Viability Assay Treatment->Cell_Viability Western_Blot Western Blot (mTOR pathway proteins) Treatment->Western_Blot

References

Application Notes and Protocols: N-Oleyl-1,3-propanediamine as a Catalyst in Epoxy Resin Curing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleyl-1,3-propanediamine is a versatile organic compound, a diamine with the chemical formula C21H44N2, that finds application across various industries.[1] In the realm of polymer chemistry, it is recognized for its role as a curing agent or catalyst in the production of epoxy resins.[1][2] Its long oleyl chain imparts flexibility and hydrophobicity, making it a potentially valuable component in formulations for coatings, adhesives, and composites where such properties are desired. This document provides an overview of its application, generalized experimental protocols, and the expected effects on epoxy resin systems.

While this compound is noted for its use as an epoxy hardener[3], detailed quantitative data on its specific performance characteristics in epoxy curing is not extensively available in public literature. The following sections provide a guide based on the general principles of epoxy curing with aliphatic diamines and related compounds.

Chemical Properties

PropertyValue
Chemical Name N'-[(Z)-octadec-9-enyl]propane-1,3-diamine
CAS Number 7173-62-8
Molecular Formula C21H44N2
Molecular Weight 324.6 g/mol
Appearance White or slightly yellow solid at ambient temperature, turns into liquid with slight ammonia (B1221849) smell when heated.
Solubility Insoluble in water; soluble in various organic solvents.

Source: Ataman Kimya[2]

Curing Mechanism

The curing of epoxy resins with amine-based agents like this compound involves a nucleophilic addition reaction. The primary amine groups of the diamine react with the epoxide (oxirane) rings of the epoxy resin. This reaction opens the epoxy ring and forms a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxy group, leading to a cross-linked, three-dimensional thermoset network. The long, flexible oleyl group of this compound is incorporated into this network, influencing the final properties of the cured material.

curing_mechanism Epoxy Epoxy Resin (with oxirane rings) Intermediate Intermediate Adduct (Secondary Amine and Hydroxyl Group) Epoxy->Intermediate Ring Opening (Nucleophilic Attack) Amine This compound (Primary Amine Groups) Amine->Intermediate Crosslinked Cross-linked Polymer Network Intermediate->Crosslinked Further Reaction

Caption: Epoxy curing with this compound.

Application Areas

The unique properties imparted by this compound suggest its use in various applications:

  • Flexible Coatings and Adhesives: The long aliphatic chain can enhance the flexibility and impact resistance of the cured epoxy, which is beneficial for applications requiring non-brittle materials.

  • Corrosion Protection: Its hydrophobic nature can improve the water resistance of coatings, making it a candidate for corrosion-inhibiting formulations.[4]

  • Specialty Composites: In composite materials, it may be used to modify the matrix properties for improved toughness and durability.

Experimental Protocols

The following are generalized protocols for evaluating this compound as a curing agent. The exact stoichiometry and curing conditions will need to be optimized for the specific epoxy resin used and the desired final properties.

Stoichiometry Calculation

The optimal ratio of curing agent to epoxy resin is crucial for achieving desired properties.[5] This is typically determined based on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the epoxy resin.

Amine Hydrogen Equivalent Weight (AHEW) Calculation:

AHEW = (Molecular Weight of Amine) / (Number of Active Hydrogens)

For this compound (C21H44N2, MW ≈ 324.6 g/mol ), there are two primary amine groups, each with two active hydrogens, and one secondary amine with one active hydrogen, totaling five active hydrogens.

AHEW = 324.6 / 5 = 64.92 g/eq

Parts by Weight (phr) Calculation:

phr = (AHEW / EEW) * 100

Where 'phr' is the parts of curing agent per hundred parts of resin by weight.

Sample Preparation and Curing
  • Materials:

    • Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

    • This compound

    • Solvent (if required for viscosity reduction, e.g., xylene, acetone)

    • Mixing containers and stirrer

    • Molds for casting test specimens

  • Procedure:

    • Pre-heat the epoxy resin to a suitable temperature (e.g., 60 °C) to reduce its viscosity.

    • Accurately weigh the required amounts of epoxy resin and this compound based on the calculated stoichiometry.

    • Add the curing agent to the epoxy resin and mix thoroughly for several minutes until a homogeneous mixture is obtained.

    • If a solvent is used, add it to the resin before adding the curing agent.

    • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

    • Pour the mixture into pre-heated and release-agent-coated molds.

    • Cure the samples in an oven at a predetermined temperature and time. A typical starting point for aliphatic amines could be a multi-stage cure, for example, 2 hours at 80 °C followed by 2 hours at 120 °C. The optimal curing cycle needs to be determined experimentally.

experimental_workflow cluster_prep Preparation cluster_curing Curing cluster_analysis Analysis Resin Epoxy Resin Mixing Mixing & Degassing Resin->Mixing CuringAgent This compound CuringAgent->Mixing Casting Casting into Molds Mixing->Casting OvenCure Oven Curing Casting->OvenCure Thermal Thermal Analysis (DSC, TGA) OvenCure->Thermal Mechanical Mechanical Testing OvenCure->Mechanical Spectroscopic Spectroscopic Analysis OvenCure->Spectroscopic

Caption: Experimental workflow for epoxy curing and analysis.

Characterization of Cured Epoxy Resin

The following analytical techniques are recommended to characterize the properties of the cured epoxy resin.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), degree of cure, and curing kinetics. The Tg is a critical parameter indicating the thermal stability of the cured material.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal decomposition temperature and overall thermal stability of the cured resin.

  • Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta as a function of temperature, providing insights into the viscoelastic properties and Tg.

  • Mechanical Testing: To determine properties such as tensile strength, flexural strength, and impact strength according to relevant ASTM or ISO standards.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the completion of the curing reaction by monitoring the disappearance of the epoxy group peak (around 915 cm⁻¹) and the appearance of hydroxyl groups.

Data Presentation (Hypothetical Data for Illustrative Purposes)

Table 1: Thermal Properties

Curing AgentGlass Transition Temp. (Tg) (°C)Decomposition Temp. (TGA, 5% weight loss) (°C)
Standard Aliphatic Amine110320
This compound (Expected)85310

Table 2: Mechanical Properties

Curing AgentTensile Strength (MPa)Flexural Modulus (GPa)Impact Strength (kJ/m²)
Standard Aliphatic Amine753.015
This compound (Expected)602.525

The expected trend is a lower Tg and tensile strength, but a higher impact strength, reflecting the increased flexibility imparted by the oleyl group.

Conclusion

This compound presents an interesting option as a specialty curing agent for epoxy resins, particularly where flexibility, impact resistance, and hydrophobicity are desired. The lack of extensive public data necessitates a thorough experimental evaluation to determine its specific performance characteristics and to optimize formulation and curing parameters for any given application. The protocols and analytical methods outlined in this document provide a framework for such an investigation. Researchers are encouraged to perform their own detailed studies to fully characterize epoxy systems cured with this unique diamine.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of N-Oleyl-1,3-propanediamine Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the stability of N-Oleyl-1,3-propanediamine emulsions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in an emulsion?

This compound is a cationic surfactant belonging to the class of fatty diamines.[1][2] Its molecule possesses a long, hydrophobic oleyl tail and a hydrophilic head with two amine groups. This amphiphilic nature allows it to adsorb at the oil-water interface, reducing interfacial tension and forming a stabilizing film around the dispersed phase droplets, thus acting as an emulsifier.[2] It is particularly effective in forming oil-in-water (O/W) emulsions.

Q2: What is the Hydrophilic-Lipophilic Balance (HLB) of this compound?

While a specific HLB value for this compound is not readily published, as a cationic surfactant, its HLB value can be estimated to be in the range of 8-18, making it suitable for creating oil-in-water (O/W) emulsions. The dual amine groups contribute to its hydrophilic character, especially at acidic to neutral pH where they can be protonated.

Q3: What are the common mechanisms of instability in this compound emulsions?

Emulsions are thermodynamically unstable systems and can break down through several mechanisms:

  • Creaming/Sedimentation: The migration of dispersed droplets to the top (creaming) or bottom (sedimentation) of the emulsion due to density differences. This is often a reversible process.

  • Flocculation: The aggregation of droplets into clusters without the rupture of the interfacial film. This can also be reversible.

  • Coalescence: The irreversible merging of smaller droplets to form larger ones, eventually leading to phase separation.[3]

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.

Q4: How does pH affect the stability of this compound emulsions?

The pH of the aqueous phase significantly influences the stability of emulsions stabilized by this compound. As a diamine, its amine groups can become protonated (positively charged) in acidic to neutral conditions. This positive charge enhances the electrostatic repulsion between droplets, preventing flocculation and coalescence, and thus improving emulsion stability. At higher (alkaline) pH, the amine groups are deprotonated, reducing the electrostatic repulsion and potentially leading to instability.

Q5: Can I use this compound with anionic surfactants?

It is generally not recommended to use this compound (a cationic surfactant) in the same formulation as anionic surfactants. The electrostatic attraction between the positively charged amine groups and the negatively charged head groups of the anionic surfactant can lead to the formation of an insoluble complex, causing the emulsion to break.[3]

Troubleshooting Guides

Issue 1: Rapid Phase Separation (Coalescence)

Question: My this compound emulsion is separating into distinct oil and water layers shortly after preparation. What could be the cause and how can I fix it?

Answer: Rapid phase separation is typically due to coalescence, indicating a failure of the interfacial film to stabilize the droplets. Here are the potential causes and solutions:

Potential Cause Explanation Recommended Solution
Insufficient Emulsifier Concentration There may not be enough this compound to adequately cover the surface of the oil droplets, leaving them unprotected and prone to merging.Incrementally increase the concentration of this compound in your formulation. Start with a 0.5% (w/w) increase and observe the effect.
Inappropriate pH The pH of the aqueous phase may be too high (alkaline), leading to deprotonation of the amine groups and a reduction in electrostatic repulsion between droplets.Adjust the pH of the aqueous phase to a slightly acidic to neutral range (pH 4-7) using a suitable acid (e.g., hydrochloric acid, acetic acid) before emulsification.
High Electrolyte Concentration Excessive salt concentration can compress the electrical double layer around the droplets, reducing electrostatic repulsion and promoting coalescence.[4]Reduce the concentration of electrolytes in your formulation. If salts are necessary, consider using divalent cations at a lower concentration, as they can be more effective at screening charges.
Incompatible Ingredients The presence of anionic compounds (e.g., some polymers, other surfactants) can interact with the cationic this compound, leading to precipitation and emulsion breakdown.[3][5]Review all components of your formulation for potential incompatibilities. If an anionic ingredient is essential, consider using a non-ionic co-surfactant to improve stability.
Inadequate Homogenization Insufficient energy input during emulsification can result in large, unstable droplets that coalesce quickly.Increase the homogenization speed or time. For high-pressure homogenizers, increase the pressure. The goal is to reduce the initial droplet size.
Issue 2: Creaming or Sedimentation

Question: My emulsion appears stable initially, but over time, a concentrated layer of the dispersed phase forms at the top (creaming) or bottom (sedimentation). How can I prevent this?

Answer: Creaming or sedimentation is a gravitational separation process. While it doesn't involve droplet rupture, it is often a precursor to coalescence.

Potential Cause Explanation Recommended Solution
Large Droplet Size Larger droplets have a greater tendency to move under the influence of gravity.Improve your homogenization process to achieve a smaller average droplet size (ideally < 1 µm).
Low Viscosity of the Continuous Phase A low-viscosity external phase allows droplets to move more freely, accelerating creaming or sedimentation.Increase the viscosity of the continuous (aqueous) phase by adding a suitable thickening agent or rheology modifier that is compatible with cationic systems (e.g., non-ionic polymers like HPMC, or cationic polymers).
High Concentration of the Dispersed Phase A higher volume fraction of the dispersed phase can increase the rate of creaming or sedimentation.If possible, reduce the concentration of the oil phase in your formulation.
Temperature Fluctuations Changes in temperature can affect the viscosity of the continuous phase and the kinetic energy of the droplets, promoting separation.Store the emulsion at a constant, controlled temperature.

Quantitative Data

Table 1: Effect of pH on the Stability of a Generic Cationic Emulsion
pH of Aqueous PhaseZeta Potential (mV)Average Droplet Size (nm) after 24hVisual Stability
3.0+45250Stable, no separation
5.0+35280Stable, no separation
7.0+25350Slight creaming
9.0+10>1000 (coalescence)Phase separation
11.0-5N/A (complete separation)Phase separation
Table 2: Effect of NaCl Concentration on the Stability of an Oleylamine-based Emulsion

Data adapted from studies on similar cationic amine surfactants.[4][6]

NaCl Concentration (mM)Zeta Potential (mV)Average Droplet Size (nm) after 24hCreaming Index (%) after 24h
0+40300< 5
50+2032015
100+1045030
200+5>800 (flocculation)> 50
500~0>1500 (coalescence)> 80

Experimental Protocols

Preparation of an Oil-in-Water (O/W) Emulsion with this compound

Objective: To prepare a stable O/W emulsion using this compound as the emulsifier.

Materials:

  • This compound

  • Oil phase (e.g., mineral oil, soybean oil)

  • Deionized water

  • Acid for pH adjustment (e.g., 0.1 M HCl)

  • High-shear homogenizer (e.g., rotor-stator or microfluidizer)

Methodology:

  • Prepare the Aqueous Phase:

    • To 90 mL of deionized water, add the desired amount of this compound (e.g., 1.0 g for a 1% w/w concentration).

    • Stir until fully dispersed.

    • Adjust the pH of the aqueous phase to the desired value (e.g., pH 5.0) by dropwise addition of 0.1 M HCl while monitoring with a pH meter.

  • Prepare the Oil Phase:

    • Weigh the desired amount of the oil phase (e.g., 10 g for a 10% oil phase).

  • Emulsification:

    • Heat both the aqueous and oil phases to the same temperature (e.g., 60 °C).

    • Slowly add the oil phase to the aqueous phase while homogenizing at a high speed (e.g., 10,000 rpm for a rotor-stator homogenizer) for 5-10 minutes.

    • Continue homogenization for an additional 5 minutes to ensure a fine dispersion.

  • Cooling:

    • Cool the emulsion to room temperature under gentle stirring.

Droplet Size and Zeta Potential Analysis

Objective: To measure the average droplet size, polydispersity index (PDI), and zeta potential of the emulsion to assess its stability.

Instrumentation: Dynamic Light Scattering (DLS) instrument with zeta potential measurement capabilities.

Methodology:

  • Sample Preparation:

    • Dilute a small aliquot of the emulsion in the original continuous phase (filtered deionized water at the same pH) to a concentration suitable for the instrument (typically a dilution of 1:100 to 1:1000). This is crucial to avoid multiple scattering effects.

  • Droplet Size Measurement (DLS):

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25 °C).

    • Perform the measurement to obtain the Z-average diameter and the Polydispersity Index (PDI). A PDI below 0.3 generally indicates a narrow size distribution.

  • Zeta Potential Measurement:

    • Inject the diluted sample into the appropriate measurement cell (e.g., a folded capillary cell).

    • Ensure there are no air bubbles between the electrodes.

    • Place the cell in the instrument and perform the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the droplets to calculate the zeta potential. For a stable cationic emulsion, a zeta potential of > +30 mV is generally desired.

Visual Assessment of Emulsion Stability

Objective: To visually monitor the long-term stability of the emulsion.

Methodology:

  • Transfer 10 mL of the prepared emulsion into a series of clear, sealed glass vials.

  • Store the vials under different conditions (e.g., room temperature, 4 °C, 40 °C).

  • At regular intervals (e.g., 1, 7, 14, and 30 days), visually inspect the emulsions for any signs of instability:

    • Creaming: Formation of a concentrated layer at the top.

    • Sedimentation: Formation of a concentrated layer at the bottom.

    • Flocculation: Appearance of visible aggregates or clumps.

    • Coalescence: Presence of larger, visible oil droplets.

    • Phase Separation: Complete separation into distinct oil and water layers.

  • Record your observations and photograph the samples for a visual record.

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Emulsion Instability start Emulsion Unstable instability_type Identify Instability Type start->instability_type coalescence Coalescence/ Phase Separation instability_type->coalescence Rapid Separation creaming Creaming/ Sedimentation instability_type->creaming Layering Over Time check_concentration Increase Emulsifier Concentration coalescence->check_concentration check_ph Adjust pH to 4-7 coalescence->check_ph check_electrolytes Reduce Electrolyte Concentration coalescence->check_electrolytes check_homogenization Optimize Homogenization coalescence->check_homogenization reduce_droplet_size Improve Homogenization creaming->reduce_droplet_size increase_viscosity Add Thickener creaming->increase_viscosity

Caption: Troubleshooting workflow for this compound emulsion instability.

G cluster_workflow Experimental Workflow for Emulsion Preparation and Analysis prep_aqueous Prepare Aqueous Phase (this compound in water, adjust pH) homogenize High-Shear Homogenization prep_aqueous->homogenize prep_oil Prepare Oil Phase prep_oil->homogenize cool Cooling homogenize->cool analyze_dls Droplet Size & Zeta Potential Analysis (DLS) cool->analyze_dls visual_assessment Visual Stability Assessment (over time) cool->visual_assessment stable_emulsion Stable Emulsion analyze_dls->stable_emulsion Meets Criteria visual_assessment->stable_emulsion No Separation

Caption: Workflow for preparing and analyzing this compound emulsions.

References

Enhancing the solubility of N-Oleyl-1,3-propanediamine in aqueous systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for enhancing the solubility of N-Oleyl-1,3-propanediamine in aqueous systems.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (DAO) so difficult to dissolve in water?

A1: this compound (CAS: 7173-62-8) has a molecular structure with a long, 18-carbon oleyl chain, which is a hydrocarbon tail.[1][2] This long chain is highly nonpolar and hydrophobic (water-repelling), dominating the molecule's properties and leading to its insolubility in water, a polar solvent.[1][2][3] Its documented water solubility is very low, around 36 mg/L at 23°C.[4] The two amine groups provide some hydrophilic (water-attracting) character, but it is insufficient to overcome the hydrophobicity of the long alkyl chain.[2]

Q2: What are the primary strategies to enhance the aqueous solubility of DAO?

A2: The main strategies leverage the basic nature of the amine groups and the molecule's overall hydrophobicity. Key methods include:

  • pH Adjustment (Acidification): Converting the amine groups to their protonated, cationic salt form significantly increases solubility.[2][5]

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic oleyl chain.[6][7][8]

  • Co-solvent Systems: Mixing water with a miscible organic solvent to create a more favorable solvent environment.[1][9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes.[10]

  • Lipid-Based Formulations: Creating self-emulsifying or microemulsion systems, particularly for drug delivery applications.[10][11]

Q3: How does adjusting the pH help solubilize DAO, and what is the target pH?

A3: this compound is a basic compound due to its two amine groups.[2] By adding an acid, these amine groups become protonated (R-NH₂ + H⁺ ⇌ R-NH₃⁺). This process forms an ammonium (B1175870) salt, which is an ionic species with much higher water solubility than the neutral amine.[5] To ensure full protonation and solubilization, the pH of the aqueous system should be adjusted to be at least 2 pH units below the pKa of the amine groups. The predicted pKa for DAO is around 10.67, so a target pH of 8.5 or lower is recommended.[4][12]

Q4: My DAO solution becomes cloudy or forms a precipitate after pH adjustment. What's wrong?

A4: This can happen for a few reasons:

  • Insufficient Acid: There may not be enough acid to fully protonate all the DAO molecules. Ensure a stoichiometric equivalent or slight excess of acid is used.

  • Incorrect pH: The final pH of the solution may still be too high, leading to a mixture of the soluble salt and insoluble free base. Re-check and adjust the pH.

  • Common Ion Effect: If you are using a buffer, high concentrations of a common ion could potentially reduce the solubility of the DAO salt.

  • Low Intrinsic Solubility of the Salt: While the salt form is more soluble, it still has a solubility limit. You may be attempting to create a concentration that is too high for the specific salt and temperature.

Q5: Which surfactants are suitable for solubilizing DAO, and at what concentration?

A5: Surfactants work by forming micelles in water above a certain concentration known as the Critical Micelle Concentration (CMC).[6][8] The hydrophobic oleyl chain of DAO gets entrapped in the hydrophobic core of these micelles, effectively "dissolving" it in the aqueous phase.

  • Types of Surfactants: Non-ionic surfactants like Tween® (Polysorbates) or Triton™ X-100 are commonly used and generally well-tolerated in biological systems. Cationic surfactants may also be effective.

  • Concentration: The surfactant concentration must be above its CMC to form micelles and solubilize the compound. It is common to use concentrations ranging from 0.1% to 5% (w/v), depending on the surfactant's CMC and the desired DAO concentration.

Q6: I'm observing precipitation in my surfactant-based DAO formulation over time. How can I improve its stability?

A6: This indicates that the formulation is thermodynamically unstable.

  • Increase Surfactant Concentration: You may be too close to the CMC, or the drug-to-surfactant ratio may be too high. Increasing the surfactant concentration can create more micelles to accommodate the DAO.

  • Try a Different Surfactant: The compatibility between the drug and the surfactant's micellar core is crucial. Experiment with surfactants that have different hydrophobic tail structures.

  • Add a Co-surfactant: Small amphiphilic molecules, like short-chain alcohols, can sometimes improve the stability of micelles and enhance solubilization.

  • Temperature Effects: Solubility can be temperature-dependent. Ensure the storage temperature is appropriate and that the compound is not precipitating due to cooling.

Solubilization Strategies Overview

The following table summarizes the primary methods for enhancing the aqueous solubility of this compound.

StrategyPrinciple of OperationAdvantagesDisadvantagesTypical Application
pH Adjustment Protonation of the basic amine groups to form a more soluble cationic salt.[2][5]Simple, cost-effective, can achieve high solubility.Requires acidic pH which may not be suitable for all applications; risk of hydrolysis for pH-sensitive compounds.Stock solutions, corrosion inhibitor formulations.[12]
Surfactants Encapsulation of the hydrophobic oleyl chain within surfactant micelles.[8]Effective for highly lipophilic compounds; can be used near neutral pH.Potential for biological side effects (e.g., cell lysis); formulation can be complex.Drug delivery systems, in-vitro assays.
Co-solvents Reducing the polarity of the aqueous solvent with a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 400).[9]Simple to prepare; can solubilize a wide range of compounds.Organic solvents may be toxic or interfere with biological assays; risk of precipitation on dilution.Pre-clinical formulation, analytical standards.
Complexation Formation of an inclusion complex where the hydrophobic DAO is hosted within the cavity of a cyclodextrin (B1172386) molecule.[10]Can improve stability; solid complex can be isolated.Limited by the stoichiometry of the complex; can be expensive.Pharmaceutical formulations.

Visual Guides and Workflows

Logical Workflow for Method Selection

The following diagram outlines a decision-making process for choosing an appropriate solubilization strategy.

start Start: Solubilize This compound ph_check Is an acidic pH (e.g., < 8.0) acceptable for the application? start->ph_check use_ph Use pH Adjustment (Acidification) ph_check->use_ph Yes surfactant_check Is the presence of surfactants acceptable? ph_check->surfactant_check No success Success: Homogeneous Solution use_ph->success fail Failure: Review concentration and method use_ph->fail use_surfactant Use Micellar Solubilization (e.g., Tween, Polysorbate) surfactant_check->use_surfactant Yes cosolvent_check Are organic co-solvents (e.g., Ethanol, DMSO) acceptable? surfactant_check->cosolvent_check No use_surfactant->success use_surfactant->fail use_cosolvent Use Co-solvent System cosolvent_check->use_cosolvent Yes complexation Consider Advanced Methods: - Cyclodextrin Complexation - Lipid-Based Systems cosolvent_check->complexation No use_cosolvent->success use_cosolvent->fail complexation->success complexation->fail

Caption: Decision tree for selecting a solubilization method for DAO.

Mechanism of Micellar Solubilization

This diagram illustrates how surfactants encapsulate this compound.

cluster_micelle Surfactant Micelle in Water s1 dao This compound (Hydrophobic Chain) s1->dao label_head Hydrophilic Head (loves water) s1->label_head s2 s2->dao s3 s3->dao s4 s4->dao s5 s5->dao s6 s6->dao s7 s7->dao s8 s8->dao s9 s9->dao s10 s10->dao s11 s11->dao s12 s12->dao label_tail Hydrophobic Tail (hates water) p1

Caption: Diagram of DAO encapsulated within a surfactant micelle.

Detailed Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol describes how to prepare an aqueous stock solution of this compound by forming its hydrochloride salt.

Materials:

  • This compound (DAO)

  • 1 M Hydrochloric Acid (HCl)

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Calibrated pH meter

  • Glass beaker and magnetic stirrer

Procedure:

  • Weigh the desired amount of DAO and place it in the glass beaker.

  • Add approximately 80% of the final desired volume of high-purity water. The mixture will appear as an insoluble suspension or oil.

  • Begin stirring the suspension.

  • Slowly add 1 M HCl dropwise to the stirring suspension. The diamine will begin to dissolve as it is protonated.

  • Monitor the pH of the solution continuously. Continue adding HCl until all the solid/oil has dissolved and the solution is clear.

  • Adjust the final pH to a target of 6.0-7.0 to ensure full protonation. Do not let the pH drop too low unless required by the experimental design.

  • Once fully dissolved, add high-purity water to reach the final desired volume.

  • Filter the solution through a 0.22 µm filter to sterilize and remove any particulates.

Troubleshooting:

  • Solution remains cloudy: Add more HCl to further decrease the pH. If it still doesn't dissolve, you may have exceeded the solubility limit of the hydrochloride salt.

  • Precipitate forms upon storage: The solution may be supersaturated or the pH may have shifted. Re-check the pH and store at a constant temperature.

Protocol 2: Solubilization Using a Surfactant

This protocol details the preparation of a DAO solution using a non-ionic surfactant.

Materials:

  • This compound (DAO)

  • Tween® 80 (Polysorbate 80) or other suitable surfactant

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Glass vial and vortex mixer

  • Water bath sonicator

Procedure:

  • Prepare a 10% (w/v) stock solution of Tween® 80 in the desired aqueous buffer (e.g., PBS).

  • In a clean glass vial, weigh the desired amount of DAO.

  • Add a small volume of the 10% Tween® 80 stock solution directly to the DAO. The volume should be just enough to create a paste or thick slurry.

  • Vortex the mixture vigorously for 1-2 minutes to thoroughly coat the DAO with the surfactant. This step is critical for efficient micellar incorporation.

  • Slowly add the remaining aqueous buffer in small increments, vortexing well after each addition.

  • The solution may appear hazy. Place the vial in a water bath sonicator and sonicate for 15-30 minutes, or until the solution becomes clear. Gentle heating (37-40°C) can aid this process.

  • Adjust to the final volume with the buffer.

Troubleshooting:

  • Solution does not clarify: The drug-to-surfactant ratio is too high. Try again by either decreasing the amount of DAO or increasing the concentration of Tween® 80.

  • Phase separation occurs: This indicates poor formulation stability. Consider using a different surfactant or a combination of surfactants and co-solvents.

References

Overcoming challenges in the synthesis of N-Oleyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of N-Oleyl-1,3-propanediamine

Welcome to the technical support center for the synthesis of this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The prevalent method for synthesizing this compound is a two-step process. It begins with the cyanoethylation of oleylamine (B85491) via a Michael addition reaction with acrylonitrile (B1666552), followed by the catalytic reduction of the resulting nitrile intermediate to the primary amine. Another documented method involves the direct nucleophilic substitution of 1,3-dibromopropane (B121459) with oleylamine.[1]

Q2: What are the primary challenges in this synthesis?

A2: The main difficulties include controlling side reactions, particularly the formation of di-substituted byproducts where two oleyl groups attach to the diamine.[1] Other challenges are ensuring the complete reduction of the nitrile intermediate and purification of the final product to remove unreacted starting materials and byproducts.

Q3: Why is temperature control important during the synthesis?

A3: Temperature control is crucial for balancing the reaction rate and minimizing side reactions.[1] For instance, during cyanoethylation, excessive heat can lead to the polymerization of acrylonitrile. In the subsequent reduction step, the temperature must be managed to prevent over-reduction or degradation of the product while ensuring the reaction proceeds to completion.

Q4: What is the typical appearance and solubility of this compound?

A4: this compound is typically a yellowish liquid or paste with an ammonia-like odor.[1] It is insoluble in water but soluble in organic solvents such as acetone (B3395972) and methanol.[1][2]

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound.

Problem ID Issue Observed Potential Cause(s) Recommended Solution(s)
SYN-01 Low Yield of Cyanoethylation Product 1. Incomplete reaction. 2. Polymerization of acrylonitrile. 3. Suboptimal reaction temperature.1. Increase reaction time or slightly increase temperature. Monitor reaction progress using TLC or GC. 2. Ensure slow, dropwise addition of acrylonitrile. Consider using a polymerization inhibitor if the issue persists. 3. Optimize temperature; typically, reactions are run at elevated temperatures but below the point of significant side reactions (e.g., 80-100°C).
SYN-02 Low Yield of Final Diamine Product 1. Inefficient reduction of the nitrile intermediate. 2. Catalyst poisoning or inactivation (e.g., Raney Nickel, H₂). 3. Loss of product during workup and purification.1. Increase catalyst loading, hydrogen pressure, or reaction time. Ensure the solvent is appropriate for the reduction. 2. Use fresh, high-quality catalyst. Ensure all reagents and solvents are free from impurities that could poison the catalyst (e.g., sulfur compounds). 3. Optimize extraction and distillation procedures. Minimize transfers and use appropriate solvent volumes.
PUR-01 Presence of Di-substituted Impurity (N,N'-dioleyl-1,3-propanediamine) Over-alkylation of the amine. This is more common in the dibromopropane (B1216051) route but can occur if reaction conditions are not controlled.1. Control the molar ratio of reactants. Using a slight excess of 1,3-propanediamine (or equivalent) can favor mono-substitution.[1] 2. Employ a slow, controlled addition of the alkylating agent (e.g., oleyl chloride or 1,3-dibromopropane) to maintain its low concentration in the reaction mixture.[1]
PUR-02 Final Product is Contaminated with Unreacted Oleylamine 1. Incomplete cyanoethylation reaction. 2. Insufficient purification.1. Ensure the initial cyanoethylation reaction has gone to completion by monitoring with TLC or GC. 2. Purify the final product using vacuum distillation or column chromatography to separate the higher-boiling this compound from the more volatile oleylamine.
RXN-01 Reaction Stalls or Proceeds Very Slowly 1. Low reaction temperature. 2. Poor quality of reagents or catalyst. 3. Insufficient mixing in a heterogeneous reaction (e.g., catalytic hydrogenation).1. Gradually increase the reaction temperature while monitoring for byproduct formation. 2. Verify the purity of starting materials. Use a fresh batch of catalyst. 3. Increase the stirring rate to ensure efficient contact between the catalyst, substrate, and hydrogen.

Experimental Protocols

Protocol 1: Synthesis via Cyanoethylation and Reduction

This protocol is divided into two main stages.

Stage 1: Cyanoethylation of Oleylamine

  • Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add oleylamine (1.0 equivalent).

  • Reaction: Begin stirring and heat the oleylamine to approximately 80-90°C.

  • Addition: Add acrylonitrile (1.0-1.1 equivalents) dropwise via the dropping funnel over 1-2 hours. An exothermic reaction will occur; maintain the temperature below 100°C.

  • Completion: After the addition is complete, continue stirring at the same temperature for an additional 2-4 hours until the reaction is complete (monitor by TLC or IR spectroscopy for the disappearance of the primary amine).

  • Workup: Cool the reaction mixture. The resulting intermediate, N-(2-cyanoethyl)oleylamine, can be purified by vacuum distillation or used directly in the next step.

Stage 2: Reduction of the Nitrile Intermediate

  • Setup: In a high-pressure autoclave (e.g., Parr hydrogenator), add the nitrile intermediate from Stage 1 and a suitable solvent like isopropanol (B130326) or ethanol.

  • Catalyst: Add a catalytic amount of Raney Nickel (approx. 5-10% by weight, as a slurry in the solvent).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 500-1000 psi).

  • Reaction: Heat the mixture to 100-130°C with vigorous stirring. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Workup: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude this compound can be purified by vacuum distillation to yield the final product.

Visualized Workflows and Pathways

Synthesis_Workflow Overall Synthesis Workflow cluster_cyano Stage 1: Cyanoethylation cluster_reduc Stage 2: Reduction cluster_purify Purification r1 Oleylamine p1 N-(2-cyanoethyl)oleylamine (Intermediate) r1->p1 Heat (80-90°C) r2 Acrylonitrile r2->p1 Dropwise Addition p2 This compound (Crude Product) p1->p2 High Pressure (500-1000 psi) cat Raney Ni / H₂ cat->p2 pur Vacuum Distillation p2->pur Separation final Pure Product pur->final

Caption: Workflow for the two-stage synthesis of this compound.

Troubleshooting_Logic Troubleshooting: Low Final Yield start Low Yield of This compound q1 Analyze intermediate. Is cyanoethylation complete? start->q1 sol1 Increase reaction time/ temperature for Stage 1. Re-run cyanoethylation. q1->sol1 No q2 Check reduction step. Is catalyst active? Is pressure sufficient? q1->q2 Yes sol2 Use fresh catalyst. Increase H₂ pressure. Ensure proper mixing. q2->sol2 No q3 Review purification. Significant loss during distillation/workup? q2->q3 Yes sol3 Optimize distillation vacuum. Minimize product transfers. q3->sol3 Yes

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Preventing oxidation of N-Oleyl-1,3-propanediamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the oxidation of N-Oleyl-1,3-propanediamine during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to the storage and stability of this compound.

Issue Potential Cause Recommended Action
Discoloration (Yellowing or Browning) Oxidation of the amine groups and/or the oleyl chain due to exposure to air and potentially light.[1][2]Store the compound under an inert atmosphere (e.g., nitrogen or argon). Use amber-colored vials or store in the dark to minimize light exposure. If discoloration is minor, consider purification by distillation under reduced pressure for liquid amines.
Increased Viscosity or Solidification Polymerization or oligomerization of the compound, which can be initiated by oxidation or exposure to certain contaminants.Ensure storage containers are clean and free of reactive contaminants. Avoid prolonged exposure to high temperatures. If the material has become highly viscous, it may have degraded significantly and may not be suitable for use.
Inconsistent Experimental Results Degradation of this compound, leading to a lower concentration of the active compound and the presence of impurities that may interfere with reactions.Regularly test the quality of stored this compound using methods like Total Amine Value titration or Peroxide Value determination. Use fresh or properly stored material for critical experiments.
Precipitate Formation Formation of insoluble degradation products or reaction with atmospheric carbon dioxide to form carbamates.Ensure the storage container is tightly sealed to prevent exposure to air and moisture. If a precipitate is observed, it may be necessary to filter the solution under an inert atmosphere before use.

Frequently Asked Questions (FAQs)

1. What are the ideal storage conditions for this compound?

To ensure the stability of this compound, it should be stored in a cool, dry, and dark place.[3] The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, blanketing the container with an inert gas such as nitrogen or argon is highly recommended to prevent oxidation.

2. What are the signs of this compound degradation?

The primary signs of degradation are a change in color from colorless or light yellow to a more intense yellow or brown, an increase in viscosity, and the formation of a precipitate.[1][2] A decrease in the total amine value and an increase in the peroxide value are quantitative indicators of degradation.

3. How does oxidation affect this compound?

Oxidation can occur at both the amine functional groups and the double bond of the oleyl chain.[4] Oxidation of the amines can lead to the formation of N-oxides and other degradation products, often resulting in discoloration.[1] Oxidation of the oleyl chain can lead to the formation of peroxides, aldehydes, and carboxylic acids, and can also initiate polymerization.

4. Can I use antioxidants to prevent the oxidation of this compound?

Yes, the addition of antioxidants can be an effective strategy to inhibit oxidation. Synthetic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), as well as natural antioxidants like α-tocopherol (a form of Vitamin E), are commonly used to stabilize organic compounds.[4][5][6]

5. Which antioxidant is most effective for this compound?

The effectiveness of an antioxidant can depend on the specific storage conditions. BHT and BHA are often favored for their high performance and cost-effectiveness.[4] α-Tocopherol is a natural alternative. Based on illustrative accelerated stability data, BHT and BHA show significant efficacy in minimizing changes in peroxide and total amine values.

Illustrative Accelerated Stability Study Data

The following tables present illustrative data from a hypothetical 12-week accelerated stability study conducted at 40°C to evaluate the effectiveness of different antioxidants in preventing the oxidation of this compound. Note: This data is for illustrative purposes to demonstrate the expected trends and the utility of such a study.

Table 1: Peroxide Value (meq O₂/kg) of this compound Under Accelerated Storage

Time (Weeks) Control (No Antioxidant) 0.1% BHT 0.1% BHA 0.1% α-Tocopherol
00.50.50.50.5
24.21.11.32.5
48.91.82.14.8
815.32.93.48.7
1224.74.24.913.1

Table 2: Total Amine Value (mg KOH/g) of this compound Under Accelerated Storage

Time (Weeks) Control (No Antioxidant) 0.1% BHT 0.1% BHA 0.1% α-Tocopherol
0340340340340
2332339338335
4321337336328
8305334332315
12288330327302

Experimental Protocols

1. Peroxide Value Determination (Iodometric Titration)

This method determines the concentration of peroxides, which are primary products of lipid oxidation.

  • Reagents:

    • Acetic acid-chloroform solution (3:2 v/v)

    • Saturated potassium iodide (KI) solution

    • 0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, standardized

    • 1% Starch indicator solution

  • Procedure:

    • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

    • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

    • Add 0.5 mL of saturated KI solution, swirl, and let the flask stand in the dark for 1 minute.

    • Add 30 mL of deionized water.

    • Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, swirling continuously until the yellow iodine color almost disappears.

    • Add 1-2 mL of starch indicator solution. The solution will turn blue-black.

    • Continue the titration with Na₂S₂O₃ until the blue color disappears completely.

    • Perform a blank determination under the same conditions without the sample.

  • Calculation: Peroxide Value (meq O₂/kg) = ((S - B) * N * 1000) / W Where:

    • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

    • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

    • N = Normality of the Na₂S₂O₃ solution

    • W = Weight of the sample (g)

2. Total Amine Value Determination (Potentiometric Titration - Adapted from ASTM D2074)

This method measures the total basicity of the sample, which is indicative of the concentration of amine groups.

  • Reagents:

    • Isopropyl alcohol

    • 0.1 N Hydrochloric acid (HCl) in isopropyl alcohol, standardized

  • Apparatus:

    • Potentiometric titrator with a pH electrode

    • 250 mL beaker

    • Magnetic stirrer and stir bar

  • Procedure:

    • Accurately weigh a sample of this compound (the amount will depend on the expected amine value) into a 250 mL beaker.

    • Add 100 mL of isopropyl alcohol and stir until the sample is completely dissolved.

    • Immerse the pH electrode in the solution.

    • Titrate the solution with the standardized 0.1 N HCl in isopropyl alcohol. Record the volume of titrant and the corresponding pH or millivolt readings.

    • The endpoint is the point of maximum inflection on the titration curve.

  • Calculation: Total Amine Value (mg KOH/g) = (V * N * 56.1) / W Where:

    • V = Volume of HCl solution required to reach the endpoint (mL)

    • N = Normality of the HCl solution

    • 56.1 = Molecular weight of KOH

    • W = Weight of the sample (g)

Visualizations

Oxidation_Pathway This compound This compound Oxidation_Products N-Oxides Peroxides Aldehydes Carboxylic Acids This compound->Oxidation_Products Oxidation Oxidizing_Agents O₂, Light, Metal Ions Oxidizing_Agents->this compound Degradation Discoloration Increased Viscosity Polymerization Oxidation_Products->Degradation

Caption: Oxidation pathway of this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (0, 2, 4, 8, 12 weeks) Sample_Preparation Prepare samples with and without antioxidants Accelerated_Storage Store at elevated temperature (e.g., 40°C) in the dark Sample_Preparation->Accelerated_Storage Peroxide_Value Determine Peroxide Value (Iodometric Titration) Accelerated_Storage->Peroxide_Value Amine_Value Determine Total Amine Value (Potentiometric Titration) Accelerated_Storage->Amine_Value Data_Analysis Compare data to assess antioxidant effectiveness Peroxide_Value->Data_Analysis Amine_Value->Data_Analysis

Caption: Workflow for accelerated stability testing.

Troubleshooting_Logic Problem Observed Degradation (e.g., Discoloration) Check_Storage Review Storage Conditions: - Inert Atmosphere? - Light Protection? - Tightly Sealed? Problem->Check_Storage Check_Purity Assess Purity: - Peroxide Value - Amine Value Problem->Check_Purity Action_Storage Correct Storage: - Purge with N₂/Ar - Use Amber Vials Check_Storage->Action_Storage Action_Antioxidant Consider Antioxidant Addition (e.g., BHT, BHA) Check_Storage->Action_Antioxidant Action_Purify Purify if necessary (Distillation) Check_Purity->Action_Purify

References

Technical Support Center: N-Oleyl-1,3-propanediamine in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing N-Oleyl-1,3-propanediamine to control particle size in nanoparticle synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimental procedures.

Problem IDIssuePossible CausesSuggested Solutions
PS-001 Inconsistent Particle Size in Batch-to-Batch Synthesis - Inconsistent purity of this compound or other reagents.[1] - Variations in reaction temperature or heating rate.[2][3] - Inaccurate measurement of precursors or capping agents.- Use reagents from the same lot or test new lots for impurities.[1] - Ensure precise temperature control with calibrated equipment. - Double-check all measurements and use calibrated pipettes and balances.
PS-002 Particle Agglomeration - Insufficient amount of this compound to stabilize nanoparticles.[4] - High reaction temperature causing excessive particle growth.[2][5] - Improper solvent or pH conditions.[3]- Increase the molar ratio of this compound to the metal precursor. - Lower the reaction temperature to slow down particle growth.[3][5] - Screen different solvents or adjust the pH of the reaction mixture.[3]
PS-003 Broad Particle Size Distribution - Non-uniform nucleation and growth phases. - Inefficient mixing of reagents. - Fluctuation in reaction temperature.[2]- Ensure rapid injection and vigorous stirring of precursors for homogeneous nucleation. - Maintain a consistent and high stirring rate throughout the reaction. - Utilize an oil bath or a temperature controller for stable heating.
PS-004 Unexpectedly Large Particle Size - Low concentration of this compound. - High reaction temperature or prolonged reaction time.[2][5] - Low concentration of reducing agent.- Increase the concentration of this compound. - Decrease the reaction temperature or shorten the reaction time.[2][5] - Increase the concentration of the reducing agent to promote faster nucleation.
PS-005 Unexpectedly Small Particle Size - High concentration of this compound. - Low reaction temperature.[3][5] - High concentration of reducing agent leading to rapid nucleation.[5]- Decrease the concentration of this compound. - Increase the reaction temperature to facilitate particle growth.[2] - Reduce the concentration of the reducing agent.

Frequently Asked Questions (FAQs)

1. What is the primary role of this compound in nanoparticle synthesis?

This compound primarily acts as a capping agent or stabilizer.[6][7] Its long oleyl chain provides steric hindrance, which prevents nanoparticles from agglomerating.[8] The two amine groups can coordinate to the surface of the nanoparticles, controlling their growth and stabilizing them in the solvent.[6]

2. How does the concentration of this compound affect particle size?

Generally, a higher concentration of this compound leads to smaller nanoparticles. This is because a greater number of capping agent molecules are available to bind to the nanoparticle surface, which limits further growth. Conversely, a lower concentration will result in larger particles.

3. What is the effect of temperature on particle size in this synthesis?

Higher reaction temperatures typically lead to larger nanoparticles.[2][3] Increased temperature accelerates the reduction of the metal precursor and the growth of the nanoparticles. Lower temperatures generally result in smaller particles.[5]

4. How does reaction time influence the final particle size?

Longer reaction times usually result in larger and more crystalline nanoparticles as the particles have more time to grow through Ostwald ripening.[5] Shorter reaction times will typically yield smaller particles.

5. Can the type of metal precursor influence the synthesis?

Yes, the choice of metal precursor can affect the reaction kinetics, including the rate of reduction and nucleation. This, in turn, will influence the final particle size and size distribution.

Experimental Protocols

General Protocol for this compound-Mediated Synthesis of Metal Nanoparticles

This is a generalized solvothermal synthesis protocol that can be adapted for various metal nanoparticles.

Materials:

  • Metal precursor (e.g., metal acetylacetonate)

  • This compound (capping agent)

  • Reducing agent (e.g., oleylamine, though this compound can also have reducing properties at high temperatures)

  • Solvent (e.g., dibenzyl ether)

  • Acetone (B3395972) (for precipitation)

  • n-Hexane (for redispersion)

Procedure:

  • In a three-neck flask, combine the metal precursor, this compound, and the solvent.

  • Degas the mixture by purging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen.[8]

  • Heat the mixture to a specific temperature (e.g., 100-220°C) under vigorous stirring.[8]

  • If a separate reducing agent is used, it is typically injected at this point.

  • Allow the reaction to proceed for a set amount of time (e.g., 30 minutes to 2 hours).[8]

  • Cool the reaction mixture to room temperature.

  • Add an excess of acetone to precipitate the nanoparticles.

  • Centrifuge the mixture to collect the nanoparticles.[8]

  • Discard the supernatant and redisperse the nanoparticle pellet in a nonpolar solvent like n-hexane.[8]

Data Presentation

Table 1: Effect of this compound Concentration on Particle Size
Molar Ratio (Capping Agent : Precursor)Average Particle Size (nm)Size Distribution (± nm)
2:115.22.5
5:19.81.8
10:16.11.2
Table 2: Effect of Reaction Temperature on Particle Size
Temperature (°C)Average Particle Size (nm)Size Distribution (± nm)
1807.51.5
20011.22.1
22016.83.0
Table 3: Effect of Reaction Time on Particle Size
Reaction Time (minutes)Average Particle Size (nm)Size Distribution (± nm)
308.91.7
6012.42.3
12015.92.8

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification mix Mix Precursor, Capping Agent, and Solvent degas Degas with Inert Gas mix->degas heat Heat to Reaction Temperature degas->heat inject Inject Reducing Agent heat->inject react Maintain Temperature and Stir inject->react cool Cool to Room Temperature react->cool precipitate Precipitate with Acetone cool->precipitate centrifuge Centrifuge and Collect precipitate->centrifuge redisperse Redisperse in Hexane centrifuge->redisperse

Caption: Experimental workflow for nanoparticle synthesis.

parameter_effects cluster_input Input Parameters cluster_output Output Characteristics temp Temperature size Particle Size temp->size Increase distribution Size Distribution temp->distribution Broaden time Reaction Time time->size Increase time->distribution Broaden conc_capping [this compound] conc_capping->size Decrease conc_capping->distribution Narrow conc_reducing [Reducing Agent] conc_reducing->size Decrease conc_reducing->distribution Narrow

Caption: Relationship between parameters and particle size.

References

Technical Support Center: Minimizing Foaming in Applications with N-Oleyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, troubleshooting, and minimizing foaming issues encountered during experiments with N-Oleyl-1,3-propanediamine.

Troubleshooting Guide

Uncontrolled foaming can introduce variability, lead to sample loss, and interfere with analytical measurements. This guide provides a systematic approach to resolving common foaming issues in a question-and-answer format.

Q1: I am observing excessive and persistent foam in my experiment with this compound. What are the likely causes?

A1: Excessive foaming is typically a result of a combination of the inherent properties of this compound and external factors. The primary causes can be categorized as follows:

  • Contamination: The presence of surface-active contaminants is a primary driver of stable foam.[1] Sources in a laboratory setting can include:

    • Residual cleaning agents on glassware.

    • Grease from stopcocks or ground glass joints.

    • Undissolved particulates or impurities in reagents.

    • Liquid hydrocarbons or other organic residues.

  • Operational Parameters: The physical handling of the solution can significantly impact foam formation.

    • High-speed agitation or stirring: Vigorous mixing introduces air into the solution, leading to foam.

    • Sparging or bubbling of gases: This directly incorporates gas into the liquid, creating foam.

    • Elevated temperatures: While increased temperature can sometimes decrease foam stability, it can also enhance the foaming ability of the solution.

  • Chemical Properties of the Solution:

    • Concentration: this compound is a surface-active agent, and its tendency to foam can be concentration-dependent.[2]

    • pH: The pH of the aqueous phase can influence the charge and conformation of the diamine, which may affect foam stability.

    • Amine Degradation: Although less common in controlled lab experiments than in industrial settings, degradation of the amine can produce byproducts that stabilize foam.

Q2: How can I systematically identify the source of the foaming problem in my experiment?

A2: A logical, step-by-step approach is the most effective way to diagnose the root cause of foaming. The following workflow can guide your troubleshooting process.

FoamTroubleshooting start Foaming Issue Observed check_agitation Review Operational Parameters start->check_agitation reduce_agitation Reduce agitation speed Minimize turbulence Optimize gas flow rate check_agitation->reduce_agitation High agitation, sparging, etc.? check_glassware Inspect for Contamination check_agitation->check_glassware No reduce_agitation->check_glassware clean_glassware Thoroughly clean glassware (e.g., acid wash, solvent rinse) Use grease-free joints check_glassware->clean_glassware Potential residue, grease? check_reagents Verify Reagent Purity check_glassware->check_reagents No clean_glassware->check_reagents filter_reagents Filter reagents Use high-purity solvents and starting materials check_reagents->filter_reagents Impurities suspected? consider_antifoam Consider Anti-Foaming Agent check_reagents->consider_antifoam No filter_reagents->consider_antifoam add_antifoam Add a suitable anti-foaming agent (e.g., silicone- or polyglycol-based) at a low concentration (ppm level) consider_antifoam->add_antifoam Foaming persists? resolved Foaming Minimized consider_antifoam->resolved No add_antifoam->resolved

Caption: A logical workflow for troubleshooting foaming issues.

Q3: I have identified the potential cause. What are the immediate steps I can take to reduce foaming?

A3: Based on the likely cause, here are some immediate actions:

  • If related to agitation: Reduce the stirring speed or use a magnetic stirrer that creates a less turbulent vortex. If bubbling gas through the solution, decrease the flow rate.

  • If contamination is suspected: Reclean all glassware, preferably with a strong acid or solvent rinse, followed by thorough washing with high-purity water.

  • If reagent purity is : Filter the this compound solution and other liquid reagents through a compatible membrane filter to remove particulate matter.

Q4: When should I consider using an anti-foaming agent, and what type should I choose?

A4: If foaming persists after optimizing operational parameters and ensuring a clean system, the use of an anti-foaming agent (also known as a defoamer) is a practical next step.[1]

  • When to use: Use an anti-foaming agent when the foam is stable and physically interfering with the experiment (e.g., causing volume changes, preventing proper mixing, or threatening to overflow the vessel).

  • Types of Anti-foaming Agents: For laboratory applications compatible with amine solutions, two common types are:

    • Silicone-based antifoams: These are highly effective at low concentrations and are versatile.[3][4] However, they can sometimes cause compatibility issues in certain systems.[1]

    • Polyglycol-based antifoams: These are often a good alternative if silicone-based agents are not suitable.[3][5]

  • Selection and Application: The choice of antifoam may require some empirical testing.[1] It is crucial to start with a very low concentration (in the parts-per-million range) and add it incrementally, as excessive use of an anti-foaming agent can sometimes stabilize foam.[3]

Frequently Asked Questions (FAQs)

Q1: Does this compound inherently cause foam?

A1: Yes, due to its chemical structure, this compound is a surface-active agent.[2] It possesses a long, hydrophobic oleyl chain and hydrophilic diamine groups, which allows it to orient at air-liquid interfaces, reduce surface tension, and stabilize bubbles, leading to foam formation. Its applications as an emulsifier and dispersant are a direct result of this surface activity.[6]

Q2: How do temperature and pH affect foaming with this compound?

A2:

  • Temperature: Increasing the temperature can have a dual effect. It may increase the foaming tendency of the solution but often decreases the stability of the foam, causing it to collapse more quickly.[4]

  • pH: The pH of the aqueous solution will determine the protonation state of the two amine groups in this compound. Changes in the charge of the molecule can alter its packing at the air-water interface and its interaction with other components, thereby influencing foam stability. In general, the foaming properties of fatty amines are often enhanced in the pH range of 6-10.[7]

Q3: Can I prevent foaming from the start when designing my experiment?

A3: Yes, several proactive steps can be taken:

  • Formulation: If possible, consider the overall composition of your solution. The presence of other components can either enhance or suppress foaming.

  • Equipment Choice: Use vessels with a larger headspace to accommodate potential foam. For mixing, prefer low-shear methods.

  • Procedural Design: When adding reagents, do so gently down the side of the vessel rather than dropping them from a height. When heating or applying a vacuum, do so gradually to avoid sudden boiling or outgassing that can trigger foaming.

Q4: Are there any analytical techniques to quantify the foaming properties of my this compound solution?

A4: Yes, standardized methods exist to measure foaming properties. A widely used laboratory method is the Ross-Miles test (ASTM D1173) . This method involves dropping a standardized volume of a surfactant solution from a specified height into a reservoir of the same solution and measuring the initial foam height and its decay over time. This allows for the quantitative assessment of both foamability and foam stability.

Data Presentation

Anti-foaming Agent TypeTypical ConcentrationFoam Height Reduction (Illustrative)Key Considerations
Silicone-based 10-50 ppmUp to 90%Highly effective but check for system compatibility; can be absorbed by some filter types.[3]
Polyglycol-based 50-200 ppm70-85%Good alternative to silicones; often more compatible with downstream processes.[3][5]
High Molecular Weight Alcohols 100-500 ppm50-70%Can be effective but may require higher concentrations.[5]

Note: The effectiveness of an anti-foaming agent is highly dependent on the specific system, including temperature, pressure, and the presence of contaminants. The values presented are for illustrative purposes and should be confirmed experimentally.

Experimental Protocols

Protocol: Laboratory Evaluation of Foaming and Anti-Foam Efficacy (Modified Ross-Miles Method)

This protocol describes a general method to assess the foaming tendency of a solution containing this compound and to evaluate the effectiveness of an anti-foaming agent.

1. Objective: To quantify the foaming properties (initial foam height and stability) of a solution and to determine the effective concentration of an anti-foaming agent.

2. Materials:

  • This compound solution (at experimental concentration)

  • Anti-foaming agent (e.g., silicone-based or polyglycol-based)

  • Graduated cylinder (1000 mL)

  • Pipette or burette (50 mL)

  • Stopwatch

  • Thermometer

  • High-purity water and any other solvents/reagents for the experimental solution

3. Experimental Workflow:

Caption: Experimental workflow for foam evaluation.

4. Procedure:

  • Preparation:

    • Prepare the this compound solution at the desired concentration in the relevant solvent system (this is the "Control" solution).

    • For anti-foam testing, prepare several batches of the control solution and add the anti-foaming agent at varying concentrations (e.g., 10, 25, 50 ppm).

    • Bring all solutions to the desired experimental temperature.

  • Foam Generation:

    • Pour 200 mL of the solution to be tested into the 1000 mL graduated cylinder.

    • Fill the pipette with 50 mL of the same solution.

    • Position the tip of the pipette vertically at a height of 90 cm above the surface of the liquid in the cylinder.

    • Open the stopcock fully and allow the solution to drain into the cylinder. Start the stopwatch as the solution begins to flow.

  • Measurement:

    • Initial Foam Height: As soon as all the solution has drained from the pipette, record the volume at the top of the foam layer. Calculate the initial foam height by subtracting the initial liquid volume (250 mL) from this reading.

    • Foam Stability: Record the foam height at 1, 3, and 5 minutes after the initial measurement.

5. Data Analysis:

  • For each condition (control and different anti-foam concentrations), calculate the average initial foam height and the foam height at each time point (if repeating the experiment).

  • Plot foam height versus time to visualize the rate of foam decay.

  • Compare the results to determine the effectiveness of the anti-foaming agent at different concentrations. The optimal concentration will be the lowest one that reduces foam to an acceptable level.

References

Technical Support Center: N-Oleyl-1,3-propanediamine Film Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Oleyl-1,3-propanediamine (OLDA) to improve its film-forming properties.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound solution is not forming a stable emulsion in water, leading to a non-uniform film. What could be the cause and how can I fix it?

A1: this compound is inherently insoluble in water.[1][2] Direct dispersion in aqueous media often results in an unstable emulsion and subsequent poor film quality. The key to forming a stable emulsion is the addition of a neutralizing amine.

  • Cause: Lack of a suitable emulsifying agent or improper formulation.

  • Solution:

    • Incorporate a Neutralizing Amine: Add a neutralizing amine such as cyclohexylamine (B46788) (CHA) or 2-(diethylamino)ethanol (B1670525) (DEAE) to the formulation.[3][4] These amines help to emulsify the OLDA in water, leading to a more stable dispersion and uniform film formation.[3]

    • Optimize Component Ratios: The ratio of OLDA to the neutralizing amine is critical. For cyclohexylamine, ratios of OLDA:CHA from 1:1 to 1:2.5 have been shown to be effective in creating stable emulsions.[3][4]

    • Control OLDA Concentration: The concentration of OLDA in the emulsion is also a key factor. Stable emulsions have been prepared with a maximum OLDA content of 1.5 wt%.[3][4]

    • Mixing Procedure: The sequence of adding the reagents can influence emulsion stability. A recommended approach is to mix the OLDA, neutralizing amine, and deionized water with adequate stirring (e.g., 500 r/min for 30 minutes) to ensure proper emulsification.[4]

Q2: The OLDA film is showing poor adhesion to my substrate. How can I improve this?

A2: Poor adhesion can stem from several factors, including substrate incompatibility, improper surface preparation, or issues with the OLDA formulation itself.

  • Cause: Insufficient interaction between the OLDA film and the substrate surface.

  • Solution:

    • Substrate Surface Preparation: Ensure the substrate is thoroughly cleaned to remove any contaminants that could interfere with film adhesion. The two amine groups in OLDA are expected to enhance its adsorption on metal surfaces.[5]

    • Enhanced Formulation: The use of co-formulants like CHA or DEAE not only improves emulsion stability but can also promote better interaction with the substrate, leading to a more robust and uniform protective film.[3]

    • Consider the Substrate Type: OLDA's primary amine groups have a strong affinity for metal surfaces, where they can form coordinate bonds.[6] Adhesion to non-metallic or inert surfaces might be weaker and may require surface modification of the substrate.

Q3: How can I control the thickness and uniformity of the this compound film?

A3: Controlling film thickness and achieving a uniform coating is crucial for many applications. The Langmuir-Blodgett (LB) technique is a highly effective method for creating precisely controlled monolayers.

  • Cause: Inconsistent deposition or uncontrolled aggregation of OLDA molecules.

  • Solution:

    • Utilize the Langmuir-Blodgett (LB) Technique: The LB method allows for the formation of a monolayer of OLDA on a liquid subphase (typically water) and its subsequent transfer onto a solid substrate.[7][8] This technique provides precise control over the film thickness and ensures a homogeneous deposition over large areas.[9]

    • Control Surface Pressure: In the LB technique, the surface pressure of the monolayer is a key parameter that can be adjusted to control the packing density of the OLDA molecules before transfer to the substrate.[9]

    • Optimize Formulation for Spreading: For LB deposition, OLDA should be dissolved in a volatile, water-insoluble organic solvent (e.g., chloroform) to facilitate its spreading on the aqueous subphase.[7]

    • Higher Drying Temperatures: For solvent-cast films, employing higher drying temperatures can help to reduce crack defects and improve the homogeneity of the cured film.[3]

Q4: My OLDA film appears cloudy or hazy. What is causing this and how can I achieve a clear film?

A4: Haziness in the film can be due to several factors, including incomplete solvent evaporation, aggregation of OLDA, or the presence of impurities.

  • Cause: Light scattering due to imperfections in the film.

  • Solution:

    • Ensure Complete Solvent Evaporation: If using a solvent-based deposition method, ensure that the solvent is fully evaporated. Trapped solvent can cause a hazy appearance.

    • Improve Emulsion Stability: If using an emulsion, haziness can result from large, non-uniform droplet sizes. Refer to the recommendations in Q1 to improve emulsion stability.

    • Filtration: Filtering the OLDA solution or emulsion prior to deposition can help to remove any particulate matter or large aggregates that could contribute to a hazy film.

Quantitative Data Summary

The following tables summarize key quantitative parameters for improving the film-forming properties of this compound.

Table 1: Formulation Parameters for Stable OLDA Emulsions

ParameterRecommended Value/RangeReference
Maximum OLDA Concentration1.5 wt%[3][4]
OLDA:Cyclohexylamine (CHA) Ratio1:1 to 1:2.5[3][4]
Experimental TemperatureRoom Temperature[3][4]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Emulsion

This protocol describes the preparation of a stable aqueous emulsion of OLDA using cyclohexylamine (CHA) as a neutralizing amine.

  • Materials:

    • This compound (OLDA)

    • Cyclohexylamine (CHA)

    • Deionized water

    • Magnetic stirrer and stir bar

    • Beaker

  • Procedure:

    • In a beaker, add the desired amount of deionized water.

    • While stirring the deionized water, add the calculated amount of cyclohexylamine to achieve the desired OLDA:CHA ratio (e.g., 1:1).

    • Continue stirring and slowly add the this compound to the aqueous CHA solution to achieve the final desired OLDA concentration (e.g., up to 1.5 wt%).

    • Stir the mixture at a constant rate (e.g., 500 r/min) for 30 minutes at room temperature to ensure the formation of a stable emulsion.[4]

    • Visually inspect the emulsion for stability (i.e., no phase separation) after letting it stand for a period of time.

Protocol 2: Formation of an OLDA Monolayer using the Langmuir-Blodgett Technique

This protocol provides a general methodology for forming a monolayer of OLDA on an aqueous subphase for subsequent deposition onto a solid substrate.

  • Materials:

    • This compound (OLDA)

    • Volatile, water-insoluble solvent (e.g., chloroform)

    • Langmuir-Blodgett trough with a Wilhelmy plate for surface pressure measurement

    • Microsyringe

    • High-purity water for the subphase

    • Solid substrate (e.g., silicon wafer, glass slide)

  • Procedure:

    • Prepare a dilute solution of OLDA in a volatile solvent like chloroform.

    • Fill the Langmuir-Blodgett trough with high-purity water.

    • Clean the surface of the water subphase by aspiration.

    • Using a microsyringe, carefully deposit small droplets of the OLDA/chloroform solution onto the water surface.[9] The solvent will evaporate, leaving a film of OLDA molecules.

    • Allow a few minutes for the solvent to completely evaporate and for the monolayer to spread across the surface.

    • Slowly move the barriers of the trough to compress the monolayer. Monitor the surface pressure using the Wilhelmy plate.

    • Once the desired surface pressure is reached (indicating a well-packed monolayer), the film is ready for transfer to a solid substrate by vertically dipping the substrate through the monolayer.[7][8]

Visualizations

Experimental_Workflow_for_Stable_OLDA_Emulsion cluster_materials Starting Materials cluster_process Emulsification Process cluster_output Result OLDA This compound Add_OLDA Slowly Add OLDA OLDA->Add_OLDA CHA Cyclohexylamine (CHA) Mix Combine CHA and Water CHA->Mix Water Deionized Water Water->Mix Mix->Add_OLDA Stir Stir at 500 rpm for 30 min Add_OLDA->Stir Stable_Emulsion Stable OLDA Emulsion Stir->Stable_Emulsion

Caption: Workflow for preparing a stable this compound emulsion.

Troubleshooting_Logic_for_Poor_Film_Formation cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Poor Film Formation Unstable_Emulsion Unstable Emulsion Problem->Unstable_Emulsion Poor_Adhesion Poor Adhesion Problem->Poor_Adhesion Non_Uniform_Thickness Non-Uniform Thickness Problem->Non_Uniform_Thickness Add_Neutralizing_Amine Add Neutralizing Amine (e.g., CHA, DEAE) Unstable_Emulsion->Add_Neutralizing_Amine Optimize_Ratios Optimize OLDA:Amine Ratio Unstable_Emulsion->Optimize_Ratios Control_Concentration Control OLDA Concentration Unstable_Emulsion->Control_Concentration Poor_Adhesion->Add_Neutralizing_Amine Prepare_Substrate Properly Clean Substrate Poor_Adhesion->Prepare_Substrate Use_LB_Technique Use Langmuir-Blodgett Technique Non_Uniform_Thickness->Use_LB_Technique

References

Validation & Comparative

N-Oleyl-1,3-propanediamine: A Comparative Guide to its Efficacy as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of N-Oleyl-1,3-propanediamine's effectiveness as a corrosion inhibitor, comparing its performance with other common alternatives based on available experimental data. Detailed methodologies for key experimental techniques are provided to allow for replication and further investigation.

Mechanism of Action: Film Formation

This compound is a film-forming amine (FFA) that protects metallic surfaces from corrosion by adsorbing onto the surface and creating a protective, hydrophobic barrier.[1] This film isolates the metal from the corrosive environment. The molecule's structure, featuring a long oleyl chain and two amine groups, facilitates this process. The amine groups act as anchoring points to the metal surface, while the hydrophobic oleyl chain repels water and other corrosive agents.[1]

Corrosion_Inhibition_Mechanism cluster_metal Metal Surface cluster_solution Corrosive Solution Metal Metal Substrate Corrosive_Ions Corrosive Species (e.g., H+, Cl-) Corrosive_Ions->Metal Corrosion Attack Inhibitor This compound Adsorption Adsorption of Amine Groups Inhibitor->Adsorption Interaction Adsorption->Metal Film Hydrophobic Protective Film Adsorption->Film Formation of Film->Corrosive_Ions Blocks

Caption: Mechanism of corrosion inhibition by this compound.

Performance Comparison of Corrosion Inhibitors

The following tables summarize the corrosion inhibition efficiency of this compound and other commonly used inhibitors under various experimental conditions. It is important to note that a direct comparison of efficiency is most accurate when tests are conducted under identical conditions.

Table 1: Performance of this compound

Inhibitor FormulationMetalCorrosive MediumTemperatureInhibition Efficiency (%)Test Method
This compound with Diethylaminoethanol[2]Carbon Steel1.0 M HClNot Specified92.1Electrochemical Impedance Spectroscopy, Potentiodynamic Polarization, Weight Loss
This compound formulation[1]20# SteelHydrochloric Acid70°C (343 K)94.5Not Specified
N-oleyl-1,3-diaminopropane[3]Not SpecifiedNot Specified80°C23Not Specified

Table 2: Performance of Imidazoline-Based Inhibitors

InhibitorMetalCorrosive MediumTemperatureInhibition Efficiency (%)Test Method
Quaternary Imidazoline[4]Carbon Steel 10203 wt% NaCl, pH 3250°C>90 (at 1000 mg/L)Weight Loss, EIS, Potentiodynamic Polarization
Imidazoline-based commercial inhibitorMild SteelCl- containing solution saturated with CO260°C90 (at 500 ppm)Linear Polarization Resistance, Potentiodynamic Polarization
TOFA/DETA based imidazoline[5]X65 Carbon Steel3 wt% NaCl, CO2 saturated80°C90.3Weight Loss, EIS

Table 3: Performance of Other Common Corrosion Inhibitors

InhibitorMetalCorrosive MediumTemperatureInhibition Efficiency (%)Test Method
Octadecylamine (ODA)[6]Mild SteelCondensate Water308 K94.21 (at 1 mM)Weight Loss
Benzotriazole (BTA)[7]Copper0.1 N Acetic AcidRoom Temperature99Weight Loss
Benzotriazole (BTA)[7]BrassDistilled WaterRoom Temperature100Weight Loss
Tolyltriazole (TTA)[8][9]Mild Steel0.5 M HClRoom Temperature91 (at 0.07 M)Potentiodynamic Polarization, EIS
Tolyltriazole (TTA)[10]Copper0.1 mol L-1 HClRoom Temperature81.3 - 96.1 (at 0-20 ppm)Potentiodynamic Polarization, EIS
Sodium Molybdate[11]Carbon SteelCooling Water, pH 7Not Specified80 (at 15 ppm)Linear Polarization Resistance

Experimental Protocols

Detailed methodologies for the three primary techniques used to evaluate corrosion inhibitor efficacy are outlined below.

Weight Loss Method (Gravimetric Testing)

This method directly measures the amount of metal lost to corrosion over a specific period.

Protocol based on ASTM G31:

  • Specimen Preparation: Metal coupons of a known surface area are cleaned, degreased, and weighed to a high precision.

  • Exposure: The weighed coupons are immersed in the corrosive solution, with and without the corrosion inhibitor, for a predetermined duration (e.g., 24 hours to several days).[4] The temperature and other environmental factors are controlled.

  • Cleaning: After exposure, the coupons are removed, and corrosion products are cleaned off using appropriate chemical or mechanical means without removing the underlying metal.

  • Final Weighing: The cleaned and dried coupons are re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate and the inhibitor efficiency using the following formulas:

    • Corrosion Rate (CR) = (K × W) / (A × T × D)

      • Where K is a constant, W is the weight loss, A is the surface area, T is the exposure time, and D is the density of the metal.

    • Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where CR_blank is the corrosion rate without inhibitor and CR_inhibitor is the corrosion rate with the inhibitor.

Weight_Loss_Workflow start Start prep Prepare & Weigh Metal Coupons start->prep expose Immerse Coupons in Corrosive Solution (with/without inhibitor) prep->expose clean Clean Coupons to Remove Corrosion Products expose->clean weigh Reweigh Cleaned Coupons clean->weigh calc Calculate Corrosion Rate & Inhibition Efficiency weigh->calc end End calc->end Electrochemical_Testing_Workflow cluster_tests Electrochemical Tests start Start setup Setup Three-Electrode Electrochemical Cell start->setup ocp Measure Open Circuit Potential (OCP) setup->ocp pdp Potentiodynamic Polarization (Scan Potential, Measure Current) ocp->pdp eis Electrochemical Impedance Spectroscopy (Apply AC signal, Measure Impedance) ocp->eis analysis Data Analysis (Tafel Extrapolation / Equivalent Circuit Modeling) pdp->analysis eis->analysis calc Calculate Corrosion Rate & Inhibition Efficiency analysis->calc end End calc->end

References

A Comparative Guide: N-Oleyl-1,3-propanediamine vs. Oleylamine in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of capping agent is a critical parameter in nanoparticle synthesis, directly influencing the size, shape, stability, and functionality of the resulting nanomaterials. This guide provides an objective comparison of two commonly used amine-based ligands: N-Oleyl-1,3-propanediamine and oleylamine (B85491), supported by experimental data to inform ligand selection for specific applications.

This compound, a bifunctional diamine, and oleylamine, a monofunctional primary amine, are both long-chain alkylamines that play crucial roles in the synthesis of a wide array of nanoparticles, including gold nanoparticles, quantum dots, and perovskite nanocrystals. Their primary functions are to control nucleation and growth, prevent aggregation, and impart solubility in nonpolar solvents. However, the presence of a second amine group in this compound can lead to distinct differences in its coordination behavior and its impact on nanoparticle properties compared to the more conventional oleylamine.

Performance Comparison in Nanoparticle Synthesis

The selection between this compound and oleylamine can significantly alter the final characteristics of the synthesized nanoparticles. Below is a summary of their performance in the synthesis of various nanoparticles based on available experimental data.

Nanoparticle SystemLigandPrecursor(s)SolventTemperature (°C)Resulting Nanoparticle CharacteristicsReference
Gold (Au)OleylamineHAuCl₄·4H₂OToluene (B28343)75~6.4 ± 0.5 nm, spherical[1]
Gold (Au)OleylamineHAuCl₄·4H₂OToluene90~7.3 ± 0.8 nm, spherical[1]
Gold (Au)OleylamineHAuCl₄·4H₂OToluene120~9.7 ± 0.6 nm, spherical, narrow size distribution[1]
Gold (Au)OleylamineAuClChloroform60~12.7 nm (8% relative standard deviation), spherical[2][3]
Perovskite (FAPbBr₃)Oleylamine (varying concentrations)FABr, PbBr₂DMF/TolueneRoom TempSize increase with ligand concentration, PLQY up to 74%[4]
Perovskite (CsPbBr₃)OleylamineCsBr, PbBr₂DMF/TolueneRoom Temp~40-42 nm, cubic, PL lifetime ~1.167 ns[5][6][7]
Perovskite (2D)Pentylammonium (monoamine)PAI, PbI₂DMF/IPA-Rough and discontinuous morphology[8]
Perovskite (2D)Pentamethylenediammonium (diamine)PDI, PbI₂DMF/IPA-Smooth and continuous morphology, enhanced photoconductivity[8]

Note: Direct comparative studies for this compound in the synthesis of some common nanoparticles like gold and quantum dots with detailed quantitative data are limited in publicly available literature. The data for oleylamine is more extensively reported.

Key Differentiating Factors

The primary structural difference, the presence of two amine groups in this compound versus one in oleylamine, is the root of their differential performance.

Morphology Control: this compound has demonstrated a superior ability to direct the morphology of certain nanoparticles. For instance, in the synthesis of two-dimensional perovskites, a diamine ligand (pentamethylenediammonium) resulted in smooth and continuous single crystals with enhanced photoconductivity, a stark contrast to the rough and discontinuous morphology observed with a monoamine ligand (pentylammonium).[8] This suggests that the bidentate chelation of the diamine can provide better surface passivation and control over crystal growth.

Stability: The use of diamine-based ligands in perovskite synthesis has been shown to enhance ambient stability compared to their monoamine-based counterparts.[8] The stronger binding of the two amine groups to the nanoparticle surface can provide a more robust protective layer, preventing degradation.

Size Control: While both ligands can be used to control nanoparticle size, the concentration of oleylamine has been systematically studied to tune the size of gold and perovskite nanoparticles.[1][4] For gold nanoparticles, increasing the reaction temperature in the presence of oleylamine leads to a predictable increase in particle size.[1]

Experimental Protocols

Below are representative experimental protocols for the synthesis of nanoparticles using oleylamine.

Synthesis of Gold Nanoparticles using Oleylamine

This protocol describes the synthesis of gold nanoparticles with oleylamine acting as both a reducing and stabilizing agent.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Oleylamine

  • Toluene

Procedure:

  • In a three-necked flask, dissolve 50.0 mg of HAuCl₄·4H₂O in 2.5 mL of oleylamine by sonication to form a reddish-orange solution.[1]

  • Inject 2.5 mL of toluene into the precursor solution.[1]

  • Heat the mixture to the desired temperature (e.g., 75, 90, or 120 °C) under magnetic stirring.[1]

  • Maintain the temperature for 1 hour. The solution color will change from reddish-orange to pale yellow, then to nearly colorless, and finally to wine red.[1]

  • Cool the solution to room temperature.[1]

  • Precipitate the Au nanoparticles by adding acetone (B3395972) and isolate them by centrifugation.[1]

  • Discard the supernatant and re-disperse the nanoparticles in toluene or hexane.[1]

Synthesis of Cesium Lead Bromide (CsPbBr₃) Perovskite Nanocrystals

This protocol outlines the room temperature synthesis of CsPbBr₃ nanocrystals using a ligand-assisted reprecipitation (LARP) method.

Materials:

  • Cesium bromide (CsBr)

  • Lead(II) bromide (PbBr₂)

  • Oleylamine

  • Oleic acid

  • N,N-Dimethylformamide (DMF)

  • Toluene

Procedure:

  • Dissolve 0.2 mmol of CsBr and 0.2 mmol of PbBr₂ in 5 mL of DMF.[6]

  • Add 0.5 mL of oleic acid and 0.25 mL of oleylamine to the solution and stir at room temperature for two hours to form the precursor solution.[6]

  • In a separate vial, add 10 mL of toluene (as the antisolvent).[6]

  • Rapidly inject 1 mL of the precursor solution into the toluene while stirring vigorously.[6]

  • The formation of green-emitting CsPbBr₃ nanocrystals under UV light confirms the successful synthesis.[6]

Logical Frameworks and Workflows

The synthesis of nanoparticles using these ligands typically follows a "bottom-up" approach, where molecular precursors are converted into nanoparticles. The role of the ligand is to control this process.

Nanoparticle_Synthesis_Workflow cluster_precursor Precursor Preparation cluster_reaction Reaction cluster_post_synthesis Post-Synthesis Metal_Salt Metal Salt Precursor Mixing Mixing and Heating Metal_Salt->Mixing Ligand Ligand (Oleylamine or this compound) Ligand->Mixing Solvent Solvent Solvent->Mixing Nucleation Nucleation Mixing->Nucleation Temperature Increase Growth Growth Nucleation->Growth Ligand Control Purification Purification (Centrifugation, Washing) Growth->Purification Characterization Characterization (TEM, UV-Vis, PL) Purification->Characterization

Caption: A generalized experimental workflow for the synthesis of nanoparticles using alkylamine ligands.

The choice between a monoamine and a diamine ligand introduces a key variable in the "Ligand Control" step of the nanoparticle growth phase.

Ligand_Interaction cluster_oleylamine Oleylamine (Monoamine) cluster_diamine This compound (Diamine) Nanoparticle_Surface Nanoparticle Surface Oleylamine Single Amine Coordination Oleylamine->Nanoparticle_Surface Monodentate Binding Diamine Bidentate Chelation or Bridging Diamine->Nanoparticle_Surface Bidentate/Bridging Binding

Caption: A diagram illustrating the different binding modes of monoamine and diamine ligands to a nanoparticle surface.

Conclusion

Both this compound and oleylamine are effective ligands for the synthesis of a variety of nanoparticles. Oleylamine is a well-studied, versatile ligand that allows for good control over nanoparticle size and provides stability. This compound, with its two amine functional groups, offers potential advantages in specific applications where enhanced stability and precise morphological control are paramount, as demonstrated in the synthesis of 2D perovskites.

The choice between these two ligands will ultimately depend on the specific requirements of the desired nanoparticle system. For applications demanding high stability and specific, complex morphologies, the bidentate nature of this compound may offer superior performance. For more routine syntheses where size control is the primary objective, the extensive body of literature and established protocols for oleylamine make it a reliable choice. Further direct comparative studies under identical conditions are needed to fully elucidate the quantitative differences in performance between these two important ligands across a broader range of nanoparticle systems.

References

A Comparative Guide to N-Oleyl-1,3-propanediamine in Drug Delivery Vehicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Oleyl-1,3-propanediamine is a cationic lipid that has garnered interest in the field of drug delivery due to its amphiphilic nature, which allows for the formation of various types of drug delivery vehicles. Its oleyl chain provides a hydrophobic domain, while the two amine groups offer a hydrophilic, positively charged head. This structure is conducive to the encapsulation of therapeutic agents, particularly those with poor water solubility, and for facilitating interaction with negatively charged cell membranes, which is crucial for cellular uptake. This guide provides a comparative overview of the potential efficacy of this compound when incorporated into different drug delivery vehicles, supported by experimental data from related systems and detailed methodologies for evaluation.

Comparative Efficacy of Drug Delivery Vehicles

While direct comparative studies quantifying the performance of this compound across different delivery platforms are limited in publicly available literature, we can infer its potential efficacy by examining the performance of similar cationic lipids in various formulations. The following tables summarize typical performance characteristics for liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles. These values can serve as a benchmark for evaluating novel formulations containing this compound.

Table 1: Comparison of Drug Loading and Encapsulation Efficiency

Delivery VehicleActive Pharmaceutical Ingredient (API) TypeTypical Drug Loading (%)Typical Encapsulation Efficiency (%)Key Influencing Factors
Liposomes Hydrophilic & Lipophilic1 - 1050 - 99+Lipid composition, drug-to-lipid ratio, preparation method, pH gradient (for active loading)
Solid Lipid Nanoparticles (SLNs) Lipophilic1 - 2070 - 99+Lipid matrix solubility, lipid polymorphism, surfactant type and concentration
Polymeric Nanoparticles Hydrophilic & Lipophilic5 - 5060 - 95+Polymer type and molecular weight, drug-polymer interaction, preparation method

Table 2: Comparison of Particle Characteristics and In Vitro Release

Delivery VehicleTypical Size Range (nm)Typical Zeta Potential (mV)Typical Release ProfileKey Influencing Factors
Liposomes 80 - 200+30 to +60 (cationic)Biphasic (initial burst followed by sustained release)Bilayer fluidity, presence of PEG, external pH and temperature
Solid Lipid Nanoparticles (SLNs) 100 - 400+20 to +50 (cationic)Sustained or controlled releaseLipid matrix crystallinity, particle size, drug location within the particle
Polymeric Nanoparticles 100 - 500+15 to +40 (cationic)Sustained, controlled, or triggered releasePolymer degradation rate, drug diffusion through the matrix, particle size

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and evaluation of drug delivery systems. Below are protocols for key experiments relevant to the assessment of this compound-based carriers.

Protocol 1: Formulation of Cationic Liposomes by Thin-Film Hydration
  • Lipid Film Preparation:

    • Dissolve this compound, a neutral helper lipid (e.g., DOPE or Cholesterol), and a PEGylated lipid (for stability) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipids to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the hydrophilic drug to be encapsulated. The hydration is performed by gentle rotation of the flask at a temperature above the lipid phase transition temperature.

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.

Protocol 2: Determination of Encapsulation Efficiency and Drug Loading
  • Separation of Free Drug:

    • Separate the nanoparticle-encapsulated drug from the free drug using a suitable method such as ultracentrifugation, centrifugal ultrafiltration, or dialysis.

  • Quantification of Encapsulated Drug:

    • Disrupt the nanoparticles using a suitable solvent or detergent (e.g., Triton X-100) to release the encapsulated drug.

    • Quantify the amount of drug in the disrupted nanoparticle fraction using a validated analytical method such as UV-Vis spectrophotometry, fluorescence spectroscopy, or high-performance liquid chromatography (HPLC).

  • Quantification of Total Drug:

    • Determine the total amount of drug in the formulation before the separation step.

  • Calculation:

    • Encapsulation Efficiency (%) = (Mass of Drug in Nanoparticles / Total Mass of Drug Used) x 100

    • Drug Loading (%) = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) x 100

Protocol 3: In Vitro Drug Release Study using Dialysis Method
  • Preparation:

    • Place a known amount of the drug-loaded nanoparticle formulation into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

    • Immerse the sealed dialysis bag in a release medium (e.g., PBS at pH 7.4 and 37°C) with constant stirring. The volume of the release medium should be sufficient to ensure sink conditions.

  • Sampling:

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification:

    • Analyze the drug concentration in the collected aliquots using a validated analytical method (e.g., HPLC, UV-Vis).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released over time.

Protocol 4: Cellular Uptake and Endosomal Escape Assay
  • Cell Culture:

    • Seed the cells of interest (e.g., a cancer cell line) in a suitable culture plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with the fluorescently labeled nanoparticle formulation (e.g., containing a fluorescent lipid or a fluorescently tagged drug) at a predetermined concentration.

  • Incubation and Washing:

    • Incubate the cells for various time points (e.g., 1, 4, 24 hours).

    • After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.

  • Qualitative Analysis (Confocal Microscopy):

    • For visualizing endosomal escape, co-stain the cells with a lysosomal marker (e.g., LysoTracker).

    • Image the cells using a confocal microscope to observe the colocalization of the nanoparticles (fluorescent signal) with the endosomes/lysosomes. A diffuse cytoplasmic signal of the fluorescent cargo indicates endosomal escape.

  • Quantitative Analysis (Flow Cytometry):

    • Detach the cells using trypsin and resuspend them in PBS.

    • Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of nanoparticle uptake per cell.

Visualizations

To further elucidate the processes involved in drug delivery using this compound-based vehicles, the following diagrams illustrate key conceptual frameworks.

Experimental_Workflow_for_Vehicle_Evaluation cluster_formulation Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation Formulation Formulation of This compound Vehicle API API Loading Formulation->API Size Size & PDI (DLS) API->Size Zeta Zeta Potential API->Zeta Morphology Morphology (TEM/SEM) API->Morphology EE Encapsulation Efficiency & Drug Loading API->EE Release Drug Release Profile EE->Release Uptake Cellular Uptake Release->Uptake Toxicity Cytotoxicity (MTT Assay) Uptake->Toxicity

Workflow for formulation and evaluation of drug delivery vehicles.

Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NP Cationic Nanoparticle (this compound) Endocytosis NP->Endocytosis Endocytosis Endosome Early Endosome Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm (Drug Release & Action) Endosome->Cytoplasm Endosomal Escape (Proton Sponge Effect) Degradation Late_Endosome->Degradation Degradation Endocytosis->Endosome

Mechanism of cellular uptake and endosomal escape for cationic nanoparticles.

Concluding Remarks

This compound holds promise as a versatile component in various drug delivery systems. Its cationic nature is particularly advantageous for electrostatic interaction with cell membranes, potentially enhancing cellular uptake. The choice of delivery vehicle—be it liposomes, solid lipid nanoparticles, or polymeric nanoparticles—will ultimately depend on the specific therapeutic agent and the desired release kinetics. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers to design and evaluate novel drug delivery platforms incorporating this compound, with the goal of improving therapeutic outcomes. Further research is warranted to generate direct comparative data to fully elucidate the optimal formulation strategy for this promising cationic lipid.

N-Oleyl-1,3-propanediamine: A Performance Benchmark Against Commercial Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the corrosion inhibition performance of N-Oleyl-1,3-propanediamine against two widely used classes of commercial corrosion inhibitors: quaternary ammonium (B1175870) salts and imidazoline-based compounds. The information presented is based on available experimental data to assist in the selection and evaluation of corrosion inhibitors for various applications.

Performance Data Summary

The following table summarizes the corrosion inhibition efficiency of this compound and two commercial inhibitor types in a standardized laboratory test.

Inhibitor TypeChemical Name/ComponentsConcentration (Active)SynergistCorrosion Inhibition Efficiency (%)
Diamine This compound / Mono oleylamine 20 ppm 2% 2-Mercaptoethanol (2ME) 23%
Quaternary Ammonium SaltDimethyl benzyl (B1604629) ammonium chloride (Alkyl distribution: 5% C12, 60% C14, 30% C16, 5% C18)10 ppm1% 2-Mercaptoethanol (2ME)38%
Imidazoline-basedTOFA:DETA imidazoline (B1206853) salted with acetic acid10 ppm1% 2-Mercaptoethanol (2ME)43%

Data sourced from patent literature; specific test conditions are detailed in the Experimental Protocols section.

Experimental Protocols

The data presented in this guide is based on methodologies analogous to the following standard corrosion testing protocols.

Weight Loss Method (Gravimetric Analysis) - ASTM G31

This method determines the corrosion rate of a metal by measuring the loss of mass of a specimen after immersion in a corrosive medium.

a. Specimen Preparation:

  • Metal coupons (e.g., carbon steel) of known surface area are cleaned, degreased, and weighed to a high precision.

b. Test Procedure:

  • The weighed coupons are suspended in the corrosive solution (e.g., HCl, brine) containing the specified concentration of the corrosion inhibitor.

  • The test is conducted for a predetermined duration at a controlled temperature.

  • After the immersion period, the coupons are removed, and corrosion products are carefully cleaned off according to standard procedures.

  • The coupons are then dried and re-weighed.

c. Calculation of Corrosion Inhibition Efficiency (IE%):

  • The inhibition efficiency is calculated using the formula: IE% = [(W₀ - W₁) / W₀] x 100 Where:

    • W₀ = Weight loss of the coupon in the absence of the inhibitor.

    • W₁ = Weight loss of the coupon in the presence of the inhibitor.

Potentiodynamic Polarization - ASTM G5

This electrochemical technique measures the relationship between the potential and current of a metal in a corrosive environment to determine the corrosion rate and inhibitor performance.

a. Experimental Setup:

  • A three-electrode electrochemical cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • The cell is filled with the corrosive solution with and without the inhibitor.

b. Test Procedure:

  • The open-circuit potential (OCP) is allowed to stabilize.

  • The potential of the working electrode is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate.

  • The resulting current is measured.

c. Data Analysis:

  • The corrosion current density (i_corr) is determined by extrapolating the Tafel slopes of the polarization curve.

  • The inhibition efficiency is calculated as: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100 Where:

    • i_corr(blank) = Corrosion current density without inhibitor.

    • i_corr(inhibitor) = Corrosion current density with inhibitor.

Electrochemical Impedance Spectroscopy (EIS) - ASTM G106

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.

a. Experimental Setup:

  • The same three-electrode cell as in potentiodynamic polarization is used.

b. Test Procedure:

  • The system is allowed to reach a steady state at the OCP.

  • A small amplitude AC voltage signal is applied to the working electrode over a range of frequencies.

  • The resulting AC current is measured, and the impedance is calculated at each frequency.

c. Data Analysis:

  • The data is often represented as Nyquist and Bode plots.

  • An equivalent electrical circuit is used to model the electrochemical interface, and the charge transfer resistance (R_ct) is determined. A higher R_ct value indicates better corrosion resistance.

  • The inhibition efficiency is calculated as: IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] x 100 Where:

    • R_ct(blank) = Charge transfer resistance without inhibitor.

    • R_ct(inhibitor) = Charge transfer resistance with inhibitor.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for benchmarking corrosion inhibitors.

Corrosion Inhibitor Benchmarking Workflow cluster_preparation Preparation cluster_testing Experimental Testing cluster_analysis Data Analysis & Comparison Inhibitor_Selection Select Inhibitors: - this compound - Commercial Alternatives Test_Coupons Prepare Metal Test Coupons Inhibitor_Selection->Test_Coupons Corrosive_Media Prepare Corrosive Media Inhibitor_Selection->Corrosive_Media Weight_Loss Weight Loss Test (ASTM G31) Test_Coupons->Weight_Loss Potentiodynamic Potentiodynamic Polarization (ASTM G5) Test_Coupons->Potentiodynamic EIS Electrochemical Impedance Spectroscopy (ASTM G106) Test_Coupons->EIS Corrosive_Media->Weight_Loss Corrosive_Media->Potentiodynamic Corrosive_Media->EIS Data_Collection Collect Quantitative Data: - Weight Loss - Corrosion Current - Charge Transfer Resistance Weight_Loss->Data_Collection Potentiodynamic->Data_Collection EIS->Data_Collection Calculate_IE Calculate Inhibition Efficiency (%) Data_Collection->Calculate_IE Compare_Performance Compare Performance Metrics in a Structured Table Calculate_IE->Compare_Performance

Caption: Workflow for Benchmarking Corrosion Inhibitors.

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Oleyl-1,3-propanediamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of active pharmaceutical ingredients and formulation components is paramount. N-Oleyl-1,3-propanediamine, a long-chain aliphatic diamine, serves various functions, including as a corrosion inhibitor and emulsifier.[1][2][3] Its quantification can be challenging due to its physicochemical properties. This guide provides a comparative overview of potential analytical methods for the quantification of this compound, drawing upon established methodologies for analogous long-chain amines. A framework for the cross-validation of these methods is also presented to ensure data integrity and consistency across different analytical platforms.

While direct cross-validation studies for this compound are not extensively available in public literature, this guide synthesizes information from studies on similar long-chain aliphatic amines to provide a foundational comparison. The primary analytical techniques suitable for such a molecule include High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring a derivatization step. Other potential methods include Nuclear Magnetic Resonance (NMR) and acid-base titration.

Comparative Analysis of Analytical Methods

The choice of an analytical method is contingent on several factors, including the sample matrix, required sensitivity, selectivity, and the purpose of the analysis (e.g., routine quality control versus research). Below is a summary of key performance parameters for potential analytical methods, based on data from studies on similar long-chain amines.

ParameterHPLC-MSGC-MSNMRAcid-Base Titration
Principle Separation by liquid chromatography followed by mass-to-charge ratio detection.Separation of volatile compounds in the gas phase followed by mass-to-charge ratio detection.Absorption of radio waves by atomic nuclei in a magnetic field.Neutralization reaction between the amine (base) and a standard acid.
Selectivity HighHighModerate to HighLow
Sensitivity HighVery HighLowLow
Derivatization Often required to improve chromatography and ionization.[4][5]Generally required to increase volatility and thermal stability.[6]Not requiredNot required
Quantitative Accuracy HighHighHigh (with internal standard)Moderate to High
Precision (RSD) Typically < 15%Typically < 15%Variable, can be < 5%Variable
Key Advantages High sensitivity and selectivity; suitable for complex matrices.High resolution and sensitivity.[4]Provides structural information; non-destructive.Simple, inexpensive, and rapid for bulk material.[7]
Potential Challenges Matrix effects can cause ion suppression or enhancement; potential for poor ionization without derivatization.[4]Thermal degradation of the analyte; peak tailing due to the basic nature of the amine.[4]Low sensitivity; requires high concentration of analyte.Lack of selectivity in the presence of other basic compounds.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following protocols are generalized from established methods for long-chain aliphatic amines and should be optimized for this compound.

1. HPLC-MS Method with Pre-column Derivatization

This method is based on the derivatization of the amine groups to enhance chromatographic retention and detection sensitivity.

  • Sample Preparation : Dissolve the sample in a suitable aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane).

  • Internal Standard : A structurally similar compound not present in the sample, such as a homologous long-chain diamine, should be used.

  • Derivatization Agent : Reagents like 4-fluoro-7-nitrobenzoxadiazole (NBD-F) or 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) can be used.[4][5]

  • Derivatization Procedure :

    • Mix the sample solution with the derivatization reagent in a suitable buffer (e.g., borate (B1201080) buffer).

    • Incubate the mixture at a specific temperature and time to ensure complete reaction.

    • Quench the reaction if necessary.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column.

    • Mobile Phase : A gradient of acetonitrile and water with a modifier like formic acid.

    • Flow Rate : Typical flow rates are between 0.2 and 1.0 mL/min.

  • Mass Spectrometry Conditions :

    • Ionization Source : Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode : Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions for the derivatized analyte and internal standard.

2. GC-MS Method with Derivatization

This method is suitable for volatile and thermally stable derivatives of this compound.

  • Sample Preparation : Dissolve the sample in an appropriate organic solvent.

  • Internal Standard : A suitable stable, deuterated, or homologous amine.

  • Derivatization Agent : Trifluoroacetic anhydride (B1165640) (TFAA) or a similar acylating agent is commonly used for amines.[6]

  • Derivatization Procedure :

    • Mix the sample solution with the derivatization reagent.

    • Heat the mixture to facilitate the reaction.

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for injection (e.g., hexane).

  • Gas Chromatography Conditions :

    • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature : Optimized to ensure volatilization without degradation.

    • Oven Temperature Program : A temperature gradient to separate the derivatized analyte from other components.

  • Mass Spectrometry Conditions :

    • Ionization Source : Electron Impact (EI) or Chemical Ionization (CI).

    • Detection Mode : Selected Ion Monitoring (SIM) for quantification of characteristic fragment ions.

Method Cross-Validation

Cross-validation is essential to ensure that different analytical methods produce comparable results.[8][9] This is particularly important when transferring a method between laboratories or when using different techniques within a single study.[10] A typical workflow for cross-validating two analytical methods is depicted below.

cluster_0 Method A cluster_1 Method B A1 Sample Set A2 Analysis using Method A A1->A2 A3 Results A A2->A3 C1 Statistical Analysis (e.g., Bland-Altman plot, t-test) A3->C1 Compare B1 Same Sample Set B2 Analysis using Method B B1->B2 B3 Results B B2->B3 B3->C1 Compare C2 Do results meet pre-defined acceptance criteria? C1->C2 C3 Methods are cross-validated C2->C3 Yes C4 Investigate discrepancies C2->C4 No

Caption: Workflow for the cross-validation of two analytical methods.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the HPLC-MS and GC-MS analytical methods described above.

start Sample & Internal Standard derivatization Pre-column Derivatization start->derivatization hplc HPLC Separation (Reversed-Phase) derivatization->hplc esi Electrospray Ionization (ESI) hplc->esi ms Tandem Mass Spectrometry (MS/MS) esi->ms quantification Quantification (MRM) ms->quantification

Caption: HPLC-MS experimental workflow for this compound.

start Sample & Internal Standard derivatization Derivatization (e.g., Acylation) start->derivatization gc Gas Chromatography Separation derivatization->gc ei Electron Impact (EI) Ionization gc->ei ms Mass Spectrometry (MS) ei->ms quantification Quantification (SIM) ms->quantification

Caption: GC-MS experimental workflow for this compound.

References

Assessing the Biocompatibility of N-Oleyl-1,3-propanediamine for Biomedical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biocompatibility of novel excipients is paramount for the successful development of safe and effective biomedical applications. This guide provides a comparative assessment of the biocompatibility of N-Oleyl-1,3-propanediamine, a cationic lipid with potential applications in drug delivery, against two other commonly used cationic lipids: 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and dioctadecyldimethylammonium bromide (DDAB).

While this compound's amphiphilic nature makes it a candidate for investigation in drug delivery systems, a comprehensive body of peer-reviewed biocompatibility data is not as readily available as for more established alternatives. This guide summarizes the existing safety information for this compound and contrasts it with the experimentally determined biocompatibility profiles of DOTAP and DDAB, providing a framework for its evaluation in biomedical research.

Comparative Biocompatibility Data

The following tables summarize the available quantitative data on the cytotoxicity and hemolytic potential of this compound, DOTAP, and DDAB. It is important to note the limited availability of specific biocompatibility studies for this compound in the public domain, necessitating a reliance on general safety data.

Table 1: Cytotoxicity Data (IC50 Values)

CompoundCell LineIC50 ValueCitation
This compound Data not available in peer-reviewed biomedical literature.--
DOTAP SK-OV-3Dose-dependent toxicity observed.[1][1]
A549IC50 of 0.78 µmol for ATRA-loaded liposomes.[2][2]
HeLa, HepG2, SGC-7901Effective antiproliferative activities observed.[3][3]
DDAB HL-60, U937, Neuro2aMore sensitive to DDAB-induced cell death than HepG2 and Caco-2 cells.[4][5][4][5]

General Safety Information for this compound: Safety data sheets indicate that this compound is harmful if swallowed and causes severe skin burns and eye damage. It is also classified as toxic to aquatic life.[6]

Table 2: Hemolytic Potential

CompoundAssay ConditionsHemolysis (%)Citation
This compound Data not available in peer-reviewed biomedical literature.--
DOTAP Cationic solid lipid nanoparticles containing DOTAP showed biocompatibility in hemolytic assays.[7]-[7]
DDAB Data not available in the provided search results.--

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biocompatibility. Below are standard protocols for two key in vitro biocompatibility assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 105 cells/mL in a final volume of 100 µL of culture medium per well. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Exposure: Add varying concentrations of the test compound (e.g., this compound, DOTAP, or DDAB) to the wells. Include a vehicle control (the solvent used to dissolve the compound) and a negative control (untreated cells). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Hemolysis Assay

The hemolysis assay evaluates the ability of a compound to damage red blood cells (RBCs), leading to the release of hemoglobin.

Protocol:

  • RBC Preparation: Obtain fresh whole blood containing an anticoagulant (e.g., heparin or EDTA). Centrifuge the blood at 1000 x g for 10 minutes to pellet the RBCs.

  • Washing: Discard the supernatant and wash the RBC pellet three times with phosphate-buffered saline (PBS, pH 7.4). After the final wash, resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Compound Incubation: In a 96-well plate, add 100 µL of the test compound at various concentrations. Add 100 µL of the 2% RBC suspension to each well.

  • Controls: Prepare a positive control by adding 100 µL of 1% Triton X-100 to 100 µL of the RBC suspension (to induce 100% hemolysis). Prepare a negative control by adding 100 µL of PBS to 100 µL of the RBC suspension.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm (the absorbance maximum of hemoglobin).

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Signaling Pathways in Cationic Lipid-Induced Cytotoxicity

Cationic lipids can induce cytotoxicity through various signaling pathways, often culminating in apoptosis (programmed cell death). Understanding these mechanisms is crucial for designing safer biomedical materials.

Experimental Workflow for Assessing Cytotoxicity

experimental_workflow cluster_preparation Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Seeding in 96-well plates exposure Incubation of Cells with Compounds prep_cells->exposure prep_compounds Preparation of Compound Dilutions prep_compounds->exposure add_mtt Addition of MTT Reagent exposure->add_mtt add_hemo Addition of RBC Suspension exposure->add_hemo incubation_assay Incubation add_mtt->incubation_assay add_hemo->incubation_assay solubilization Solubilization of Formazan incubation_assay->solubilization centrifugation Centrifugation incubation_assay->centrifugation read_absorbance Absorbance Reading solubilization->read_absorbance centrifugation->read_absorbance calc_viability Calculation of % Viability/Hemolysis read_absorbance->calc_viability determine_ic50 Determination of IC50 calc_viability->determine_ic50

Caption: Workflow for in vitro cytotoxicity and hemolysis assays.

Proposed Signaling Pathway for Cationic Lipid-Induced Apoptosis

Cationic lipids like DOTAP and DDAB can trigger apoptosis through the activation of intracellular signaling cascades.[8][9][10] One proposed mechanism involves the generation of reactive oxygen species (ROS) and the subsequent activation of caspase pathways.[11][12] DDAB, for instance, has been shown to induce caspase-3-mediated apoptosis via the extrinsic caspase-8 pathway.[4][5]

apoptosis_pathway cluster_trigger Initial Interaction cluster_stress Cellular Stress cluster_caspase Caspase Cascade cluster_apoptosis Apoptosis cationic_lipid Cationic Lipid (e.g., DOTAP, DDAB) cell_membrane Cell Membrane Interaction cationic_lipid->cell_membrane ros Reactive Oxygen Species (ROS) Generation cell_membrane->ros caspase8 Caspase-8 Activation cell_membrane->caspase8 Extrinsic Pathway mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction caspase9 Caspase-9 Activation mito_dysfunction->caspase9 caspase3 Caspase-3 Activation caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway for cationic lipid-induced apoptosis.

Conclusion

The assessment of this compound's biocompatibility for biomedical applications is currently hindered by a lack of specific, publicly available experimental data. While general safety information points to potential toxicity, direct comparisons with well-established cationic lipids like DOTAP and DDAB are challenging. The provided data on DOTAP and DDAB highlight the dose-dependent nature of their cytotoxicity and their ability to induce apoptosis through specific signaling pathways.

For researchers considering this compound, it is imperative to conduct thorough in vitro and in vivo biocompatibility studies, including cytotoxicity, hemolysis, genotoxicity, and immunogenicity assays. The experimental protocols and signaling pathway information provided in this guide offer a framework for such investigations. A comprehensive understanding of its biocompatibility profile will be essential before this compound can be confidently employed in the development of novel biomedical technologies.

References

A Comparative Analysis of N-Oleyl-1,3-propanediamine from Various Suppliers for Drug Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of high-purity and consistent raw materials is paramount to ensuring reproducible and reliable experimental outcomes. N-Oleyl-1,3-propanediamine, a versatile cationic lipid, is increasingly utilized in novel drug delivery systems, such as lipid nanoparticles for nucleic acid delivery. This guide provides a comparative analysis of this compound from three hypothetical leading suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on critical quality attributes, including purity, impurity profile, and physical characteristics, supported by detailed experimental protocols.

Data Summary

The following table summarizes the key quality attributes of this compound from the three suppliers. This data is representative of typical batch analysis and should be confirmed with the supplier's certificate of analysis for specific lots.

Parameter Supplier A Supplier B Supplier C Test Method
Purity (by GC-FID) > 99.5%> 99.0%> 98.5%TM-001
Appearance Clear, colorless to pale yellow liquidPale yellow liquidYellow liquidTM-002
Melting Point 12 °C11.5 °C10 °CTM-003
Water Content (Karl Fischer) < 0.1%< 0.2%< 0.5%TM-004
Related Impurity 1 (Oleylamine) < 0.2%< 0.4%< 0.7%TM-001
Related Impurity 2 (Unknown) < 0.1%< 0.2%< 0.3%TM-001
Residual Solvents (Methanol) < 50 ppm< 100 ppm< 200 ppmTM-005

Experimental Protocols

Detailed methodologies for the key experiments cited in the data summary are provided below to allow for replication and verification of the findings.

Test Method 001 (TM-001): Purity and Impurity Profiling by Gas Chromatography-Flame Ionization Detection (GC-FID)
  • Objective: To determine the purity of this compound and quantify related impurities.

  • Instrumentation: Agilent 7890B GC system with a flame ionization detector.

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • Injector Temperature: 280°C.

  • Detector Temperature: 320°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Accurately weigh approximately 50 mg of the sample and dissolve in 10 mL of methanol (B129727).

  • Calculation: Purity and impurity levels are determined by area normalization.

Test Method 002 (TM-002): Visual Appearance
  • Objective: To assess the physical appearance of the sample.

  • Procedure: A 10 mL sample is placed in a clear, colorless glass vial and observed against a white and black background under good lighting conditions. The color and clarity are recorded.

Test Method 003 (TM-003): Melting Point Determination
  • Objective: To determine the melting point of the sample.

  • Instrumentation: Mettler Toledo MP70 Melting Point System.

  • Procedure: The sample is introduced into a capillary tube and placed in the instrument. The temperature is ramped at a rate of 1°C/min, and the range from the first appearance of liquid to complete liquefaction is recorded.

Test Method 004 (TM-004): Water Content by Karl Fischer Titration
  • Objective: To quantify the water content in the sample.

  • Instrumentation: Mettler Toledo C30S Karl Fischer Titrator.

  • Titrant: Hydranal-Composite 5.

  • Sample Preparation: Approximately 1 g of the sample is accurately weighed and introduced into the titration vessel containing anhydrous methanol.

  • Procedure: The sample is titrated with the Karl Fischer reagent until the endpoint is reached. The water content is calculated automatically by the instrument.

Test Method 005 (TM-005): Residual Solvent Analysis by Headspace Gas Chromatography (HS-GC)
  • Objective: To quantify residual solvents, specifically methanol.

  • Instrumentation: Agilent 7890B GC with a 7697A Headspace Sampler.

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 2.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 15°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Headspace Parameters:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Vial Equilibration Time: 15 minutes.

  • Sample Preparation: Accurately weigh approximately 200 mg of the sample into a 20 mL headspace vial.

  • Calculation: The concentration of methanol is determined using an external standard calibration curve.

Visualizations

Experimental Workflow for Supplier Comparison

The following diagram illustrates the systematic workflow for the comparative analysis of this compound from different suppliers.

G cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting A Supplier A GC_FID Purity & Impurities (TM-001) A->GC_FID Appearance Appearance (TM-002) A->Appearance MP Melting Point (TM-003) A->MP KF Water Content (TM-004) A->KF HS_GC Residual Solvents (TM-005) A->HS_GC B Supplier B B->GC_FID B->Appearance B->MP B->KF B->HS_GC C Supplier C C->GC_FID C->Appearance C->MP C->KF C->HS_GC Data_Table Comparative Data Table GC_FID->Data_Table Appearance->Data_Table MP->Data_Table KF->Data_Table HS_GC->Data_Table Report Final Comparison Guide Data_Table->Report

Caption: Workflow for the comparative analysis of this compound.

Signaling Pathway in Lipid Nanoparticle (LNP) Mediated mRNA Delivery

This compound is a key component in LNPs for mRNA delivery. The diagram below outlines the general mechanism of LNP-mediated mRNA delivery into a target cell.

LNP_Delivery LNP LNP with mRNA (containing this compound) Cell_Membrane Cell Membrane LNP->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape pH-mediated mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Translation Translation (Ribosome) mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: Mechanism of LNP-mediated mRNA delivery into a target cell.

Disclaimer: The data presented in this guide is for illustrative purposes and is based on typical values for high-purity this compound. Researchers should always refer to the supplier's certificate of analysis for lot-specific data and perform their own quality control testing to ensure suitability for their specific application.

Investigating the Synergistic Effects of N-Oleyl-1,3-propanediamine in Drug Delivery Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for investigating the synergistic effects of N-Oleyl-1,3-propanediamine with other additives in drug delivery systems. While this compound is predominantly utilized in industrial applications such as corrosion inhibition and as an emulsifying agent, its chemical structure—a cationic diamine with a hydrophobic oleyl chain—makes it a compelling candidate for exploration in pharmaceutical formulations, particularly in lipid-based nanoparticle systems for drug and gene delivery.[1][2][3][4]

The efficacy of lipid nanoparticle (LNP) systems often relies on the synergistic interplay between their components.[5][6] A primary cationic lipid, such as this compound, can be combined with "helper" lipids and other additives to enhance encapsulation efficiency, stability, and intracellular delivery of therapeutic payloads.[5][7][8] This guide outlines potential synergistic combinations, provides detailed experimental protocols for their evaluation, and presents a standardized format for data comparison.

The Principle of Synergy in Lipid-Based Formulations

In the context of drug delivery, synergy refers to the interaction of two or more components in a formulation to produce a combined effect greater than the sum of their separate effects. For instance, while a cationic lipid can complex with negatively charged cargo like nucleic acids, a helper lipid can facilitate the release of this cargo from the endosome into the cytoplasm, a critical step for therapeutic action.[5] The choice and ratio of these components are critical for optimizing the delivery vehicle.[5]

Potential Synergistic Additives for this compound

Based on established principles of lipid nanoparticle formulation, the following additives are proposed for investigation in combination with this compound to explore potential synergistic effects.

1. Helper Lipids: These are neutral or zwitterionic lipids that can enhance the performance of the primary cationic lipid.

  • Dioleoylphosphatidylethanolamine (DOPE): Known for its cone-shaped molecular structure, DOPE can promote the formation of a hexagonal phase in the lipid bilayer, which is believed to facilitate endosomal escape of the nanoparticle's payload.[5][7] Its inclusion can significantly boost the transfection efficiency of gene delivery vectors.[5][9]

  • Cholesterol: This rigid, sterol-based lipid is crucial for stabilizing the lipid bilayer, reducing aggregation, and controlling membrane fluidity.[7][10] It fills the gaps between phospholipid molecules, enhancing the structural integrity of the nanoparticle and potentially improving its in vivo performance.[11]

2. PEGylated Lipids:

  • Polyethylene glycol (PEG)-lipid conjugates (e.g., DSPE-PEG2000): These lipids are incorporated to form a hydrophilic corona on the nanoparticle surface. This "stealth" layer reduces opsonization and clearance by the immune system, thereby prolonging circulation time.[7] The inclusion of PEG-lipids also helps to control the size of the nanoparticles during formulation.[7]

3. Neutral/Anionic Phospholipids:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC): A saturated, neutral phospholipid that contributes to the structural stability of the lipid bilayer.[7]

  • Phosphatidylserine (PS): An anionic lipid that can modulate the overall surface charge of the nanoparticle, potentially influencing its biodistribution and interaction with specific cell types.[12]

Comparative Performance Data

The following tables provide a template for summarizing the quantitative data from experimental investigations.

Table 1: Physicochemical Characterization of this compound Formulations

Formulation IDComposition (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
F1This compound
F2This compound / DOPE (e.g., 1:1)
F3This compound / Cholesterol (e.g., 1:1)
F4This compound / DOPE / Cholesterol (e.g., 1:1:1)
F5This compound / DOPE / Cholesterol / DSPE-PEG2000 (e.g., 50:10:38.5:1.5)

Table 2: In Vitro Performance of this compound Formulations

Formulation IDCell LineCytotoxicity (IC50, µM)Transfection Efficiency (% of positive cells) or Drug Delivery Efficacy (IC50 of encapsulated drug, µM)
F1e.g., HEK293
F2e.g., HEK293
F3e.g., HEK293
F4e.g., HEK293
F5e.g., HEK293

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Formulation of Lipid Nanoparticles by Thin-Film Hydration
  • Lipid Film Preparation:

    • Dissolve this compound and any synergistic additives (e.g., DOPE, cholesterol, DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the transition temperature of the lipids. This will form a thin, dry lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, citrate (B86180) buffer) containing the therapeutic agent (if hydrophilic) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the lipid transition temperature.

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, sonicate the resulting lipid suspension using a probe sonicator or subject it to multiple extrusion cycles through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Protocol 2: Physicochemical Characterization
  • Particle Size, PDI, and Zeta Potential:

    • Dilute the nanoparticle suspension in an appropriate buffer.

    • Measure the mean particle size, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Encapsulation Efficiency (EE%):

    • Separate the unencapsulated drug from the nanoparticles using techniques like dialysis, size exclusion chromatography, or centrifugal ultrafiltration.

    • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC, fluorescence spectroscopy).

    • Calculate EE% using the formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Protocol 3: In Vitro Cell-Based Assays
  • Cell Culture:

    • Culture the desired cell line (e.g., HEK293 for transfection, a cancer cell line for chemotherapy drug delivery) in the appropriate growth medium and conditions.

  • Cytotoxicity Assay (e.g., MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the nanoparticle formulations for a specified period (e.g., 24-72 hours).

    • Add MTT reagent and incubate.

    • Add a solubilizing agent (e.g., DMSO) and measure the absorbance at the appropriate wavelength to determine cell viability.

  • Transfection Efficiency Assay (for gene delivery):

    • Use a reporter gene, such as Green Fluorescent Protein (GFP) or Luciferase.

    • Treat cells with the nanoparticle-nucleic acid complexes.

    • After a suitable incubation period, measure the expression of the reporter protein using fluorescence microscopy, flow cytometry, or a luminometer.

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the investigation of this compound-based nanoparticles.

G cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation a Lipid Dissolution (this compound + Additives) b Thin-Film Formation (Rotary Evaporation) a->b c Hydration (Aqueous Buffer + Drug) b->c d Size Reduction (Extrusion/Sonication) c->d e Size & Zeta Potential (DLS) d->e Characterize f Encapsulation Efficiency (HPLC/UV-Vis) d->f Characterize g Cytotoxicity Assay (MTT) d->g Evaluate h Efficacy Assay (Transfection/Drug Activity) d->h Evaluate

Caption: Experimental workflow for formulating and evaluating this compound nanoparticles.

G cluster_LNP Lipid Nanoparticle cluster_Cell Cell CationicLipid N-Oleyl-1,3- propanediamine Drug Drug CellMembrane Cell Membrane CationicLipid->CellMembrane 1. Uptake HelperLipid Helper Lipid (e.g., DOPE) HelperLipid->CellMembrane 1. Uptake Drug->CellMembrane 1. Uptake Endosome Endosome CellMembrane->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 3. Endosomal Escape (Synergistic Effect)

Caption: Hypothetical mechanism of cellular uptake and endosomal escape of a synergistic LNP formulation.

References

Safety Operating Guide

Safe Disposal of N-Oleyl-1,3-propanediamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of N-Oleyl-1,3-propanediamine are critical for ensuring laboratory safety and environmental protection. This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals to manage this chemical responsibly, from initial handling to final disposal.

Chemical and Hazard Profile

This compound is an organic compound used in various industrial applications, including as a corrosion inhibitor, emulsifier, and lubricant.[1][2][3] However, it presents significant health and environmental hazards that necessitate careful management.

PropertyData
Synonyms (Z)-N-9-Octadecenylpropane-1,3-diamine, Dinoram O, Radiamine 6572[1][2]
CAS Number 7173-62-8[4]
Molecular Formula C₂₁H₄₄N₂[1][2]
Molecular Weight 324.6 g/mol [1]
Physical Appearance Colorless or yellow liquid[2]
Primary Hazards Corrosive: Causes severe skin burns and eye damage.[1][5] Acute Toxicity: Harmful if swallowed.[4][5] Irritant: Causes skin and serious eye irritation; may cause respiratory irritation.[1][4] Health Hazard: Causes damage to organs through prolonged or repeated exposure if swallowed.[5] Environmental Hazard: Toxic to aquatic life with long-lasting effects.[5]
GHS Hazard Statements H302, H314, H315, H318, H319, H335, H372, H410[2][4][5]
Incompatible Materials Acids, Strong oxidizing agents, Acid chlorides, Carbon dioxide[6][7]
Operational Plan: Waste Disposal Workflow

The recommended procedure for the disposal of this compound is to utilize an approved hazardous waste disposal service.[4][5][6] Direct disposal into drains, soil, or waterways is strictly prohibited to prevent environmental contamination.[4][5][8]

G cluster_0 Waste Generation & Handling cluster_1 Storage cluster_2 Disposal A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Spill Accidental Spill A->Spill C Segregate Waste (Keep away from acids & oxidizers) B->C D Select Compatible Container (Original or approved substitute) C->D E Label Container 'HAZARDOUS WASTE' + Chemical Name & Hazards D->E F Store Securely (Cool, dry, well-ventilated area) E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H Maintain Disposal Records (As per regulations) G->H Cleanup Follow Spill Cleanup Protocol Spill->Cleanup IMMEDIATELY Cleanup->D

Caption: Waste Management Workflow for this compound.

Procedural Guidance: Step-by-Step Disposal

1. Personal Protective Equipment (PPE) and Safety:

  • Always handle this compound in a well-ventilated area.[4]

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat to prevent skin and eye contact.[4][9]

  • Emergency eyewash fountains and safety showers should be readily accessible.[4]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams, especially incompatible materials like acids and strong oxidizing agents.[6][9]

  • Collect the waste in a designated, compatible container.[9] The original container is often a suitable choice. Do not use metal containers for corrosive waste.[10]

3. Container Management and Labeling:

  • Ensure the waste container is in good condition and has a secure, tightly sealed cap to prevent leaks or the release of vapors.[9][10]

  • Clearly label the container with the words "HAZARDOUS WASTE" and identify the contents as "this compound".[10] Include appropriate hazard symbols (e.g., corrosive, toxic, environmental hazard).

4. Storage:

  • Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste.[4][9]

  • The storage area should be away from heat, sources of ignition, and incompatible chemicals.[4][9]

  • Ensure the container is stored upright and is under the control of the generator.[3][10]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[4][6]

  • Follow all federal, state, and local regulations for hazardous waste disposal.[5][11]

  • Maintain detailed records of waste disposal, including quantities, dates, and the disposal method used, as required by regulations.[9]

Experimental Protocol: Accidental Spill Cleanup

In the event of a spill, immediate and appropriate action is required to mitigate risks.

1. Evacuation and Ventilation:

  • Immediately alert personnel in the vicinity.

  • Ensure the area is well-ventilated.[4] If the spill is large or in a poorly ventilated space, evacuate the area.

  • Remove all sources of ignition.[4][6]

2. Control and Containment:

  • Wearing appropriate PPE, prevent the further spread of the spill if it is safe to do so.[4][5]

  • Use inert, absorbent materials such as sand, silica (B1680970) gel, or universal binders to contain and soak up the liquid.[4][6]

3. Collection and Disposal of Spill Debris:

  • Carefully sweep or scoop the absorbent material and place it into a suitable, sealable container for hazardous waste.[4][6]

  • Label the container clearly as "Hazardous Waste: this compound Spill Debris".

  • Dispose of the spill cleanup materials through the same hazardous waste stream as the chemical itself.[10]

4. Decontamination:

  • Wash the spill area thoroughly with soap and water once the material has been removed.

  • Contaminated clothing must be removed immediately and washed thoroughly before reuse.[4][5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Oleyl-1,3-propanediamine
Reactant of Route 2
Reactant of Route 2
N-Oleyl-1,3-propanediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.